3-Chloro-5-fluorobenzylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCYOVBALKWQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238152 | |
| Record name | Benzenemethanamine, 3-chloro-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-33-3 | |
| Record name | Benzenemethanamine, 3-chloro-5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-chloro-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-5-fluorobenzylamine physical and chemical properties
An In-Depth Technical Guide to 3-Chloro-5-fluorobenzylamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic amine that has emerged as a crucial building block in the landscape of modern medicinal chemistry. Its structural rigidity, combined with the unique electronic properties conferred by the meta-substituted chlorine and fluorine atoms, makes it a valuable synthon for creating complex molecular architectures. The presence of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this compound particularly relevant in the design of novel therapeutics. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, an analysis of its chemical reactivity, and a discussion of its application as a key intermediate in the development of active pharmaceutical ingredients (APIs), notably in the field of kinase inhibitors.
Molecular and Physicochemical Profile
A precise understanding of the fundamental properties of this compound is paramount for its effective use in synthesis and research.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| CAS Number | 90390-33-3[1] |
| IUPAC Name | (3-chloro-5-fluorophenyl)methanamine |
| Molecular Formula | C₇H₇ClFN[1] |
| Molecular Weight | 159.59 g/mol [1] |
| SMILES | C1=C(C=C(C=C1F)Cl)CN |
| InChI | InChI=1S/C7H7ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 |
| InChIKey | XJCYOVBALKWQQC-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Form | Liquid | [2] |
| Color | Clear, light yellow | [2] |
| Boiling Point | 208.1 ± 25.0 °C | Predicted[2] |
| Density | 1.270 ± 0.06 g/cm³ | Predicted[2] |
| pKa | 8.51 ± 0.10 | Predicted[2] |
| Air Sensitivity | Sensitive | [2] |
Solubility and Storage
Based on its structure, which features a polar primary amine group and a nonpolar halogenated aromatic ring, this compound is expected to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), methanol, and ethanol. Its solubility in water is anticipated to be limited.
Due to its sensitivity to air, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[2] For long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically at refrigerated temperatures (2–8 °C).
Synthesis and Purification
The most direct and reliable method for preparing this compound is through the chemical reduction of its corresponding nitrile, 3-chloro-5-fluorobenzonitrile. This precursor is commercially available and can be efficiently converted to the target amine using powerful reducing agents.
Rationale for Synthetic Route
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Reagents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., Borane-THF or Borane-dimethyl sulfide) are highly effective for this purpose. The borane-based reagents are often preferred for their milder reaction conditions and easier workup procedures compared to LiAlH₄. The following protocol details a robust method using a borane complex.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Nitrile Reduction
Materials:
-
3-Chloro-5-fluorobenzonitrile[3]
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)[4]
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), e.g., 3M aqueous solution
-
Sodium Hydroxide (NaOH), e.g., 3M aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-chloro-5-fluorobenzonitrile (1.0 eq) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the borane complex (e.g., BMS, approx. 1.1-1.5 eq) dropwise via a syringe. Causality: The slow addition at a reduced temperature is crucial to control the initial exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is fully consumed.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and cautiously quench it by the slow, dropwise addition of 3M HCl. This step hydrolyzes the intermediate borane-amine complex and should be performed in a fume hood due to the evolution of hydrogen gas. Continue stirring until gas evolution ceases.
-
Workup - Acid/Base Extraction: Transfer the mixture to a separatory funnel. Make the aqueous layer basic (pH > 10) by the careful addition of 3M NaOH. Causality: Basification deprotonates the ammonium salt, liberating the free amine into its organic-soluble form.
-
Extraction: Extract the aqueous layer three times with an organic solvent like DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel if necessary.
Spectroscopic Characterization (Predicted)
While a comprehensive public database of experimental spectra for this specific molecule is limited, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Key Predicted Signals |
| ¹H NMR | ~7.0-7.3 ppm: 3H, multiplet (aromatic protons).~3.8-3.9 ppm: 2H, singlet (benzylic -CH₂-).~1.5-2.0 ppm: 2H, broad singlet (amine -NH₂). |
| ¹³C NMR | ~161-164 ppm: (d, ¹JCF, C-F).~140-145 ppm: (Ar C-Cl & Ar C-CH₂N).~110-130 ppm: (other aromatic carbons).~45-46 ppm: (benzylic -CH₂-). |
| IR (cm⁻¹) | 3300-3400: Two sharp peaks (N-H stretch, primary amine).[5][6][7][8][9]3000-3100: (Aromatic C-H stretch).2800-2950: (Aliphatic C-H stretch).1570-1610: (C=C aromatic ring stretch).1200-1350: (Aromatic C-N stretch).[7][8][9]1000-1100: (C-F stretch).600-800: (C-Cl stretch). |
| Mass Spec (EI) | m/z 159/161: Molecular ion (M⁺) peak with ~3:1 ratio (³⁵Cl/³⁷Cl isotope pattern).m/z 124: Base peak, loss of -NH₂ group, forming the [C₇H₅ClF]⁺ fragment. |
Interpretation Notes:
-
¹H NMR: The aromatic region will show complex splitting due to H-H and H-F coupling. The benzylic protons (-CH₂-) are expected to be a singlet as there are no adjacent protons. The amine protons (-NH₂) typically appear as a broad singlet and can be exchanged with D₂O.[9]
-
¹³C NMR: The carbon attached to the fluorine will show a large coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of both halogen substituents.[10][11][12]
-
IR Spectroscopy: The most diagnostic feature is the pair of sharp peaks ("fangs") in the 3300-3400 cm⁻¹ region, which is characteristic of a primary amine's symmetric and asymmetric N-H stretches.[5][6][7]
-
Mass Spectrometry: The fragmentation is dominated by alpha-cleavage, leading to the loss of the amino group and the formation of a stable benzylic cation.[2][13][14][15][16] The presence of chlorine will be evident from the characteristic M+ and M+2 isotopic pattern.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the nucleophilic character of its primary amine group, which readily participates in a variety of bond-forming reactions.
Caption: General reactivity of this compound with common electrophiles.
Case Study: A Building Block for Kinase Inhibitors
Halogenated aromatic moieties are considered "privileged structures" in medicinal chemistry, particularly in the design of kinase inhibitors. The chlorine and fluorine atoms can form crucial halogen bonds or other non-covalent interactions within the ATP-binding pocket of kinases, enhancing binding affinity and selectivity.
This compound is an ideal starting point for synthesizing inhibitors of enzymes like Rho-associated coiled-coil kinase (ROCK). ROCK inhibitors are a promising class of drugs for treating glaucoma by increasing aqueous humor outflow.[17][18][19][20][21]
Representative Protocol: Amide Coupling for API Synthesis
This protocol outlines a standard amide bond formation, a common step in constructing more complex drug candidates from this compound.
Materials:
-
This compound
-
A carboxylic acid of interest (R-COOH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes. Causality: EDC and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.
-
Amine Addition: Add this compound (1.1 eq) to the activated mixture, followed by the addition of a base such as TEA (2.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or recrystallization.
Safety, Handling, and Storage
This compound is a corrosive chemical and requires careful handling to ensure laboratory safety.
Table 4: GHS Hazard Information
| Hazard Class | Statement |
| Skin Corrosion | H314: Causes severe skin burns and eye damage |
| Eye Damage | H314: Causes severe skin burns and eye damage |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this chemical in a properly functioning chemical fume hood to avoid inhalation of vapors.
-
Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Avoid all skin contact.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Interpreting IR Spectra [chemistrysteps.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. wikieducator.org [wikieducator.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. Benzylamine(100-46-9) 13C NMR spectrum [chemicalbook.com]
- 13. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Chloro-5-fluorobenzylamine structural analysis and characterization
An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Chloro-5-fluorobenzylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a halogenated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of active pharmaceutical ingredients (APIs) necessitates a robust and unambiguous protocol for structural verification and purity assessment. This guide provides a comprehensive framework for the complete characterization of this compound, detailing not just the "how" but the "why" behind each analytical choice. We present a self-validating workflow that integrates chromatographic and spectroscopic techniques to ensure the highest standards of scientific integrity. This document is intended to guide researchers in confirming the identity, purity, and detailed structural features of this compound, ensuring its suitability for downstream applications.
Foundational Compound Profile
Before commencing any analysis, it is crucial to understand the basic physicochemical properties of the target compound. This data informs handling, storage, and the selection of appropriate analytical conditions.
| Property | Value | Source |
| CAS Number | 90390-33-3 | [2][3] |
| Molecular Formula | C₇H₇ClFN | [2] |
| Molecular Weight | 159.59 g/mol | [3] |
| Appearance | Clear, light yellow liquid (predicted/reported) | |
| Boiling Point | 208.1 ± 25.0 °C (Predicted) | |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) | |
| SMILES | NCC1=CC(F)=CC(Cl)=C1 |
Safety & Handling: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Store the compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Part I: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Directive: The first step in characterizing any new batch of a chemical intermediate is to establish its purity. HPLC is the gold standard for this purpose, offering high resolution and quantitative accuracy. The goal is to develop a method that can separate the main component from any potential impurities, such as starting materials, byproducts, or degradation products.
Rationale for Method Development
A reverse-phase HPLC (RP-HPLC) method is the logical starting point for a moderately polar compound like this compound. A C18 column provides a versatile stationary phase for retaining the analyte. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution. UV detection is ideal, as the benzene ring provides a strong chromophore.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagent & Sample Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B.
-
Standard Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of ~1.0 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
System Suitability & Acceptance Criteria:
-
Before sample analysis, perform five replicate injections of the standard solution.
-
The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Part II: Spectroscopic Identity Confirmation
Once purity is established, a suite of spectroscopic techniques must be employed to confirm the molecular structure. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous confirmation.
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum using an appropriate fluorine reference standard (e.g., CFCl₃ at δ 0.00 ppm).[5]
-
¹H NMR Analysis: The proton NMR spectrum will confirm the number and environment of the hydrogen atoms. Based on the structure and data from analogs like 3-fluorobenzylamine[6], the following signals are expected:
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Couplings |
| ~ 7.1 - 7.3 | m | 1H | H-6 | This proton is ortho to the chlorine, showing coupling to H-2 and H-4. |
| ~ 6.9 - 7.1 | m | 1H | H-2 | This proton is ortho to the aminomethyl group and will show coupling to H-6 and a key long-range coupling to the fluorine atom (JHF). |
| ~ 6.8 - 6.9 | m | 1H | H-4 | This proton is ortho to the fluorine, showing coupling to H-2, H-6, and a strong coupling to the fluorine atom (JHF). |
| ~ 3.9 | s | 2H | -CH₂- | The benzylic protons, typically a singlet unless there is restricted rotation. |
| ~ 1.6 | br s | 2H | -NH₂ | The amine protons, often a broad singlet. The chemical shift is concentration-dependent and the peak may exchange with D₂O. |
¹³C NMR Analysis: The carbon spectrum reveals the number of unique carbon environments. The presence of fluorine introduces C-F coupling constants (JCF), which are highly diagnostic.
| Predicted Shift (δ, ppm) | Assignment | Rationale & Expected Coupling |
| ~ 163 (d) | C-5 | Carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz). |
| ~ 145 (d) | C-1 | The ipso-carbon bearing the aminomethyl group will show a smaller two-bond C-F coupling (²JCF). |
| ~ 135 (d) | C-3 | Carbon directly bonded to chlorine will also show a small C-F coupling (³JCF). |
| ~ 125 (d) | C-6 | This carbon will exhibit a three-bond C-F coupling (³JCF). |
| ~ 115 (d) | C-4 | This carbon, ortho to fluorine, will show a two-bond C-F coupling (²JCF ≈ 20-25 Hz). |
| ~ 113 (d) | C-2 | This carbon, also ortho to fluorine, will show a two-bond C-F coupling (²JCF ≈ 20-25 Hz). |
| ~ 45 | -CH₂- | The benzylic carbon, relatively unaffected by the aromatic substituents. |
¹⁹F NMR Analysis: This is a critical experiment for any fluorinated compound.[7] It provides direct information about the fluorine's chemical environment.
| Predicted Shift (δ, ppm) | Multiplicity | Rationale & Expected Coupling |
| ~ -110 to -115 | t | The single fluorine on the aromatic ring is expected in this region for aryl fluorides.[8] It will appear as a triplet due to coupling with the two ortho protons (H-4 and H-6). |
Mass Spectrometry (MS)
Directive: MS is used to confirm the molecular weight of the compound and provides evidence for its elemental composition through isotopic patterns.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement (HRMS).
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Acquisition: Infuse the sample directly into the ESI source in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Molecular Ion Peak: The primary goal is to observe the protonated molecule [M+H]⁺. The predicted exact mass for C₇H₈ClFN⁺ is 160.0324.[9] An observed mass within 5 ppm of this value confirms the elemental formula.
-
Isotopic Pattern: A crucial validation step is the analysis of the isotopic pattern. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak with an intensity ratio of approximately 3:1 relative to the monoisotopic peak (M). Observing this pattern is definitive proof of the presence of one chlorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
Directive: FTIR provides confirmation of the key functional groups present in the molecule. It is a rapid and reliable technique for identity verification.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
The spectrum should be analyzed for characteristic absorption bands confirming the presence of the amine, aromatic ring, and carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 1570 - 1620 | C=C stretch | Aromatic Ring |
| 1400 - 1500 | C=C stretch | Aromatic Ring |
| 1200 - 1350 | C-N stretch | Aryl Amine |
| 1100 - 1250 | C-F stretch | Aryl Fluoride |
| 700 - 850 | C-Cl stretch | Aryl Chloride |
Part III: Definitive Structural Elucidation
While the combination of NMR, MS, and FTIR provides overwhelming evidence for the structure, the absolute proof of atomic arrangement in the solid state can only be achieved through X-ray crystallography.
Single Crystal X-ray Crystallography
Directive: This technique provides the precise three-dimensional coordinates of every atom in the molecule, confirming connectivity, conformation, and intermolecular interactions. Although obtaining suitable crystals can be challenging, it is the ultimate method for structural elucidation.[10]
Caption: Workflow for single crystal X-ray diffraction analysis.
-
Crystal Growth: The most critical step is growing a single, defect-free crystal. For a liquid like this compound, this often involves converting it to a solid salt (e.g., hydrochloride[4]) and using techniques like slow evaporation of a solvent or vapor diffusion.
-
Data Collection: A suitable crystal is mounted and cooled to low temperature (e.g., 100 K) to minimize thermal vibration and irradiated with a focused beam of X-rays.
-
Structure Solution: The pattern of diffracted X-rays is processed to determine the electron density map of the molecule.
-
Structure Refinement: The atomic positions are refined to best fit the experimental data, resulting in a final, highly accurate 3D model of the molecule.
Integrated Structural Verification Workflow
No single technique is sufficient. A robust characterization relies on the convergence of data from orthogonal methods. This workflow ensures that the identity and purity of the material are beyond doubt.
Caption: A logical workflow for the complete characterization of the title compound.
Summary
The structural analysis of this compound is a multi-faceted process that requires a systematic and integrated approach. By first establishing purity with HPLC and then using a combination of NMR, MS, and FTIR, a researcher can confidently confirm the identity and structure of the compound. While X-ray crystallography provides the highest level of structural detail, it is not always required for routine batch release if the spectroscopic data is clean and unambiguous. This guide provides the necessary protocols and interpretation framework to achieve a complete and scientifically rigorous characterization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. colorado.edu [colorado.edu]
- 6. 3-Fluorobenzylamine(100-82-3) 1H NMR spectrum [chemicalbook.com]
- 7. azom.com [azom.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. PubChemLite - this compound (C7H7ClFN) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-5-fluorobenzylamine (CAS No. 90390-33-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for 3-Chloro-5-fluorobenzylamine (CAS No. 90390-33-3). As a specialized laboratory chemical, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of personnel and the integrity of research. This document synthesizes critical information from safety data sheets and regulatory standards to offer a practical and scientifically grounded resource.
Chemical and Physical Properties
This compound is a substituted aromatic amine. The presence of halogen atoms (chlorine and fluorine) and the amine group on the benzene ring influences its reactivity and toxicological profile.
| Property | Value | Source |
| CAS Number | 90390-33-3 | [1] |
| IUPAC Name | This compound | |
| Molecular Formula | C7H7ClFN | |
| Molecular Weight | 159.59 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically 95% |
Hazard Identification and Classification
This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary dangers are its corrosive nature and potential for causing severe tissue damage upon contact.
GHS Hazard Classification:
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]
-
Corrosive to Metals: Category 1[2]
Signal Word: Danger[1]
Hazard Statements:
-
H318: Causes serious eye damage.[2]
-
May cause respiratory irritation.[1]
-
H290: May be corrosive to metals.[2]
The toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with the utmost caution, assuming it may have other, as-yet-unidentified hazardous properties.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk.[3] The selection of appropriate PPE should be based on a thorough hazard assessment of the specific experimental procedures.[4]
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[4] For operations with a higher risk of splashing, a full-face shield worn over safety goggles is required.[2][4]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Given the corrosive nature of this compound, regular inspection of gloves for signs of degradation or perforation is critical.
-
Protective Clothing: A lab coat is the minimum requirement. For larger quantities or procedures with a high splash potential, a PVC apron or a full PVC protective suit may be necessary.[2] Trousers should be worn outside of boots to prevent spills from entering footwear.[2]
-
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to control vapor exposure.[1] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge (e.g., ammonia and organic ammonia derivatives filter, Type K, Green) should be used.[1]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for preventing accidents and maintaining the chemical's stability.
Handling:
-
Always work within a designated and properly functioning chemical fume hood.[1]
-
Avoid all personal contact, including inhalation of vapors or mists.[2]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
-
Use compatible equipment and avoid contact with moisture and incompatible materials.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2]
-
Keep containers tightly sealed to prevent the escape of vapors and absorption of moisture.[1][2]
-
Store in the original container or a compatible lined metal or plastic container.[2]
-
Containers should be protected from physical damage and inspected regularly for leaks.[2]
-
Recommended storage temperature is in a refrigerator.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[1][2] Delayed onset of pulmonary edema is possible, so medical observation for up to 24 hours may be necessary.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] Seek immediate medical attention.[1] Contaminated clothing must be laundered before reuse.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[1] If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention as there is a danger of perforation of the esophagus and stomach.[1]
Spill and Leak Response:
-
Minor Spills: Evacuate the immediate area. Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[2] Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]
-
Major Spills: Evacuate the laboratory and notify emergency personnel.
Fire-Fighting Measures:
-
This substance is not combustible.[2]
-
Use an extinguishing agent suitable for the surrounding fire (e.g., carbon dioxide, dry chemical, sand, or alcohol-resistant foam).[1]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
-
Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.[1]
Transportation and Disposal
Transportation:
This compound is regulated as a hazardous material for transportation.
-
UN Number: UN2735[1]
-
Proper Shipping Name: AMINES, LIQUID, CORROSIVE, N.O.S. (this compound)[1]
-
Hazard Class: 8 (Corrosive)[1]
-
Packing Group: III[1]
Disposal:
Disposal of this chemical and its containers must be in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Do not empty into drains.[1] Consult with a licensed professional waste disposal service to ensure proper disposal.
Workflow Diagrams
Emergency Response for Accidental Exposure
Caption: Workflow for immediate actions following accidental exposure.
Safe Handling and Storage Workflow
Caption: Step-by-step workflow for safe handling and storage.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. 29 CFR Appendix B to Subpart I of Part 1910 - Nonmandatory Compliance Guidelines for Hazard Assessment and Personal Protective Equipment Selection | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
A Technical Guide to 3-Chloro-5-fluorobenzylamine: Synthesis, Reactivity, and Applications
Executive Summary
3-Chloro-5-fluorobenzylamine is a halogenated aromatic amine that serves as a crucial building block in modern synthetic chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific electronic and lipophilic properties that are highly sought after in the design of bioactive molecules. This guide provides an in-depth analysis of its synthesis, explores the characteristic reactivity of its primary amine functionality, and highlights its applications as a key intermediate in drug discovery. We present a validated synthetic protocol via the reduction of 3-chloro-5-fluorobenzonitrile, detail common derivatization pathways including N-acylation and N-alkylation, and discuss its role in the development of potent enzyme inhibitors. This document is intended to be a comprehensive resource, grounded in established chemical principles and supported by authoritative references, to enable researchers to effectively utilize this versatile compound in their work.
Introduction and Significance
Substituted benzylamines are a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The specific incorporation of halogen atoms, such as chlorine and fluorine, can significantly influence a molecule's metabolic stability, binding affinity, and membrane permeability. This compound (C7H7ClFN) is a bifunctional reagent of particular interest, combining the nucleophilic reactivity of a primary benzylamine with the unique electronic profile conferred by its meta-substituted halogen pattern.[3][4] This strategic arrangement makes it an invaluable intermediate for creating complex molecular architectures, particularly in the development of targeted therapeutics such as enzyme inhibitors.[5][6] Understanding its synthesis and reactivity is therefore essential for chemists aiming to leverage its structural advantages in research and development.
Physicochemical and Spectroscopic Profile
A clear understanding of the compound's physical and chemical properties is fundamental for its handling, characterization, and successful application in synthesis.
| Property | Value | Source |
| CAS Number | 90390-33-3 | [3][7] |
| Molecular Formula | C₇H₇ClFN | [3][7] |
| Molecular Weight | 159.59 g/mol | [3][7] |
| IUPAC Name | (3-chloro-5-fluorophenyl)methanamine | [3] |
| Appearance | Colorless to light yellow liquid | [8] |
| Classification | Corrosive Liquid | [9] |
Spectroscopic Data (Expected):
-
¹H NMR: Shows characteristic signals for the aminomethyl protons (CH₂-NH₂) as a singlet, alongside distinct multiplets in the aromatic region corresponding to the three protons on the substituted benzene ring.
-
¹³C NMR: Displays signals for the benzylic carbon and the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing halogen substituents.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 159, with a characteristic M+2 isotope pattern due to the presence of chlorine.
-
Infrared (IR) Spectroscopy: Exhibits characteristic N-H stretching bands for the primary amine, C-H stretching for the aromatic and methylene groups, and C-Cl and C-F stretching vibrations.
Synthesis of this compound
The most direct and widely employed industrial route to benzylamines is through the reduction of the corresponding benzonitrile.[8][10] This transformation is efficient and high-yielding, utilizing a variety of reducing agents. The precursor, 3-chloro-5-fluorobenzonitrile, is commercially available or can be synthesized from related precursors.[11][12]
A reliable method for this conversion involves the use of a borane complex, such as borane dimethyl sulfide (BMS), which offers high selectivity for the nitrile group, minimizing side reactions.[13]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Reduction of 3-Chloro-5-fluorobenzonitrile
Causality: This protocol utilizes Borane Dimethyl Sulfide (BMS), a reagent favored for its chemoselectivity in reducing nitriles to primary amines under mild conditions. The reaction proceeds via the formation of a borane-nitrile complex, followed by hydride transfer. The acidic workup is crucial to hydrolyze the resulting amine-borane complex and isolate the free amine product.
-
Inert Atmosphere Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Ensure all glassware is thoroughly dried to prevent quenching of the borane reagent.
-
Reagent Charging: Under a positive pressure of inert gas, dissolve 3-chloro-5-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add borane dimethyl sulfide complex (typically a 10 M solution, ~1.1-1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The rate of addition must be controlled to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[13]
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of methanol to destroy any excess borane. Vigorous hydrogen evolution will be observed.
-
Hydrolysis and Isolation: Carefully add aqueous hydrochloric acid (e.g., 2 M HCl) and stir the mixture. This step hydrolyzes the amine-borane complex and forms the hydrochloride salt of the product, which is water-soluble.
-
Basification and Extraction: Make the aqueous solution basic (pH > 10) by the addition of aqueous sodium hydroxide (NaOH). This liberates the free amine. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by the nucleophilic character of the primary amine group. This allows for a wide range of derivatization reactions to build more complex molecules.
Caption: Key reactivity pathways of this compound.
-
N-Acylation (Amide Formation): Benzylamines readily react with acyl chlorides or acid anhydrides to form stable N-benzylamides.[8] This reaction, often performed under Schotten-Baumann conditions (using a base like pyridine or aqueous NaOH to neutralize the HCl byproduct), is a robust method for introducing acyl groups. This is a common step in synthesizing molecules for biological screening.
-
N-Alkylation: As a primary amine, it can be N-alkylated using alkyl halides to form secondary and tertiary amines. The benzyl group can later serve as a protecting group for the amine, as it can be removed under hydrogenolysis conditions (H₂ gas with a Palladium catalyst).[10]
-
Oxidation: The oxidation of benzylamines can lead to the corresponding aldimines or, upon hydrolysis, benzaldehydes. Various oxidizing agents can be employed, and the reaction kinetics have been studied for substituted benzylamines, showing that the reaction often proceeds via a hydride-ion transfer in the rate-determining step.
-
Nucleophilic Addition: The amine can participate in nucleophilic addition reactions, for example, with α,β-unsaturated carbonyl compounds (Michael addition) or in the formation of imines with aldehydes and ketones. Studies on the addition of benzylamines to β-nitrostilbenes show that the reaction proceeds via a single step with a four-membered cyclic transition state.[14]
Applications in Research and Drug Development
The structural motifs present in this compound make it a valuable precursor in the synthesis of high-value compounds, particularly in pharmaceuticals.
-
Enzyme Inhibitors: Substituted N-aryl benzylamines have been designed and synthesized as potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target for prostate cancer therapy.[6] The benzylamine core serves as a key structural element for interaction within the enzyme's active site.
-
Ligands for Protein Binding: Benzylamine-based fragments have been discovered as ligands that bind to proteins in unique conformations. For example, they have been identified as inhibitors of Complement Factor D, a key enzyme in the alternative pathway of the complement system, which is implicated in various inflammatory diseases.[5] The benzylamine moiety is often critical for establishing key binding interactions, such as with acidic residues like aspartate in an enzyme's S1 pocket.[5]
-
Scaffolds for Chemical Libraries: Due to its straightforward derivatization potential, this compound is an excellent starting point for generating libraries of related compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
As a corrosive chemical, proper safety protocols must be strictly followed when handling this compound.
| Hazard Class | Precautionary Statement | Source |
| Skin Corrosion/Irritation (Category 1B) | Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection. | [9][15] |
| Serious Eye Damage (Category 1) | Causes serious eye damage. IF IN EYES: Rinse cautiously with water for several minutes. | [15] |
| Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. | [15] |
| General Handling | Handle under a chemical fume hood. Do not breathe mist/vapors. Wash hands thoroughly after handling. Keep containers tightly closed in a dry, cool, and well-ventilated place. | [9][15] |
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[9][15][16] Ensure that eyewash stations and safety showers are readily accessible.[15]
Conclusion
This compound is a synthetically versatile and commercially valuable building block. Its preparation is reliably achieved through the reduction of its corresponding nitrile, and its primary amine functionality offers a gateway to a vast chemical space through well-established reactions like N-acylation and N-alkylation. The strategic placement of its halogen substituents provides a unique handle for fine-tuning the properties of target molecules, a feature that has been successfully exploited in the design of potent enzyme inhibitors for drug discovery. This guide has outlined the core scientific principles and practical methodologies required to effectively and safely utilize this important chemical intermediate.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H7ClFN) [pubchemlite.lcsb.uni.lu]
- 5. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Benzylamine - Wikipedia [en.wikipedia.org]
- 11. PubChemLite - 3-chloro-5-fluorobenzonitrile (C7H3ClFN) [pubchemlite.lcsb.uni.lu]
- 12. 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 14. Kinetics and mechanism of the addition of benzylamines to β-nitrostilbenes and β-cyano-4′-nitrostilbenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
Spectroscopic data for 3-Chloro-5-fluorobenzylamine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-fluorobenzylamine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 90390-33-3), a key intermediate in pharmaceutical and agrochemical research.[1][2] As drug development professionals and researchers, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating and confirming molecular structure. This document offers not just the data, but also the underlying principles and experimental considerations for its acquisition and interpretation.
Molecular Structure and Overview
This compound is a disubstituted benzylamine with the molecular formula C₇H₇ClFN and a molecular weight of 159.59 g/mol .[1][2] The strategic placement of electron-withdrawing chloro and fluoro groups on the aromatic ring significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.
| Property | Value | Source |
| IUPAC Name | (3-chloro-5-fluorophenyl)methanamine | [2] |
| CAS Number | 90390-33-3 | [2] |
| Molecular Formula | C₇H₇ClFN | [2] |
| Molecular Weight | 159.59 g/mol | [1] |
| Monoisotopic Mass | 159.0251051 Da | [2] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Benzene Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2!"]; C4 [label="C", pos="0.8,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; // Center carbon for substituents
// Substituents Cl [label="Cl", pos="-2.6,-1.5!", fontcolor="#34A853"]; F [label="F", pos="2.6,-1.5!", fontcolor="#EA4335"]; CH2 [label="CH₂", pos="0,3!"]; NH2 [label="NH₂", pos="0,4.5!"];
// Aromatic Protons H2[label="H", pos="-2.2, -0.1!"]; H4[label="H", pos="0, -3!"]; H6[label="H", pos="1.7, 0.4!"];
// Bonds edge [style=solid]; C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Double bonds (approximated) edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5;
// Substituent Bonds edge [style=solid, style=bold]; C1 -- CH2; CH2 -- NH2; C3 -- Cl; C5 -- F;
// Proton Bonds edge [style=solid, style=bold]; C2 -- H2; C4 -- H4; C6 -- H6;
}
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for organic structure determination, providing detailed information about the carbon-hydrogen framework.[3]
¹H NMR Spectroscopy
Proton NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting pattern).[4]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.00 | Multiplet (m) | 3H | Ar-H |
| ~ 3.90 | Singlet (s) | 2H | -CH₂ -NH₂ |
| ~ 1.60 | Broad Singlet (br s) | 2H | -CH₂-NH₂ |
Interpretation and Expert Insights:
-
Aromatic Protons (δ ~ 7.20 - 7.00 ppm): Protons attached to an aromatic ring typically resonate in the 6.5-8.0 ppm region.[5] In this molecule, the three aromatic protons are chemically distinct due to the substitution pattern. The electron-withdrawing nature of chlorine and fluorine will deshield these protons, shifting them downfield. Their signals are expected to be complex multiplets due to small meta and para couplings.
-
Benzylic Protons (δ ~ 3.90 ppm): The methylene (-CH₂) protons are adjacent to both the aromatic ring and the nitrogen atom. This benzylic position typically appears around 2.0-3.0 ppm, but the adjacent electronegative amine group shifts it further downfield to approximately 3.90 ppm.[5] These two protons are equivalent and have no adjacent protons, so they appear as a sharp singlet.
-
Amine Protons (δ ~ 1.60 ppm): The chemical shift of amine (-NH₂) protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. They often appear as a broad singlet and may not always integrate perfectly to two protons. They do not typically couple with adjacent protons due to rapid chemical exchange.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is common for its good solubilizing power and minimal spectral overlap with the analyte.
-
Instrument Setup: The analysis is performed on a 400 MHz NMR spectrometer. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.
-
Data Acquisition: Typically, 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio. The Free Induction Decay (FID) signal is then recorded.
-
Data Processing: The FID is subjected to a Fourier Transform (FT) to convert the time-domain signal into the frequency-domain spectrum. Phase and baseline corrections are applied. The spectrum is referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the number of unique carbon environments in a molecule.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 163 (d, ¹JCF ≈ 245 Hz) | C -F |
| ~ 145 | C -CH₂NH₂ |
| ~ 135 (d, ³JCF ≈ 8 Hz) | C -Cl |
| ~ 125 | Ar-C H |
| ~ 115 (d, ²JCF ≈ 21 Hz) | Ar-C H |
| ~ 113 (d, ²JCF ≈ 25 Hz) | Ar-C H |
| ~ 45 | C H₂-NH₂ |
Interpretation and Expert Insights:
-
Aromatic Carbons (δ ~ 113 - 163 ppm): Aromatic carbons typically resonate between 120-150 ppm.[5]
-
The carbon directly bonded to fluorine (C -F) will show the most significant downfield shift and will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 245 Hz. This is a definitive diagnostic signal.
-
The carbons bonded to chlorine (C -Cl) and the aminomethyl group (C -CH₂NH₂) are quaternary and will also be shifted downfield.
-
The remaining three aromatic carbons (CH) will show distinct signals, with their chemical shifts and C-F coupling constants being influenced by their position relative to the fluorine atom.
-
-
Benzylic Carbon (δ ~ 45 ppm): The aliphatic benzylic carbon is shielded relative to the aromatic carbons and is expected around 45 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to ¹H NMR, with key differences in instrument parameters. A proton-decoupled sequence is standard, which results in all carbon signals appearing as singlets (unless coupled to other nuclei like fluorine). A wider spectral width (~240 ppm) is used, and a greater number of scans (often several hundred or thousand) are required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3400 - 3250 | N-H stretch (amine) | Medium (two bands for primary amine) |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |
| 1600 - 1585, 1500 - 1400 | C=C aromatic ring stretch | Medium to Strong |
| 1470 - 1430 | CH₂ bend (scissoring) | Medium |
| 1250 - 1020 | C-N stretch | Medium |
| 1100 - 1000 | C-F stretch | Strong |
| 800 - 600 | C-Cl stretch | Strong |
Interpretation and Expert Insights:
-
N-H Stretch: A primary amine (-NH₂) will characteristically show two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
-
Aromatic C-H and C=C Stretches: The presence of the benzene ring is confirmed by weak C-H stretching bands just above 3000 cm⁻¹ and sharp, medium-to-strong C=C stretching bands in the 1600-1400 cm⁻¹ region.[7]
-
C-Halogen Stretches: The C-F and C-Cl bonds give rise to strong absorptions in the fingerprint region. The C-F stretch is typically very strong and found around 1100-1000 cm⁻¹, while the C-Cl stretch appears at lower wavenumbers, typically 800-600 cm⁻¹.[7]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: As this compound is likely a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.
-
Data Acquisition: The salt plates are mounted in the spectrometer. A background spectrum of the empty instrument is recorded first. Then, the sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.[3]
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Mass/Charge) | Ion | Notes |
| 159/161 | [M]⁺ | Molecular ion peak. The M+2 peak (~32% of M⁺) is characteristic of one chlorine atom. |
| 124/126 | [M - NH₂ - H]⁺ | Loss of the amino group and a hydrogen atom. |
| 94 | [C₆H₃F]⁺ | Loss of CH₂NH₂ and Cl. |
| 99 | [C₆H₄FCl]⁺ | Benzylic cleavage, loss of CH₂NH₂. This fragment is less likely to be the base peak. |
| 123/125 | [M - HCl]⁺ | Likely a significant fragment. |
| 28 | [CH₂NH₂]⁺ | Benzylic cleavage fragment, often the base peak. |
Note: Predicted m/z values are for the monoisotopic mass.[8]
Interpretation and Fragmentation Pathway:
In Electron Ionization (EI) MS, the primary fragmentation pathway for benzylamines is the cleavage of the bond beta to the nitrogen atom (benzylic cleavage). This is a highly favorable process as it results in a stable, resonance-stabilized cation.
Caption: Predicted EI-MS Fragmentation for this compound.
-
Molecular Ion (m/z 159/161): The presence of a single chlorine atom is confirmed by the characteristic isotopic pattern of the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M peak.
-
Base Peak (m/z 30): The most favorable fragmentation is the cleavage of the C-C bond between the aromatic ring and the benzylic carbon. This would typically form a substituted tropylium ion. However, for primary benzylamines, the charge is often retained by the nitrogen-containing fragment, leading to the formation of the [CH₂NH₂]⁺ ion at m/z 30, which is frequently the base peak (most intense signal).
-
Other Fragments: Loss of neutral molecules like HCl (m/z 123) is also a possible fragmentation pathway.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a Gas Chromatography (GC) system for purification and controlled introduction.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the electronic environment of each nucleus, with C-F coupling providing a definitive signature. IR spectroscopy validates the presence of key functional groups, including the primary amine, the aromatic ring, and the carbon-halogen bonds. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the benzylamine structure. This comprehensive spectroscopic dataset provides the necessary analytical validation for researchers and scientists in the fields of chemical synthesis and drug development.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. PubChemLite - this compound (C7H7ClFN) [pubchemlite.lcsb.uni.lu]
A Medicinal Chemist's Guide to 3-Chloro-5-fluorobenzylamine: A Strategic Building Block
Abstract
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to achieving desired pharmacological profiles. Among the vast arsenal of chemical motifs, halogenated benzylamines have emerged as particularly valuable scaffolds. This guide provides an in-depth technical analysis of 3-chloro-5-fluorobenzylamine, a building block increasingly utilized for its unique ability to confer advantageous physicochemical and metabolic properties upon parent molecules. We will dissect its core characteristics, explore its synthetic utility, and examine its application in contemporary medicinal chemistry through illustrative case studies, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Halogenation
The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.[1][2][3] These electronegative atoms can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding interactions with its biological target.[1][4] this compound presents a unique combination of these effects. The meta-substitution pattern of the electron-withdrawing chlorine and fluorine atoms significantly impacts the electronic nature of the phenyl ring and the basicity of the amine, making it a distinct tool for fine-tuning Structure-Activity Relationships (SAR).[5][6][7][8] This guide will elucidate why this specific arrangement of atoms makes this compound a powerful building block in the synthesis of novel therapeutics.[9]
Physicochemical Profile and Reactivity
A thorough understanding of a building block's intrinsic properties is fundamental to its effective application.
Core Properties
The key physicochemical parameters of this compound are summarized below. The presence of both chlorine and fluorine increases the molecular weight and is predicted to influence its lipophilicity (logP) and basicity (pKa) compared to unsubstituted benzylamine.
| Property | Value | Source |
| CAS Number | 90390-33-3 | [10][11][12] |
| Molecular Formula | C₇H₇ClFN | [10][12] |
| Molecular Weight | 159.59 g/mol | [10][11][12] |
| Boiling Point | 208.1±25.0 °C (Predicted) | [11] |
| Density | 1.270±0.06 g/cm³ (Predicted) | [11] |
| pKa | 8.51±0.10 (Predicted) | [11] |
| Appearance | Liquid | [11] |
Note: Some physical properties are predicted values from chemical databases.
The Influence of Halogen Substituents
The chlorine and fluorine atoms at the 3- and 5-positions exert a strong inductive electron-withdrawing effect. This has several important consequences for the medicinal chemist:
-
Reduced Basicity: The electron-withdrawing nature of the halogens decreases the electron density on the nitrogen atom, making the amine less basic (lower pKa) than unsubstituted benzylamine. This can be crucial for modulating ionization at physiological pH, which in turn affects cell permeability, target binding, and off-target effects like hERG channel binding.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the C-Cl bond is also robust. The presence of these halogens on the aromatic ring can block sites susceptible to oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.[1]
-
Binding Interactions: Halogen atoms can participate in specific, non-covalent interactions within a protein's binding pocket, most notably halogen bonding.[4][13] A halogen bond is an interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen.[4] This provides an additional vector for optimizing ligand affinity and selectivity.[4][13]
Reactivity and Synthetic Handling
As a primary amine, this compound undergoes a range of standard and reliable chemical transformations, making it a versatile synthetic handle. Common reactions include:
-
N-Acylation: Readily reacts with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides.
-
Reductive Amination: Reacts with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
-
N-Arylation/Alkylation: Can be functionalized via reactions like Buchwald-Hartwig amination or standard alkylation with alkyl halides.
It is classified as a corrosive substance and requires appropriate handling in a well-ventilated fume hood, with personal protective equipment to prevent skin and eye contact.[14][15] It is typically stored under an inert atmosphere at 2–8 °C.[11]
Synthetic Pathways and Protocols
The utility of this compound is predicated on its accessibility. While commercially available from numerous vendors, understanding its synthesis from simpler precursors is valuable. A common conceptual route starts from a substituted toluene or benzonitrile.
Caption: Conceptual synthesis of this compound.
Protocol: General Procedure for N-Acylation
This protocol describes a typical amide bond formation, a fundamental reaction in medicinal chemistry.
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the solution and cool to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq.) or a pre-activated carboxylic acid solution (activated with a coupling agent like HATU) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the desired amide.
Applications in Medicinal Chemistry: Case Studies
The true value of a building block is demonstrated through its successful incorporation into bioactive molecules. The 3-chloro-5-fluorobenzyl moiety appears in numerous patents for compounds targeting a wide range of diseases, underscoring its versatility.[10]
Case Study: GPR52 Agonists
The G protein-coupled receptor 52 (GPR52) is a target for treating central nervous system disorders. A known agonist for this receptor is 3-(2-(3-chloro-5-fluorobenzyl)-1-benzothiophen-7-yl)-N-(2-methoxyethyl)benzamide.[16]
-
Role of the Moiety: In this molecule, the 3-chloro-5-fluorobenzyl group is installed on a benzothiophene core.[16] Its role is multifaceted. The halogen atoms likely contribute to favorable lipophilicity for blood-brain barrier penetration. Furthermore, they can engage in specific interactions within the GPR52 binding pocket, potentially forming halogen bonds or other hydrophobic interactions that contribute to the compound's potency and selectivity.[1][4] The benzylamine is used here after being transformed; the key is the benzyl group itself, which is derived from the starting benzylamine building block.
Caption: Role of the building block in a GPR52 Agonist.
Strategic Considerations for the Drug Designer
Choosing this compound over other building blocks is a strategic decision based on a specific hypothesis.
-
When to Use It: A medicinal chemist might select this building block when:
-
There is a need to block a specific metabolic site on the phenyl ring.
-
The SAR studies suggest that electron-withdrawing substituents are favorable for activity.[6][7]
-
A modest increase in lipophilicity is desired.
-
There is an opportunity to form a halogen bond with a Lewis basic residue (e.g., carbonyl oxygen, hydroxyl) in the target's binding site.[4]
-
Modulation of the amine's pKa is required to optimize pharmacokinetic properties.
-
-
Structural Alternatives: When exploring the chemical space around this motif, a chemist might consider:
-
Positional Isomers: 3-Chloro-4-fluorobenzylamine or other arrangements to probe different regions of the binding pocket.[15]
-
Alternative Halogens: Replacing chlorine with bromine could enhance halogen bonding strength but will also increase lipophilicity and reactivity.[2]
-
Non-halogenated analogs: Using 3-fluorobenzylamine or 3-chlorobenzylamine to dissect the individual contributions of each halogen.
-
Bioisosteres: Replacing the chlorine with a trifluoromethyl group to create a more significant change in electronic and steric properties.
-
Conclusion
This compound is more than just another reagent; it is a strategic tool for molecular design. Its unique electronic profile, conferred by the meta-disposed chlorine and fluorine atoms, provides medicinal chemists with a reliable method to enhance metabolic stability, modulate pKa, and introduce specific, potency-enhancing interactions like halogen bonds. As our understanding of subtle molecular interactions continues to grow, the rational application of precisely functionalized building blocks like this compound will remain a cornerstone of successful drug discovery programs.
References
- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jms.ump.edu.pl [jms.ump.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 90390-33-3 [amp.chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. namiki-s.co.jp [namiki-s.co.jp]
- 14. fishersci.com [fishersci.com]
- 15. 3-Chloro-4-fluorobenzylamine | C7H7ClFN | CID 144539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-(2-(3-chloro-5-fluorobenzyl)-1-benzothiophen-7-yl)-N-(2-methoxyethyl)benzamide | C25H21ClFNO2S | CID 59193920 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emerging Potential of 3-Chloro-5-fluorobenzylamine Derivatives in Therapeutic Development: A Technical Guide
Abstract
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The 3-Chloro-5-fluorobenzylamine scaffold represents a promising starting point for the development of novel bioactive molecules. This technical guide provides an in-depth exploration of the potential biological activities of derivatives of this compound, drawing upon structure-activity relationships of analogous compounds and outlining detailed methodologies for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this unique chemical class.
Introduction: The Strategic Advantage of Halogenation in Drug Design
The presence of chlorine and fluorine on the benzylamine ring of this compound is not incidental; it is a deliberate design element that leverages the unique properties of these halogens to enhance biological activity. The introduction of fluorine can increase metabolic stability, improve binding affinity, and alter the acidity of nearby functional groups.[1][2] Similarly, the chloro group can enhance hydrophobic interactions with biological targets and contribute to the overall electronic properties of the molecule.[2] This strategic halogenation makes this compound a versatile scaffold for the synthesis of a diverse library of compounds with the potential for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4]
Synthesis of this compound Derivatives: A Generalized Approach
The primary amine group of this compound serves as a key reactive handle for the synthesis of a wide array of derivatives. A common and effective method for creating a diverse library of compounds is through N-acylation, where various acyl chlorides or carboxylic acids (activated with coupling agents) are reacted with the starting benzylamine to form a stable amide bond. This approach allows for the systematic introduction of a multitude of side chains, enabling the exploration of structure-activity relationships (SAR).
Caption: Generalized synthesis of N-acyl derivatives.
Potential Anticancer Activities
The 3-chloro-5-fluorobenzyl moiety is a promising pharmacophore for the development of novel anticancer agents. Studies on structurally related compounds have demonstrated that the presence of fluoro and chloro substituents on aromatic rings can significantly enhance cytotoxic activity against various cancer cell lines.[1][3]
Mechanistic Insights: Targeting Key Oncogenic Pathways
Derivatives of this compound may exert their anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The halogenated phenyl ring can effectively occupy hydrophobic pockets in the ATP-binding site of kinases, while the amide linkage can form crucial hydrogen bonds, leading to potent inhibition. Furthermore, some halogenated compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[5][6]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of newly synthesized this compound derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Potential Antimicrobial Activities
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated benzylamine derivatives have shown promise in this area.[4][7] The incorporation of this compound into various heterocyclic systems, such as imidazolidinediones and thiazolidinediones, has been shown to yield compounds with significant activity against a range of bacteria and fungi.[4]
Structure-Activity Relationship Insights
The antimicrobial efficacy of these derivatives is often linked to the nature of the heterocyclic ring and the substituents on the benzyl moiety. The chloro and fluoro groups can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. Furthermore, these groups can modulate the electronic properties of the compound, influencing its interaction with microbial targets.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion)
This protocol provides a standard method for screening the antimicrobial activity of this compound derivatives.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile filter paper discs (6 mm diameter)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (solvent alone)
Procedure:
-
Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compounds, positive controls, and the negative control. Place the discs on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Potential as Enzyme Inhibitors
Beyond broad cytotoxic and antimicrobial effects, derivatives of this compound have the potential to be developed as specific enzyme inhibitors. For instance, the structural features of these compounds are well-suited for targeting the active sites of enzymes such as cholinesterases and various kinases.[8][9]
Rationale for Enzyme Inhibition
The substituted benzyl group can engage in hydrophobic and van der Waals interactions within the enzyme's active site. The amide linkage can act as a hydrogen bond donor and acceptor, mimicking the interactions of natural substrates. The strategic placement of chloro and fluoro groups can further enhance binding affinity and selectivity.
Experimental Protocol: Generic Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a purified enzyme that has a chromogenic substrate.
Materials:
-
Purified enzyme of interest
-
Chromogenic substrate for the enzyme
-
Assay buffer specific to the enzyme
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate Reaction: Add the chromogenic substrate to each well to start the enzymatic reaction.
-
Monitor Reaction: Monitor the change in absorbance over time at the appropriate wavelength for the chromogenic product.
-
Calculate Inhibition: Determine the initial reaction rates for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the control without the inhibitor.
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
Derivatives of this compound represent a fertile ground for the discovery of novel therapeutic agents. The strategic incorporation of chlorine and fluorine provides a solid foundation for developing compounds with potent anticancer, antimicrobial, and enzyme inhibitory activities. The synthetic accessibility of this scaffold allows for the creation of large and diverse chemical libraries, which, when coupled with the robust screening methodologies outlined in this guide, can accelerate the identification of promising lead compounds. Future research should focus on exploring a wider range of chemical modifications to this core structure and conducting in-depth mechanistic studies to elucidate the precise molecular targets of the most active derivatives. Such efforts will be crucial in translating the potential of this chemical class into tangible clinical benefits.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. [Synthesis and antimicrobial activity of chlorobenzyl benzylidene imidazolidinedione derivatives and substituted thiazolidinediones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Based Search for New Inhibitors of Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties of 3-Chloro-5-fluorobenzylamine
Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of 3-Chloro-5-fluorobenzylamine (CAS No: 90390-33-3). In the absence of extensive experimental data for this specific molecule, this document synthesizes theoretical predictions, outlines robust experimental methodologies, and draws upon data from structurally analogous compounds to offer a holistic understanding. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the thermal stability, energy of formation, and potential decomposition pathways of this compound. We will delve into computational approaches for predicting thermochemical data, detail the requisite experimental protocols for empirical validation, and discuss the safety implications of its thermal behavior.
Introduction and Physicochemical Profile
This compound is a halogenated aromatic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science.[1] Understanding its thermochemical properties is paramount for safe handling, process scale-up, and predicting its stability and reactivity in various applications. The presence of both chlorine and fluorine atoms on the benzene ring, along with the aminomethyl group, imparts a unique electronic and structural profile that influences its energetic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇ClFN | [2][3] |
| Molecular Weight | 159.59 g/mol | [2][3] |
| CAS Number | 90390-33-3 | [2] |
| Appearance | Liquid | [4] |
| Boiling Point (Predicted) | 208.1 ± 25.0 °C | [4] |
| Density (Predicted) | 1.270 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 8.51 ± 0.10 | [4] |
Computational Thermochemistry: A Predictive Approach
Given the scarcity of experimental thermochemical data, computational chemistry serves as a powerful predictive tool.[5] High-level ab initio methods can provide reliable estimates of key parameters such as the enthalpy of formation and heat capacity.
Theoretical Framework
Modern computational thermochemistry relies on methods that accurately approximate the solutions to the Schrödinger equation. For molecules of this size, Density Functional Theory (DFT) and composite methods like the Gaussian-n (Gn) theories offer a balance of accuracy and computational cost.[5] Methods like G3 and G4 theory can often predict enthalpies of formation to within ±1 kcal/mol of experimental values.[5]
The general workflow for these computations is as follows:
Caption: A generalized workflow for computational thermochemistry.
Step-by-Step Protocol for Enthalpy of Formation Calculation
-
Geometry Optimization: The first step is to find the lowest energy structure of this compound. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[6]
-
Vibrational Frequency Calculation: A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[6]
-
High-Accuracy Single-Point Energy Calculation: To improve accuracy, a single-point energy calculation is performed on the optimized geometry using a more sophisticated and computationally expensive method, such as coupled-cluster theory (e.g., CCSD(T)) with a larger basis set.[5]
-
Atomization Energy Calculation: The total atomization energy (ΣD₀) is calculated by subtracting the total energy of the molecule from the sum of the energies of its constituent atoms at 0 K.
-
Enthalpy of Formation at 0 K (ΔfH°(0K)): This is calculated using the following equation: ΔfH°(0K) = Σ(ΔfH°(0K) of atoms) - ΣD₀ The experimental enthalpies of formation for the individual atoms are well-established.
-
Enthalpy of Formation at 298.15 K (ΔfH°(298.15K)): The value is corrected to standard temperature using the calculated thermal corrections from the frequency analysis.
Experimental Determination of Thermochemical Properties
While computational methods are invaluable, experimental validation is the gold standard. The following sections describe the primary experimental techniques that would be employed to characterize this compound.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a measure of the energy released or consumed when a compound is formed from its constituent elements in their standard states. For an organic compound containing C, H, N, Cl, and F, rotating-bomb combustion calorimetry is the preferred method.
Experimental Workflow:
Caption: Workflow for determining enthalpy of formation via combustion calorimetry.
Protocol:
-
A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").
-
A small amount of water is added to the bomb to ensure that the combustion products (HCl and HF) are formed as aqueous solutions.
-
The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is submerged in a known quantity of water in a calorimeter. The initial temperature is recorded.
-
The sample is ignited via an electrical fuse. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
The final temperature is recorded after thermal equilibrium is reached. The temperature change, corrected for heat exchange with the surroundings, is used to calculate the heat of combustion.
-
The final contents of the bomb are analyzed to determine the quantities of nitric acid, hydrochloric acid, and hydrofluoric acid formed.
-
The standard enthalpy of combustion is calculated, and from this, using Hess's Law and the known enthalpies of formation of CO₂, H₂O, HCl(aq), and HF(aq), the standard enthalpy of formation of the compound is determined.
Heat Capacity and Thermal Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity (Cp), melting point, and the enthalpy of phase transitions.
Protocol:
-
A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.
-
Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks on the DSC thermogram. The area under these peaks is proportional to the enthalpy change of the transition.
Thermal Decomposition Analysis
Understanding the thermal decomposition behavior is critical for assessing the thermal hazards of this compound. A combination of Thermogravimetric Analysis (TGA) and DSC provides a comprehensive picture.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, this would reveal the onset temperature of decomposition and the mass loss associated with different decomposition steps.
-
Coupled TGA-DSC-MS/FTIR: To identify the decomposition products, the TGA instrument can be coupled to a Mass Spectrometer (MS) or a Fourier-Transform Infrared Spectrometer (FTIR). As the sample decomposes, the evolved gases are analyzed in real-time.
For halogenated benzylamines, decomposition pathways can be complex. Based on studies of similar compounds, potential decomposition products could include HCl, HF, various chlorofluoro-substituted toluenes, and nitrogen-containing fragments.[7] The presence of both chlorine and fluorine may lead to competitive fragmentation pathways. For instance, studies on the decomposition of related chloroaniline compounds show the emission of ions such as C₆H₆N³⁵Cl⁺ and C₆H₆N³⁷Cl⁺.[7]
Safety and Handling Considerations
The thermochemical properties of a substance are intrinsically linked to its safe handling.
-
Storage: this compound should be stored in a cool, dry, well-ventilated area in tightly sealed containers.[8][9] It should be kept away from incompatible materials and sources of ignition.[8][10]
-
Handling: Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9][10] All handling should be performed in a well-ventilated area or a chemical fume hood.[11]
-
Thermal Hazards: Although specific decomposition data is unavailable, the potential for the release of toxic and corrosive gases like HCl and HF upon thermal decomposition necessitates caution.[7] Processes involving heating should be carefully controlled and monitored.
Conclusion
References
- 1. 90390-33-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 90390-33-3 [amp.chemicalbook.com]
- 5. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research [banglajol.info]
- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 3-Chloro-5-fluorobenzylamine: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluorobenzylamine is a halogenated aromatic amine that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the benzene ring, imparts desirable physicochemical properties to molecules, influencing factors such as metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and applications of this compound, offering insights for researchers and professionals in the pharmaceutical sciences. The strategic placement of halogen atoms can significantly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate, making halogenated intermediates like this compound of particular interest in the design of novel therapeutics, especially in the development of kinase inhibitors.[1]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.
| Property | Value |
| CAS Number | 90390-33-3[2][3] |
| Molecular Formula | C₇H₇ClFN[3] |
| Molecular Weight | 159.59 g/mol [3] |
| Appearance | Typically a liquid |
| SMILES | NCc1cc(F)cc(c1)Cl[2] |
Commercial Availability and Suppliers
This compound is commercially available from a variety of suppliers, catering to both research and development and bulk manufacturing needs. The purity and available quantities can vary between suppliers, so it is crucial to source the material according to the specific requirements of the intended application.
| Supplier | Typical Purity | Available Quantities |
| Ivy Fine Chemicals | ≥98% | 5g, Bulk/Commercial[2] |
| Santa Cruz Biotechnology | Research Grade | Inquire for details[3] |
| BLD Pharm | Research Grade | Inquire for details[4] |
| Chiralen | Research Grade | Inquire for details |
It is recommended to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the material before use. The compound is also available as a hydrochloride salt (CAS No. 90389-34-7), which may offer advantages in terms of stability and handling.[5]
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, typically involving the reduction of a corresponding functional group. The choice of synthetic pathway often depends on the availability of starting materials, scalability, and desired purity profile.
Reduction of 3-Chloro-5-fluorobenzonitrile
A common and efficient method for the synthesis of this compound is the reduction of 3-chloro-5-fluorobenzonitrile. This transformation can be accomplished using various reducing agents.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon. The reaction is typically carried out in a suitable solvent like ethanol or methanol. Care must be taken to control the reaction conditions to avoid dehalogenation as a side reaction.
-
Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., borane-tetrahydrofuran or borane-dimethyl sulfide) are effective for the reduction of nitriles to primary amines. These reactions are typically performed in anhydrous ethereal solvents.
Experimental Protocol (Hypothetical - based on similar reductions):
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-chloro-5-fluorobenzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (approximately 1.1 equivalents) in THF via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cautiously quench the reaction by the slow addition of methanol, followed by 1 M hydrochloric acid.
-
Stir the mixture for 1 hour, then basify with a concentrated sodium hydroxide solution to a pH > 12.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Reductive Amination of 3-Chloro-5-fluorobenzaldehyde
Another viable synthetic route is the reductive amination of 3-chloro-5-fluorobenzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate with an ammonia source, followed by its reduction to the corresponding amine.
Key Reagents:
-
Ammonia Source: Ammonia gas, ammonium acetate, or ammonium hydroxide.
-
Reducing Agent: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for its application in drug discovery, where impurities can have unintended biological effects. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC with ultraviolet (UV) detection is a standard method for assessing the purity of this compound and quantifying any impurities.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, typically around 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the benzylic methylene protons. The coupling patterns and chemical shifts will be influenced by the chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, confirming the substitution pattern of the benzene ring.
-
¹⁹F NMR: Fluorine NMR can be used to confirm the presence and chemical environment of the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to help identify impurities. Techniques such as GC-MS or liquid chromatography-mass spectrometry (LC-MS) are particularly useful for separating and identifying components of a mixture.
Potential Impurities
During the synthesis of this compound, several types of impurities can be formed:
-
Starting Materials: Unreacted 3-chloro-5-fluorobenzonitrile or 3-chloro-5-fluorobenzaldehyde.
-
Dehalogenated Products: Benzylamine or 3-chlorobenzylamine/3-fluorobenzylamine formed through the loss of a halogen atom during reduction.
-
Over-reduction Products: If a nitrile is the starting material, incomplete reduction could lead to the formation of the corresponding imine.
-
Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and workup.
The presence and levels of these impurities should be carefully monitored and controlled to ensure the quality of the final product.
Applications in Drug Discovery
The unique structural features of this compound make it an attractive building block for the synthesis of a wide range of biologically active molecules. The presence of both chlorine and fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can also modulate the acidity or basicity of nearby functional groups, which can be crucial for target binding.
Kinase Inhibitors
A significant application of substituted anilines and benzylamines is in the development of kinase inhibitors for the treatment of cancer and other diseases.[1] The benzylamine moiety can serve as a key pharmacophore that interacts with the hinge region of the ATP-binding site of kinases. The 3-chloro-5-fluoro substitution pattern can be exploited to optimize binding affinity and selectivity for the target kinase while improving the overall pharmacokinetic profile of the inhibitor.
Other Therapeutic Areas
Beyond oncology, halogenated aromatic compounds are utilized in the design of drugs for a variety of therapeutic areas, including infectious diseases, central nervous system disorders, and inflammatory conditions. The incorporation of this compound into a lead molecule can be a strategic approach to enhance its drug-like properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when working with this compound.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its unique halogenation pattern offers medicinal chemists a valuable tool for modulating the properties of lead compounds to achieve desired therapeutic profiles. A thorough understanding of its synthesis, quality control, and applications is essential for its effective utilization in the pursuit of novel therapeutics. As the demand for more effective and safer drugs continues to grow, the strategic use of versatile intermediates like this compound will undoubtedly play a crucial role in the future of pharmaceutical research.
References
Methodological & Application
Synthetic Routes for the Preparation of 3-Chloro-5-fluorobenzylamine: An Application Note for Researchers
Introduction
3-Chloro-5-fluorobenzylamine is a key building block in the synthesis of a wide range of biologically active molecules, finding significant application in the fields of medicinal chemistry and drug development.[1][2][3][4] Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, imparts specific physicochemical properties to the final compounds, influencing factors such as metabolic stability, binding affinity, and bioavailability. This application note provides a detailed guide for researchers and scientists on the principal synthetic strategies to prepare this compound, offering in-depth protocols, mechanistic insights, and a comparative analysis of the different approaches.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthetic applications.
| Property | Value |
| CAS Number | 90390-33-3[2][4] |
| Molecular Formula | C₇H₇ClFN[2][4] |
| Molecular Weight | 159.59 g/mol [2][4] |
| Appearance | Typically a liquid or low-melting solid |
| Boiling Point | Not readily available, likely requires vacuum distillation |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). |
Synthetic Strategies
Several viable synthetic routes can be employed for the preparation of this compound. The choice of a particular method often depends on the availability of starting materials, desired scale of synthesis, and the specific equipment and safety infrastructure available in the laboratory. The most common and effective strategies are detailed below.
Route 1: Reduction of 3-Chloro-5-fluorobenzonitrile
The reduction of the nitrile functionality is a direct and widely used method for the synthesis of primary amines. This approach is often favored due to the relatively good availability of the starting material, 3-Chloro-5-fluorobenzonitrile.[5][6]
Causality Behind Experimental Choices:
This route is predicated on the robust reactivity of the nitrile group towards various reducing agents. The choice between catalytic hydrogenation and chemical reduction with metal hydrides allows for flexibility based on laboratory setup and safety considerations. Catalytic hydrogenation is often cleaner and avoids the use of pyrophoric reagents, while metal hydrides can offer faster reaction times and may be more suitable for smaller-scale syntheses.
Protocol 1A: Catalytic Hydrogenation
Catalytic hydrogenation offers an environmentally benign and scalable method for the reduction of nitriles.[7]
Materials:
-
3-Chloro-5-fluorobenzonitrile
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Methanol or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve 3-Chloro-5-fluorobenzonitrile (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Carefully add the catalyst (10% Pd/C, 5-10 mol%) under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.[8]
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt.
Protocol 1B: Metal Hydride Reduction
Complex metal hydrides like lithium aluminum hydride (LiAlH₄) or borane complexes are powerful reducing agents capable of converting nitriles to primary amines.[9][10]
Materials:
-
3-Chloro-5-fluorobenzonitrile
-
Lithium aluminum hydride (LiAlH₄) or Borane dimethyl sulfide complex (BMS)[11]
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using LiAlH₄):
-
To a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-Chloro-5-fluorobenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by vacuum distillation.
Workflow for Route 1
Caption: Synthetic workflow for the preparation of this compound via nitrile reduction.
Route 2: Reductive Amination of 3-Chloro-5-fluorobenzaldehyde
Reductive amination is a versatile and widely used method for the synthesis of amines.[12][13][14] This two-step, one-pot process involves the initial formation of an imine from an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine. For the synthesis of a primary amine, ammonia is used as the nitrogen source.
Causality Behind Experimental Choices:
This method is advantageous as it often proceeds under mild conditions and tolerates a wide range of functional groups. The choice of the reducing agent is critical; milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol.[15]
Protocol 2: Direct Reductive Amination
Materials:
-
3-Chloro-5-fluorobenzaldehyde
-
Ammonia (as a solution in methanol or ammonium acetate)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Chloro-5-fluorobenzaldehyde (1 equivalent) in methanol.
-
Add a solution of ammonia in methanol (7 N, 5-10 equivalents) or ammonium acetate (5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[16]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Workflow for Route 2
Caption: Experimental workflow for the synthesis of this compound via reductive amination.
Route 3: Hofmann Rearrangement of 3-Chloro-5-fluorobenzamide
The Hofmann rearrangement provides a method for the conversion of a primary amide to a primary amine with one less carbon atom.[17][18] This route is particularly useful if the corresponding benzamide is readily available from the carboxylic acid.
Causality Behind Experimental Choices:
This classical rearrangement reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine.[19] The reaction is typically carried out using bromine or chlorine in the presence of a strong base like sodium hydroxide. The use of household bleach (sodium hypochlorite solution) can be a convenient alternative to handling elemental bromine.[20]
Protocol 3: Hofmann Rearrangement
Materials:
-
3-Chloro-5-fluorobenzamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or Sodium hypochlorite (NaOCl) solution (bleach)
-
Ice
-
Dichloromethane (DCM) or Ethyl acetate
Procedure:
-
Prepare a solution of sodium hydroxide (4 equivalents) in water and cool it to 0 °C in an ice-salt bath.
-
Slowly add bromine (1.1 equivalents) to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution in situ.
-
In a separate flask, dissolve 3-Chloro-5-fluorobenzamide (1 equivalent) in a minimal amount of a suitable solvent (e.g., dioxane or THF) and cool it in an ice bath.
-
Slowly add the cold sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting amide.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent like DCM or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation.
Workflow for Route 3
Caption: Logical relationship for the synthesis of this compound via Hofmann rearrangement.
Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| 1. Nitrile Reduction | 3-Chloro-5-fluorobenzonitrile | H₂/Pd-C, LiAlH₄, BMS | High yields, direct conversion, scalable. | Requires high-pressure hydrogenation equipment or pyrophoric reagents. |
| 2. Reductive Amination | 3-Chloro-5-fluorobenzaldehyde | NH₃, NaBH(OAc)₃, NaBH₃CN | Mild conditions, good functional group tolerance. | Aldehyde may not be as readily available as the nitrile. |
| 3. Hofmann Rearrangement | 3-Chloro-5-fluorobenzamide | Br₂, NaOH | Utilizes readily available reagents. | Involves the loss of a carbon atom, requires synthesis of the amide. |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic strategies. The reduction of 3-Chloro-5-fluorobenzonitrile is often the most direct and high-yielding approach, particularly for larger-scale preparations. Reductive amination of the corresponding aldehyde offers a milder alternative with excellent functional group tolerance. The Hofmann rearrangement provides a classic, albeit less atom-economical, route from the benzamide. The selection of the optimal synthetic route will be guided by the specific needs of the research project, including scale, available resources, and the chemical context of the broader synthetic sequence.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H7ClFN) [pubchemlite.lcsb.uni.lu]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - 3-chloro-5-fluorobenzonitrile (C7H3ClFN) [pubchemlite.lcsb.uni.lu]
- 6. 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uop.edu.pk [uop.edu.pk]
- 10. m.youtube.com [m.youtube.com]
- 11. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. rsc.org [rsc.org]
- 17. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Sciencemadness Discussion Board - Hofmann Rearrangement of 3,4,5-trimethoxybenzamide - Powered by XMB 1.9.11 [sciencemadness.org]
Application of 3-Chloro-5-fluorobenzylamine in Agrochemical Synthesis: A Technical Guide
This technical guide provides an in-depth exploration of the application of 3-Chloro-5-fluorobenzylamine as a pivotal intermediate in the synthesis of modern agrochemicals. Designed for researchers, scientists, and professionals in drug development and crop protection, this document elucidates the strategic importance of this halogenated benzylamine derivative and offers detailed protocols for its utilization in the construction of complex herbicidal molecules. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic pathways and validation of the described methods.
Introduction: The Strategic Importance of this compound
This compound is a key building block in the synthesis of a variety of agrochemicals, particularly herbicides.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring, imparts specific physicochemical properties to the final active ingredients, such as enhanced metabolic stability and binding affinity to target enzymes. The benzylamine moiety provides a reactive handle for the construction of more complex heterocyclic systems, most notably substituted pyridines, which are the core of many modern herbicides.
The primary application of this compound in agrochemical synthesis lies in its role as a precursor to substituted pyridine rings, which form the backbone of the arylpicolinate class of herbicides. These herbicides are known for their high efficacy at low application rates and their selective control of broadleaf weeds.
Core Application: Synthesis of Arylpicolinate Herbicide Scaffolds
A prominent application of this compound is in the synthesis of key intermediates for arylpicolinate herbicides, such as those related to halauxifen-methyl and florpyrauxifen-benzyl. While various synthetic routes to these complex molecules exist, a plausible and efficient strategy involves the construction of a polysubstituted pyridine ring from precursors derived from this compound. One such powerful method for pyridine ring synthesis is the Kröhnke pyridine synthesis .
The general workflow for this application can be visualized as follows:
Caption: Synthetic workflow from this compound to an arylpicolinate herbicide.
Synthesis of a Key Pyridine Intermediate via Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis provides a convergent and highly adaptable method for preparing 2,4,6-trisubstituted pyridines. The key steps involve the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.
Protocol 1: Synthesis of a 2,4,6-Trisubstituted Pyridine Intermediate
This protocol outlines the synthesis of a pyridine intermediate bearing the 3-chloro-5-fluorophenyl moiety, starting from this compound.
Step 1: Acetylation of this compound
-
Rationale: Protection of the amine group as an acetamide facilitates subsequent synthetic transformations and is a common strategy in multi-step synthesis.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) as a base to neutralize the HCl byproduct.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-chloro-5-fluorobenzyl)acetamide.
-
Step 2: Synthesis of 1-(3-Chloro-5-fluorophenyl)ethan-1-one
-
Rationale: This acetophenone derivative is a key precursor for the α-pyridinium methyl ketone salt. While direct Friedel-Crafts acylation from the benzylacetamide can be challenging, this intermediate is commercially available or can be synthesized via alternative routes. For the purpose of this protocol, we assume its availability.
Step 3: α-Bromination of 1-(3-Chloro-5-fluorophenyl)ethan-1-one
-
Rationale: The introduction of a bromine atom at the α-position is necessary for the subsequent formation of the pyridinium salt.
-
Procedure:
-
Dissolve 1-(3-Chloro-5-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
-
Add bromine (1.0 eq) dropwise at room temperature while stirring.
-
Stir the reaction mixture for 1-2 hours, or until TLC indicates the disappearance of the starting material.
-
Carefully quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with a suitable organic solvent (e.g., DCM), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-1-(3-chloro-5-fluorophenyl)ethan-1-one.
-
Step 4: Formation of the Pyridinium Salt
-
Rationale: The pyridinium salt is the key reactant for the Kröhnke synthesis. Pyridine acts as both a nucleophile and a good leaving group in the final aromatization step.
-
Procedure:
-
Dissolve 2-bromo-1-(3-chloro-5-fluorophenyl)ethan-1-one (1.0 eq) in a solvent like acetone or ethanol.
-
Add pyridine (1.1 eq) and stir the mixture at room temperature for 12-24 hours.
-
The pyridinium salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry to yield 1-(2-(3-chloro-5-fluorophenyl)-2-oxoethyl)pyridin-1-ium bromide.
-
Step 5: Kröhnke Pyridine Synthesis
-
Rationale: This is the core cyclization step to form the pyridine ring. The choice of the α,β-unsaturated carbonyl compound will determine the substituents at the 4- and 6-positions of the final pyridine.
-
Procedure:
-
In a round-bottom flask, combine the pyridinium salt from Step 4 (1.0 eq), an appropriate α,β-unsaturated carbonyl compound (e.g., chalcone derivative, 1.0 eq), and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux (around 120 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
The solid product will precipitate. Collect the precipitate by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2,4,6-trisubstituted pyridine intermediate.
-
Data Presentation: Expected Yields for Key Steps
| Step | Product | Typical Yield (%) |
| 1. Acetylation | N-(3-chloro-5-fluorobenzyl)acetamide | >90 |
| 3. α-Bromination | 2-bromo-1-(3-chloro-5-fluorophenyl)ethan-1-one | 80-90 |
| 4. Pyridinium Salt Formation | 1-(2-(3-chloro-5-fluorophenyl)-2-oxoethyl)pyridin-1-ium bromide | >95 (crude) |
| 5. Kröhnke Pyridine Synthesis | 2,4,6-Trisubstituted Pyridine Intermediate | 60-80 |
Subsequent Transformations to an Arylpicolinate Herbicide
The synthesized pyridine intermediate can then be converted into a final arylpicolinate herbicide through a series of well-established chemical transformations. This typically involves oxidation of a substituent on the pyridine ring to a carboxylic acid, followed by esterification and potentially other functional group interconversions.
Protocol 2: Conversion of Pyridine Intermediate to an Arylpicolinate Ester
This protocol provides a general outline for the conversion of the pyridine intermediate to a final product.
Step 1: Oxidation to Picolinic Acid
-
Rationale: The carboxylic acid group at the 2-position of the pyridine ring is a key feature of arylpicolinate herbicides.
-
Procedure:
-
Dissolve the substituted pyridine intermediate in a suitable solvent.
-
Use a strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), to oxidize the alkyl substituent at the 2-position to a carboxylic acid.
-
The reaction conditions (temperature, time) will depend on the specific substrate and oxidizing agent used.
-
After the reaction is complete, work-up typically involves quenching the excess oxidant, followed by acidification to precipitate the picolinic acid.
-
Isolate the product by filtration.
-
Step 2: Esterification
-
Rationale: The final active ingredient is often an ester to improve its formulation and uptake by the plant.
-
Procedure:
-
Suspend the picolinic acid in an alcohol (e.g., methanol or benzyl alcohol) corresponding to the desired ester.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours (Fischer esterification).
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture, extract the ester with an organic solvent, and purify by chromatography or distillation.
-
Visualization of the Final Steps
Caption: Conversion of the pyridine intermediate to the final arylpicolinate herbicide.
Conclusion and Future Perspectives
This compound serves as a versatile and valuable starting material in the synthesis of complex agrochemicals. The protocols outlined in this guide demonstrate a viable synthetic strategy for the construction of arylpicolinate herbicide scaffolds, leveraging the power of the Kröhnke pyridine synthesis. The causality behind each experimental step has been explained to provide a deeper understanding of the chemical transformations involved.
The continued exploration of new synthetic methodologies starting from readily available building blocks like this compound is crucial for the development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. Further research into catalytic and one-pot procedures will undoubtedly streamline the synthesis of these vital agricultural tools.
References
Application Note: Strategic Use of 3-Chloro-5-fluorobenzylamine in the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them high-value targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in designing potent and selective kinase inhibitors involves the use of precisely functionalized building blocks that can form optimal interactions within the ATP-binding site of the target kinase. This application note details the strategic use of 3-Chloro-5-fluorobenzylamine , a versatile synthetic intermediate, in the construction of advanced kinase inhibitors. We will explore the structure-activity relationship (SAR) rationale for its use, provide detailed, field-proven synthetic protocols, and present a case study illustrating its application in the synthesis of a potent inhibitor scaffold.
The Strategic Importance of the 3-Chloro-5-fluorobenzyl Moiety
The ATP-binding site of most kinases shares a conserved architecture, including a "hinge" region that forms crucial hydrogen bonds with inhibitors, a hydrophobic pocket, and a solvent-exposed region. The 3-chloro-5-fluorobenzyl group is a privileged motif in kinase inhibitor design because its specific substitution pattern effectively addresses several key aspects of inhibitor binding and drug-like properties.
-
Modulation of Basicity and H-Bonding: The primary amine of this compound serves as a versatile handle for coupling to various heterocyclic scaffolds common in kinase inhibitors (e.g., pyrimidines, purines, pyrazoles). The electron-withdrawing nature of the chlorine and fluorine atoms modulates the pKa of the benzylamine nitrogen. This fine-tuning is critical for establishing optimal hydrogen bond interactions with the kinase hinge region, a feature essential for high-affinity binding.[1]
-
Hydrophobic and Halogen Bonding Interactions: The substituted phenyl ring is perfectly sized to occupy hydrophobic pockets adjacent to the hinge region.[1] Furthermore, the chlorine and fluorine atoms can participate in favorable non-covalent interactions, such as halogen bonding and orthogonal multipolar interactions, with amino acid residues in the active site.[1] These interactions can significantly enhance binding affinity and contribute to selectivity against off-target kinases.
-
Improved Metabolic Stability: The presence of halogens, particularly fluorine, at metabolically labile positions on the phenyl ring can block cytochrome P450-mediated oxidation. This strategic halogenation enhances the metabolic stability of the final compound, leading to improved pharmacokinetic profiles, such as a longer half-life in vivo.
-
Vector for Synthesis: The amine functionality provides a direct and reliable point of attachment for elaboration into the final inhibitor structure, making it a valuable building block in both exploratory library synthesis and late-stage lead optimization.
Synthetic Pathways and Methodologies
The incorporation of this compound into a kinase inhibitor scaffold is most commonly achieved through carbon-nitrogen (C-N) bond-forming reactions. Reductive amination and nucleophilic aromatic substitution (SNAr) are two of the most robust and widely employed methods.
General Synthetic Workflow
The following diagram outlines a typical synthetic workflow where this compound is coupled to a heterocyclic core, which is then further functionalized to yield the final kinase inhibitor.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of this compound with a highly electrophilic heteroaryl chloride, such as 2,4-dichloropyrimidine, a common core for many kinase inhibitors.
Objective: To synthesize N-(3-chloro-5-fluorobenzyl)-2-chloropyrimidin-4-amine.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
This compound (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
n-Butanol (or Isopropanol)
-
Magnetic stirrer and heating mantle/oil bath
-
Round-bottom flask and condenser
Procedure:
-
To a round-bottom flask, add 2,4-dichloropyrimidine and n-butanol (approx. 0.2 M concentration).
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (2.5 equivalents) to the reaction mixture. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.
-
Fit the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with cold n-butanol followed by hexanes to remove impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2.2: Reductive Amination
This protocol is ideal for coupling the benzylamine to a carbonyl-containing fragment, a common strategy for building inhibitors that target different regions of the ATP-binding site.[2]
Objective: To synthesize a secondary amine by reacting this compound with a heterocyclic aldehyde.
Materials:
-
Heterocyclic aldehyde (e.g., 1H-pyrazole-4-carbaldehyde) (1.0 eq)
-
This compound (1.05 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional)
-
Magnetic stirrer
Procedure:
-
Dissolve the heterocyclic aldehyde and this compound in DCM (approx. 0.1 M).
-
Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step.[3]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the mixture. NaBH(OAc)₃ is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde, preventing side reactions.[2] Its use avoids the need for pH control often required with reagents like sodium cyanoborohydride.[3]
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS until the starting materials are consumed.
-
Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired secondary amine.
-
Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS).
Case Study: Application in ALK/c-MET Inhibitor Scaffolds
The 3-chloro-5-fluorobenzylamino moiety is a key structural feature in several potent kinase inhibitors, including analogues of Crizotinib, a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-MET).[5][6] In these inhibitors, this group is typically attached to a 2-aminopyridine core.
Binding Mode and Structure-Activity Relationship (SAR)
The diagram below illustrates the hypothetical binding mode of an inhibitor containing the 3-chloro-5-fluorobenzylamino group within a kinase active site.
Caption: Binding of an inhibitor in a kinase active site.
-
Hinge Binding: The nitrogen of the 2-aminopyridine core acts as a hydrogen bond acceptor from a backbone NH group (e.g., Met) in the hinge region. The exocyclic amine (from the original benzylamine) acts as a hydrogen bond donor to a backbone carbonyl.[6]
-
Hydrophobic Interactions: The 3-chloro-5-fluorophenyl group projects into a hydrophobic pocket, where the halogens contribute to favorable interactions, enhancing potency.[7][8] The specific 3,5-substitution pattern orients the ring optimally within this pocket.
Data Summary
The strategic use of halogenation can dramatically impact inhibitor potency and selectivity. The following table provides representative data for hypothetical ALK inhibitors, illustrating the impact of the 3-chloro-5-fluorobenzyl group compared to an unsubstituted benzyl group.
| Compound ID | R Group on Benzylamine | ALK IC₅₀ (nM) | Off-Target Kinase (e.g., KDR) IC₅₀ (nM) | Selectivity Index (KDR/ALK) |
| HYPO-001 | H | 150 | 850 | 5.7 |
| HYPO-002 | 3-Cl, 5-F | 8 | 4500 | 562.5 |
Data are hypothetical and for illustrative purposes only.
The data clearly show that the addition of the chloro and fluoro substituents (HYPO-002 ) leads to a significant increase in potency against the target kinase (ALK) and a dramatic improvement in selectivity over a representative off-target kinase.
Conclusion
This compound is a high-value building block for the synthesis of targeted kinase inhibitors. Its unique electronic and steric properties allow for the creation of molecules with high potency, improved metabolic stability, and enhanced selectivity. The synthetic protocols provided herein, particularly SNAr and reductive amination, offer reliable and scalable methods for incorporating this key fragment into diverse inhibitor scaffolds. Researchers in drug discovery can leverage this versatile reagent to accelerate the development of next-generation kinase inhibitors for a variety of therapeutic indications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. medkoo.com [medkoo.com]
- 6. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Amide Bond Formation with 3-Chloro-5-fluorobenzylamine: A Comprehensive Guide for Researchers
Introduction: Navigating the Challenges of Electron-Deficient Amine Acylation
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding ubiquitous application in a vast array of pharmacologically active molecules. The formation of this critical linkage, typically through the coupling of a carboxylic acid and an amine, is a well-established transformation. However, the reactivity of the amine nucleophile can significantly impact the efficiency of this process. Amines bearing electron-withdrawing substituents, such as 3-Chloro-5-fluorobenzylamine, present a distinct challenge due to the reduced nucleophilicity of the nitrogen atom. The inductive effects of the halogen atoms decrease the electron density on the amine, rendering it less reactive towards the activated carboxylic acid species.
This guide provides a detailed exploration of the principles and practical protocols for the successful amide bond formation using this compound. We will delve into the mechanistic nuances of popular coupling strategies, offer optimized protocols for both carbodiimide and uronium salt-based methods, and provide insights into troubleshooting common issues encountered when working with electron-deficient amines.
Understanding the Reactivity of this compound
The presence of both chlorine and fluorine atoms on the benzene ring of this compound has a profound impact on its chemical properties. These electron-withdrawing groups reduce the basicity and nucleophilicity of the benzylic amine. This decreased reactivity necessitates the use of highly efficient coupling reagents and carefully optimized reaction conditions to achieve high yields of the desired amide product. Standard amide coupling protocols that work well for simple alkyl or benzylamines may prove sluggish or result in low conversions with this substrate. Therefore, a thoughtful selection of reagents and a thorough understanding of the reaction mechanism are paramount for success.
Choosing the Right Coupling Strategy: A Comparative Overview
Two main classes of coupling reagents have proven effective for the acylation of weakly nucleophilic amines: carbodiimides, often used with additives, and uronium/aminium salts.
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC | Cost-effective, readily available. | Can lead to side reactions (e.g., N-acylurea formation), may require additives for efficiency and to suppress racemization. |
| Uronium/Aminium Salts | HATU, HBTU | High reactivity, fast reaction times, low rates of racemization. | More expensive, can be moisture-sensitive. |
For a less reactive amine like this compound, a highly active coupling agent is generally preferred. While carbodiimide-based methods can be effective, they often require the inclusion of an activating agent like 1-hydroxybenzotriazole (HOBt) and a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) to enhance the reaction rate.[1] Uronium salt-based reagents like HATU are often the go-to choice for challenging couplings due to their high efficiency.[2][3]
Mechanistic Insights: The Key to Rational Protocol Design
A clear understanding of the reaction mechanism allows for informed decisions in protocol development and troubleshooting.
EDC/HOBt Mediated Amide Coupling
The reaction begins with the activation of the carboxylic acid by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, the O-acylisourea is rapidly converted to an active ester, which is less prone to side reactions like N-acylurea formation. The amine, this compound, then attacks the carbonyl of the active ester to form the desired amide bond, regenerating HOBt in the process.[1]
Caption: EDC/HOBt coupling mechanism.
HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent. In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[2] This active ester is then readily attacked by the amine to furnish the amide product. The neighboring pyridine nitrogen in the HOAt moiety is believed to accelerate the coupling step, making HATU particularly effective for unreactive amines.[2][3]
Caption: HATU coupling mechanism.
Experimental Protocols
The following protocols have been designed to provide robust and reproducible methods for the synthesis of amides using this compound. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediates.
Protocol 1: EDC/HOBt/DMAP Mediated Coupling of a Carboxylic Acid with this compound
This protocol is a good starting point for general amide synthesis and is particularly useful when cost is a consideration. The addition of a catalytic amount of DMAP is recommended to accelerate the reaction with the electron-deficient amine.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
DMAP (0.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard aqueous workup reagents (1M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.5 M).
-
Add this compound (1.1 eq) to the solution, followed by DIPEA or TEA (3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Caption: Workflow for EDC/HOBt/DMAP mediated amide synthesis.
Protocol 2: HATU-Mediated Coupling of a Carboxylic Acid with this compound
This protocol is recommended for challenging couplings, including sterically hindered substrates or when higher yields and faster reaction times are desired.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard aqueous workup reagents (1M HCl, saturated NaHCO₃, brine) or 5% aqueous LiCl solution for DMF removal.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Add DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature for pre-activation.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if using DCM, proceed with the standard aqueous workup as described in Protocol 1. If using DMF, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for HATU mediated amide synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient activation of the carboxylic acid. 2. Deactivation of the amine by protonation. 3. Presence of moisture. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Ensure a sufficient amount of non-nucleophilic base (e.g., DIPEA) is used. 3. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. |
| Formation of Side Products | 1. N-acylurea formation (with carbodiimides). 2. Racemization of chiral carboxylic acids. | 1. Use HOBt or HOAt as an additive with carbodiimides. 2. Run the reaction at a lower temperature (0 °C to room temperature). Use of additives like HOBt can also minimize racemization. |
| Difficult Purification | 1. Residual coupling agent byproducts (e.g., DCU, EDC-urea). 2. Persistent DMF solvent. | 1. For EDC, the urea byproduct is water-soluble and can be removed with aqueous washes. For DCC, the urea is largely insoluble in many organic solvents and can be removed by filtration. 2. Wash the organic layer with 5% aqueous LiCl solution or perform an azeotropic distillation with a high-boiling solvent like toluene. |
Characterization of the Amide Product
The successful formation of the amide bond can be confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance of a new amide N-H signal (typically a triplet if coupled to the benzylic CH₂) and shifts in the signals of the benzylic protons and the protons of the carboxylic acid backbone are indicative of product formation. In ¹³C NMR, the formation of the amide carbonyl carbon signal (typically in the range of 165-175 ppm) is a key diagnostic peak.
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show a characteristic C=O stretching vibration for the amide at approximately 1630-1680 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired amide product.
Conclusion
The synthesis of amides from this compound, while presenting a challenge due to the amine's reduced nucleophilicity, is readily achievable with the appropriate choice of coupling reagents and optimized reaction conditions. This guide has provided a framework for understanding the underlying principles and practical execution of this important transformation. By leveraging powerful coupling agents like HATU or optimized carbodiimide protocols, and by adhering to rigorous experimental technique, researchers can confidently and efficiently synthesize a wide range of N-(3-chloro-5-fluorobenzyl) amides for their drug discovery and development programs.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-5-fluorobenzylamine
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. 3-Chloro-5-fluorobenzylamine emerges as a valuable and versatile building block. Its unique substitution pattern, featuring electron-withdrawing chloro and fluoro groups, presents both a challenge and an opportunity for synthetic chemists. The presence of the benzylamine moiety provides a key vector for further derivatization, making it an attractive starting material for the synthesis of a diverse array of complex molecules.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, offering unparalleled efficiency and functional group tolerance.[1] This guide provides detailed application notes and robust protocols for the application of several key palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—to this compound. By leveraging carefully selected catalyst systems, we can overcome the inherent low reactivity of the C-Cl bond and unlock the synthetic potential of this important substrate.
Physicochemical Properties and Safety Information
Before commencing any experimental work, it is crucial to be familiar with the properties and safety precautions for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClFN | [2][3] |
| Molecular Weight | 159.59 g/mol | [2][3] |
| CAS Number | 90390-33-3 | [2][4] |
| Boiling Point | 208.1±25.0 °C (Predicted) | [5] |
| Density | 1.270±0.06 g/cm³ (Predicted) | [5] |
| pKa | 8.51±0.10 (Predicted) | [5] |
Safety Precautions: this compound is classified as a corrosive liquid that can cause severe skin burns and eye damage.[6] It may also be corrosive to metals.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[4][6][7]
Core Challenge: Activation of the C-Cl Bond
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions.[8] This is due to the stronger C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more challenging. The presence of electron-withdrawing groups on the aromatic ring, such as the chloro and fluoro substituents in this compound, can further modulate this reactivity.[9] To achieve successful couplings, the use of highly active catalyst systems, typically employing bulky and electron-rich phosphine ligands, is essential.[10][11] These ligands promote the formation of the active Pd(0) species and facilitate the oxidative addition step.[12]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organic halide.[13][14] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a cornerstone of modern organic synthesis.[15]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound.
-
Transmetalation: The resulting Pd(II) complex reacts with the boronic acid (activated by a base) to exchange the chloride for the organic group of the boronic acid.
-
Reductive Elimination: The desired biaryl product is formed, and the Pd(0) catalyst is regenerated.
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the oxidative addition of the aryl chloride.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the filter cake with additional ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often more cost-effective. |
| Ligand | SPhos, XPhos | Bulky, electron-rich ligands are crucial for C-Cl activation.[10] |
| Base | K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | Anhydrous and degassed conditions are essential. |
| Temperature | 100-110 °C | Higher temperatures are often needed for aryl chlorides. |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction provides a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[16]
Mechanistic Insights
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the aryl chloride to Pd(0), followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the product.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form the key copper(I) acetylide intermediate.
Recent advancements have led to the development of copper-free Sonogashira couplings, which can mitigate the formation of alkyne homocoupling byproducts.[18]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound CAS#: 90390-33-3 [amp.chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. lookchem.com [lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions Involving 3-Chloro-5-fluorobenzylamine
Introduction
3-Chloro-5-fluorobenzylamine is a key building block in contemporary drug discovery and medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups, offers medicinal chemists a valuable scaffold to modulate the physicochemical and pharmacological properties of target molecules. The presence of these halogens can significantly influence lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides detailed experimental protocols for several common and essential transformations involving this compound, designed for researchers, scientists, and drug development professionals. The protocols are presented with an emphasis on the rationale behind the chosen conditions, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Physicochemical Properties and Safety Information
Before commencing any experimental work, it is crucial to be familiar with the properties and safety precautions for this compound.
| Property | Value | Reference |
| CAS Number | 90390-33-3 | [1] |
| Molecular Formula | C₇H₇ClFN | [1] |
| Molecular Weight | 159.59 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | Not readily available | |
| Safety | Causes severe skin burns and eye damage.[1] | Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. |
Section 1: N-Acylation of this compound
N-acylation is a fundamental transformation that converts the primary amine of this compound into an amide. This modification is often employed to introduce a variety of functional groups, alter solubility, or to serve as a protecting group.
Rationale for Experimental Choices
The choice of an acylating agent and base is critical for a successful acylation. Acetic anhydride is a common and effective acetylating agent. A base, such as triethylamine or pyridine, is used to neutralize the carboxylic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is a suitable solvent as it is relatively inert and dissolves both the starting material and reagents.
Experimental Protocol: Synthesis of N-(3-chloro-5-fluorobenzyl)acetamide
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base and Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.[2] The disappearance of the starting amine spot indicates the completion of the reaction.[3]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(3-chloro-5-fluorobenzyl)acetamide. Alternatively, for solid products, recrystallization from a suitable solvent system like ethanol/water can be employed.[4][5][6][7][8]
Section 2: N-Sulfonylation of this compound
N-sulfonylation is another important transformation for primary amines, leading to the formation of sulfonamides. Sulfonamides are a prominent class of compounds in medicinal chemistry with a wide range of biological activities.
Rationale for Experimental Choices
The reaction of a primary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), is a standard method for sulfonamide synthesis.[9] A base, typically pyridine or triethylamine, is essential to neutralize the HCl generated during the reaction.[10] Anhydrous conditions are crucial as sulfonyl chlorides are sensitive to moisture and can hydrolyze, leading to lower yields.[10]
Experimental Protocol: Synthesis of N-(3-chloro-5-fluorobenzyl)-4-methylbenzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add pyridine (2.0 eq), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.[11]
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure sulfonamide.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] This reaction allows for the coupling of an amine with an aryl halide, a transformation that is often challenging to achieve through classical methods.
Rationale for Experimental Choices
The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. For the coupling of an aryl chloride, which is generally less reactive than the corresponding bromide or iodide, a highly active catalyst system is required.[13] A common combination is a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos.[1] A strong base, like sodium tert-butoxide, is necessary to facilitate the deprotonation of the amine and the subsequent catalytic cycle. Toluene is a common solvent for this reaction.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-N-(3-chloro-5-fluorobenzyl)amine
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.
-
Reagent Addition: Add anhydrous toluene, followed by this compound and 4-bromoanisole.
-
Reaction: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 4: Reductive Amination
Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[9][14] The reaction proceeds through the in situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.
Rationale for Experimental Choices
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive amination as it is mild, selective for the reduction of iminium ions over carbonyls, and does not require acidic conditions, which can be beneficial for sensitive substrates.[15][16] Dichloroethane (DCE) is a common solvent for this reaction.[15]
Experimental Protocol: Synthesis of N-benzyl-N-(3-chloro-5-fluorobenzyl)amine
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.1 eq).
-
Reducing Agent Addition: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours and monitor by TLC.
-
Workup: Quench the reaction with a saturated aqueous NaHCO₃ solution and extract with DCM.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[17]
References
- 1. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 15. Sodium triacetoxyborohydride [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. rsc.org [rsc.org]
Application Notes and Protocols for the Scale-up Synthesis of 3-Chloro-5-fluorobenzylamine Derivatives
Abstract
This comprehensive guide provides detailed application notes and protocols for the scale-up synthesis of 3-chloro-5-fluorobenzylamine and its derivatives, critical intermediates in the pharmaceutical and agrochemical industries. Recognizing the challenges inherent in transitioning from laboratory-scale synthesis to robust, large-scale production, this document outlines two primary, industrially viable synthetic routes. Each pathway is dissected to explain the underlying chemical principles, causality behind experimental choices, and critical process parameters for successful scale-up. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into process optimization, safety, and purification at an industrial scale.
Introduction: The Significance and Challenges of Scaling this compound Synthesis
This compound[1][2][3] serves as a crucial building block in the synthesis of a variety of biologically active molecules. The specific substitution pattern of chlorine and fluorine on the aromatic ring imparts unique physicochemical properties to the final compounds, often enhancing their metabolic stability and binding affinity to biological targets. As such, the demand for a reliable and scalable synthesis of this intermediate is ever-present in the drug development pipeline.
However, the transition from a laboratory-scale procedure to a multi-kilogram or pilot-plant scale production is fraught with challenges. These include:
-
Exothermic Reactions: Key transformation steps, such as hydrogenations, can be highly exothermic, posing significant thermal management challenges in large reactors.
-
Mass Transfer Limitations: In heterogeneous catalytic reactions, ensuring efficient contact between the gas (hydrogen), liquid (substrate and solvent), and solid (catalyst) phases is critical for optimal reaction rates and can be hampered by poor mixing at scale.[4][5]
-
Safety Hazards: The use of flammable solvents, pyrophoric catalysts like Raney Nickel, and high-pressure hydrogen gas necessitates stringent process safety management to mitigate the risks of fire and explosion.[6][7]
-
Impurity Profile: Side reactions that are negligible at the lab scale can become significant at a larger scale, impacting the purity of the final product and requiring robust purification strategies.
-
Process Economics: The cost of raw materials, energy consumption, and waste disposal are critical considerations for an economically viable industrial process.
This document aims to provide a systematic approach to addressing these challenges by presenting two well-established synthetic routes, complete with detailed protocols and scale-up considerations.
Strategic Selection of Synthetic Routes
Two primary synthetic pathways are commonly employed for the large-scale production of this compound. The choice between these routes often depends on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.
Caption: Overview of the two primary synthetic routes to this compound.
Route 1: Reduction of 3-Chloro-5-fluorobenzonitrile
This route is often favored due to the relatively straightforward nature of the final reduction step. The key intermediate, 3-chloro-5-fluorobenzonitrile, can be synthesized from commercially available precursors.
Route 2: Reductive Amination of 3-Chloro-5-fluorobenzaldehyde
This pathway offers an alternative approach, particularly if 3-chloro-5-fluorobenzaldehyde is a more readily available or cost-effective starting material. Reductive amination is a powerful tool for the direct conversion of carbonyl compounds to amines.
Detailed Protocols and Scale-up Considerations
Route 1: Synthesis via 3-Chloro-5-fluorobenzonitrile
This route involves two main stages: the synthesis of the nitrile intermediate and its subsequent reduction to the benzylamine.
Caption: Workflow for the synthesis of this compound via the nitrile intermediate.
This protocol is adapted from established cyanation methodologies.
Reaction:
1-bromo-3-chloro-5-fluorobenzene + Zn(CN)₂ → 3-chloro-5-fluorobenzonitrile
Materials:
| Reagent | Molar Eq. | Purity | Notes |
| 1-Bromo-3-chloro-5-fluorobenzene | 1.0 | >98% | Starting material |
| Zinc Cyanide (Zn(CN)₂) | 0.6 | >98% | Cyanide source |
| Zinc Powder | 0.03 | >98% | Reductant for catalyst regeneration |
| Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) | 0.033 | >98% | Catalyst |
| N,N-Dimethylformamide (DMF) | - | Anhydrous | Solvent |
Procedure:
-
Reactor Setup: Charge a suitably sized reactor with 1-bromo-3-chloro-5-fluorobenzene, zinc cyanide, and zinc powder in N,N-dimethylformamide (DMF).
-
Inert Atmosphere: Purge the reactor with nitrogen to establish an inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts.
-
Extraction: Dilute the filtrate with a suitable organic solvent (e.g., ether/pentane mixture) and wash with water to remove DMF.
-
Drying and Concentration: Dry the organic phase over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 3-chloro-5-fluorobenzonitrile as a solid.
Two primary methods for the reduction of the nitrile are presented: catalytic hydrogenation and chemical reduction.
A. Catalytic Hydrogenation
This is often the preferred method for large-scale production due to its high efficiency and atom economy.
Reaction:
3-chloro-5-fluorobenzonitrile + H₂ --(Catalyst)--> this compound
Materials:
| Reagent | Molar Eq. | Purity | Notes |
| 3-Chloro-5-fluorobenzonitrile | 1.0 | >98% | Substrate |
| Raney Nickel (or Pd/C) | catalytic | - | Catalyst, handle with care as it can be pyrophoric |
| Solvent (e.g., Methanol, Ethanol) | - | Anhydrous | Reaction medium |
| Ammonia (optional) | - | Anhydrous | Can suppress secondary amine formation |
| Hydrogen Gas | excess | High Purity | Reducing agent |
Procedure:
-
Reactor Setup: Charge a high-pressure reactor (hydrogenator) with 3-chloro-5-fluorobenzonitrile and the solvent. If using, add ammonia at this stage.
-
Catalyst Slurry: In a separate vessel, prepare a slurry of the Raney Nickel catalyst in the reaction solvent under an inert atmosphere.
-
Catalyst Charging: Carefully transfer the catalyst slurry to the reactor.
-
Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 kg/cm ²). Heat the reaction mixture to the target temperature (e.g., 60-80°C) with vigorous agitation.[8]
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with solvent to prevent ignition.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or by crystallization of a suitable salt (e.g., hydrochloride).[9][10]
B. Chemical Reduction with Borane Complexes
Borane complexes offer a viable alternative to catalytic hydrogenation, particularly when specialized high-pressure equipment is not available.
Reaction:
3-chloro-5-fluorobenzonitrile + BH₃-complex → this compound
Materials:
| Reagent | Molar Eq. | Purity | Notes |
| 3-Chloro-5-fluorobenzonitrile | 1.0 | >98% | Substrate |
| Borane Dimethyl Sulfide Complex (BMS) or Borane-THF complex | ~3.0 | - | Reducing agent, handle under inert atmosphere |
| Solvent (e.g., THF) | - | Anhydrous | Reaction medium |
Procedure:
-
Reactor Setup: Charge a reactor with a solution of 3-chloro-5-fluorobenzonitrile in anhydrous THF under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution in an ice bath and slowly add the borane complex, maintaining the internal temperature. The addition is exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Quenching: Carefully quench the reaction by the slow addition of methanol, followed by hydrochloric acid to hydrolyze the intermediate borane-amine complex. This step will generate hydrogen gas and should be performed in a well-ventilated area.[11][12]
-
Work-up: Adjust the pH to basic with an aqueous base (e.g., NaOH).
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic phase, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or salt crystallization.
-
Heat Management (Hydrogenation): Catalytic hydrogenation is highly exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature. Consider controlled addition of the substrate to a pre-heated catalyst slurry to manage the heat evolution.[5][13]
-
Mass Transfer (Hydrogenation): Efficient agitation is crucial to ensure good contact between the hydrogen, substrate, and catalyst. The choice of impeller and agitation speed should be optimized to maximize gas-liquid mass transfer.[4][14]
-
Catalyst Handling and Safety: Raney Nickel is pyrophoric when dry. Always handle it as a slurry under an inert atmosphere.[6] Spent catalyst should be carefully filtered and stored under water before disposal or regeneration.
-
Process Safety Management (Hydrogenation): A thorough Process Hazard Analysis (PHA) is mandatory. This should include considerations for hydrogen leaks, potential ignition sources, and emergency shutdown procedures.[15][16][17]
-
Solvent Selection (Borane Reduction): THF can form peroxides upon storage. Ensure the use of peroxide-free THF.
-
Hydrogen Evolution (Borane Reduction): The quenching step generates hydrogen gas. The reactor must be properly vented to a safe location.
Route 2: Synthesis via 3-Chloro-5-fluorobenzaldehyde
This route proceeds via the formation of an imine intermediate followed by its reduction.
Caption: Workflow for the synthesis of this compound via the aldehyde intermediate.
This can be achieved through the oxidation of 3-chloro-5-fluorotoluene.
Reaction:
3-chloro-5-fluorotoluene + [O] → 3-chloro-5-fluorobenzaldehyde
Materials:
| Reagent | Molar Eq. | Purity | Notes |
| 3-Chloro-5-fluorotoluene | 1.0 | >98% | Starting material |
| Oxidizing Agent (e.g., MnO₂) | excess | - | Several oxidation systems can be employed |
| Solvent (e.g., Dichloromethane) | - | - | Reaction medium |
Procedure:
-
Reactor Setup: Charge a reactor with 3-chloro-5-fluorotoluene and the solvent.
-
Oxidant Addition: Add the oxidizing agent portion-wise to control the reaction temperature.
-
Reaction: Stir the mixture at a suitable temperature until the reaction is complete (monitor by GC or HPLC).
-
Work-up: Filter the reaction mixture to remove the spent oxidant.
-
Purification: Wash the filtrate with aqueous solutions to remove byproducts, then dry and concentrate to yield the crude aldehyde. Further purification can be achieved by distillation or crystallization.
This protocol outlines a direct reductive amination using ammonia and a reducing agent.[18][19][20][21]
Reaction:
3-chloro-5-fluorobenzaldehyde + NH₃ + [H] → this compound
Materials:
| Reagent | Molar Eq. | Purity | Notes |
| 3-Chloro-5-fluorobenzaldehyde | 1.0 | >98% | Substrate |
| Ammonia (aqueous or as ammonium salt) | excess | - | Nitrogen source |
| Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | excess | - | Hydride source |
| Solvent (e.g., Methanol) | - | - | Reaction medium |
Procedure:
-
Reactor Setup: Charge a reactor with 3-chloro-5-fluorobenzaldehyde and the solvent.
-
Ammonia Addition: Add the source of ammonia (e.g., aqueous ammonia or an ammonium salt like ammonium chloride).
-
Imine Formation: Stir the mixture to allow for the formation of the imine intermediate.
-
Reduction: Add the reducing agent. If using NaBH₄, add it portion-wise to control the exotherm and gas evolution. If using catalytic hydrogenation, follow the procedure outlined in section 3.1.2.A.
-
Work-up: After the reaction is complete, quench any remaining reducing agent (if applicable).
-
Extraction and Purification: Perform an aqueous work-up, extract the product into an organic solvent, and purify by distillation or salt crystallization as described previously.
-
Oxidation Step: The oxidation of the toluene derivative can be exothermic and may require careful temperature control. The choice of oxidant will significantly impact the safety and waste profile of the process.
-
Imine Formation: The equilibrium of imine formation can be influenced by the removal of water. In some cases, a dehydrating agent or azeotropic removal of water may be necessary to drive the reaction to completion.
-
Reductive Amination Control: The key challenge in reductive amination is to control the reaction to favor the formation of the primary amine over secondary amines. Using a large excess of ammonia can help to achieve this.[22]
-
One-Pot Process: For efficiency, the imine formation and reduction can often be carried out in a one-pot process. This requires careful selection of reaction conditions that are compatible with both steps.
Purification of this compound at Scale
The final purity of this compound is critical for its use in pharmaceutical applications. Two common methods for purification at an industrial scale are vacuum distillation and crystallization of a salt.
Vacuum Distillation
This method is suitable for removing non-volatile impurities. The boiling point of the free base will be significantly higher than at atmospheric pressure, and vacuum is necessary to prevent thermal decomposition.
Crystallization of the Hydrochloride Salt
Formation of a salt, such as the hydrochloride, is an excellent method for purification.[9][10]
Protocol: Hydrochloride Salt Formation and Crystallization
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) to the stirred solution. The hydrochloride salt will precipitate.
-
Crystallization: Control the rate of cooling to promote the formation of large, easily filterable crystals.
-
Isolation: Isolate the crystalline salt by filtration.
-
Washing: Wash the filter cake with a cold solvent to remove any entrained impurities.
-
Drying: Dry the purified this compound hydrochloride under vacuum.
The free base can be regenerated by treating the salt with a base (e.g., NaOH) and extracting it into an organic solvent.
Conclusion
The successful scale-up of the synthesis of this compound derivatives hinges on a thorough understanding of the reaction chemistry, careful consideration of process engineering principles, and a steadfast commitment to safety. Both the nitrile reduction and reductive amination routes offer viable pathways to this important intermediate. By implementing the protocols and scale-up considerations outlined in this guide, researchers and process chemists can navigate the challenges of large-scale production to deliver a high-quality product in a safe, efficient, and economically sound manner.
References
- 1. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C7H7ClFN) [pubchemlite.lcsb.uni.lu]
- 4. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 5. mt.com [mt.com]
- 6. chem.wisc.edu [chem.wisc.edu]
- 7. nexair.com [nexair.com]
- 8. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]
- 9. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 10. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 11. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 12. orgsyn.org [orgsyn.org]
- 13. diva-portal.org [diva-portal.org]
- 14. zeroinstrument.com [zeroinstrument.com]
- 15. mt.com [mt.com]
- 16. njhjchem.com [njhjchem.com]
- 17. Process Safety Management for the Hydrogen Industry | AIChE [proceedings.aiche.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Development and scale-up of a direct asymmetric reductive amination with ammonia - American Chemical Society [acs.digitellinc.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. d-nb.info [d-nb.info]
Application Notes and Protocols for Monitoring Reactions with 3-Chloro-5-fluorobenzylamine
Introduction: The Critical Role of Reaction Monitoring for a Versatile Building Block
3-Chloro-5-fluorobenzylamine is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, imparts specific properties to the target molecules, influencing their biological activity and metabolic stability.[3] The primary amine functionality serves as a reactive handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and N-alkylation.
Given its role as a critical building block, the ability to accurately and efficiently monitor reactions involving this compound is paramount for process development, optimization, and quality control. In-process monitoring provides real-time insights into reaction kinetics, the formation of intermediates, and the emergence of impurities, enabling chemists to make informed decisions to ensure reaction completion, maximize yield, and maintain a consistent product profile. This guide provides a comprehensive overview of analytical methods and detailed protocols for monitoring reactions with this versatile reagent.
Strategic Selection of Analytical Techniques
The choice of an analytical method for monitoring a reaction involving this compound is dictated by several factors, including the nature of the reaction, the properties of the reactants and products, the required sensitivity, and the available instrumentation. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Key Analytical Methods
| Technique | Principle | Strengths | Limitations | Best Suited For |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase. | Robust, quantitative, widely available, suitable for non-volatile and thermally labile compounds. | Moderate sensitivity, may require derivatization for compounds lacking a strong chromophore. | Routine reaction progress monitoring, purity assessment of starting materials and products. |
| UPLC-MS | High-resolution HPLC coupled with mass spectrometry. | High sensitivity and selectivity, provides molecular weight information for peak identification.[4][5][6] | Higher cost and complexity compared to HPLC-UV. | Impurity profiling, identification of unknown byproducts, analysis of complex reaction mixtures. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Excellent for volatile and semi-volatile compounds, provides structural information through fragmentation patterns.[7] | Not suitable for non-volatile or thermally labile compounds, may require derivatization to improve volatility.[7] | Analysis of volatile starting materials, reagents, and low molecular weight byproducts. |
| NMR | Measures the magnetic properties of atomic nuclei. | Non-destructive, provides detailed structural information, ideal for in-situ and real-time reaction monitoring.[8][9][10] | Lower sensitivity compared to chromatographic methods, requires relatively high concentrations. | Mechanistic studies, kinetic analysis, direct observation of reaction progress without sampling. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Monitoring
HPLC is the most common technique for monitoring the progress of reactions involving this compound due to its versatility and robustness. A typical setup involves a reversed-phase C18 column, which effectively separates the relatively polar amine from less polar reactants and products.
Causality Behind Experimental Choices in HPLC Method Development:
-
Column Chemistry (C18): The non-polar nature of the C18 stationary phase provides good retention for the aromatic ring of this compound and its derivatives, while allowing for elution with a suitable mobile phase.
-
Mobile Phase (Acetonitrile/Water or Methanol/Water): A gradient elution is often employed, starting with a higher proportion of aqueous phase to retain the polar starting material and gradually increasing the organic content to elute the typically less polar products. This ensures good separation of all components within a reasonable timeframe.
-
Buffer (Formic Acid or Ammonium Acetate): The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase serves two purposes: it protonates the amine group, leading to sharper peaks and improved chromatography, and it provides a source of protons for good ionization in mass spectrometry detection if used.
-
UV Detection: The aromatic ring in this compound and its derivatives provides a chromophore that allows for detection by UV absorbance, typically in the range of 210-280 nm.
Experimental Workflow for HPLC Analysis
Caption: General experimental workflow for monitoring reactions by HPLC.
Protocol 1: Reversed-Phase HPLC Method for Monitoring an Amide Coupling Reaction
This protocol describes a general method for monitoring the acylation of this compound with a carboxylic acid.
1. Instrumentation and Consumables:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or Waters Alliance e2695).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Sample Vials.
-
0.45 µm Syringe Filters.
2. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B. This prevents further reaction and prepares the sample for analysis.
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
4. Data Analysis:
-
Identify the peaks corresponding to this compound and the desired amide product based on their retention times (determined by injecting standards of the starting material and, if available, the product).
-
Integrate the peak areas of the starting material and the product.
-
Calculate the percentage conversion of the starting material to monitor the reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Components
GC-MS is particularly useful for identifying volatile impurities and byproducts in reactions involving this compound.[7] Direct analysis of the amine can sometimes be challenging due to its polarity, which may cause peak tailing. Derivatization can be employed to improve chromatographic performance.
Protocol 2: GC-MS Analysis with Optional Derivatization
This protocol provides a method for the analysis of a reaction mixture, including an optional derivatization step to enhance the volatility and peak shape of the amine.
1. Instrumentation and Consumables:
-
GC-MS system (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Derivatization reagent (optional): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Solvent: Dichloromethane or Ethyl Acetate.
2. Sample Preparation (Direct Injection):
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
3. Sample Preparation (with Derivatization):
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and dilute in 500 µL of dichloromethane.
-
Add 50 µL of MSTFA to the diluted sample.
-
Cap the vial and heat at 60 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
4. GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 70 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-450 amu |
5. Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak to identify the corresponding compound by comparing it to a spectral library or by interpreting the fragmentation pattern.
-
The consumption of the starting material and the formation of products and byproducts can be monitored semi-quantitatively by comparing peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For In-Situ and Mechanistic Insights
NMR spectroscopy is a powerful technique for real-time, non-invasive monitoring of reactions.[8][9] It provides detailed structural information and allows for the quantification of reactants, intermediates, and products directly in the reaction mixture without the need for sampling and workup. The presence of both ¹H, ¹⁹F, and ¹³C nuclei in this compound and its derivatives offers multiple handles for NMR analysis.
Logical Framework for NMR Reaction Monitoring
Caption: Logical flow for NMR-based reaction monitoring and kinetic analysis.
Protocol 3: ¹H NMR for In-Situ Reaction Monitoring
This protocol outlines the general steps for monitoring a reaction directly in an NMR tube.
1. Instrumentation and Consumables:
-
NMR Spectrometer (e.g., Bruker 400 MHz or equivalent).
-
NMR Tubes.
-
Deuterated solvent compatible with the reaction conditions.
-
Internal standard (optional, for quantitative analysis).
2. Sample Preparation:
-
Dissolve the limiting reagent in a deuterated solvent in an NMR tube.
-
If using an internal standard, add a known amount to the solution.
-
Acquire an initial spectrum (t=0) of the starting material.
-
Initiate the reaction by adding the other reactant(s) directly to the NMR tube.
-
Quickly mix the contents and place the NMR tube in the spectrometer.
3. NMR Data Acquisition:
-
Set up a series of ¹H NMR experiments to be acquired at regular time intervals (e.g., every 5-10 minutes).
-
Ensure that the acquisition parameters (e.g., number of scans, relaxation delay) are optimized for good signal-to-noise in a short amount of time.
4. Data Analysis:
-
Process the series of spectra.
-
Identify characteristic signals for the starting material (e.g., the benzylic -CH₂- protons) and the product.
-
Integrate the chosen signals in each spectrum.
-
Normalize the integrals (e.g., relative to an internal standard or assuming the sum of reactant and product integrals is constant).
-
Plot the concentration or relative abundance of the reactant and product as a function of time to determine the reaction kinetics.
Trustworthiness and Self-Validation
The reliability of these analytical methods is ensured through a system of self-validation:
-
Standard Injections: The identity of peaks in chromatograms is confirmed by comparing their retention times with those of authentic standards.
-
Spiking Experiments: To confirm that a peak in a reaction mixture corresponds to a specific compound, the sample can be "spiked" with a small amount of the pure standard. An increase in the peak area confirms the identity.
-
Mass Spectral Confirmation: In GC-MS and LC-MS, the mass spectrum of a peak provides a high degree of confidence in its identification.
-
Orthogonal Methods: Corroborating results from two different analytical techniques (e.g., HPLC and NMR) provides a high level of confidence in the data.
By implementing these robust analytical protocols, researchers, scientists, and drug development professionals can gain a deeper understanding and control over reactions involving the critical building block, this compound, ultimately leading to more efficient and reliable synthetic processes.
References
- 1. This compound [myskinrecipes.com]
- 2. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 3. nbinno.com [nbinno.com]
- 4. coresta.org [coresta.org]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Magritek [magritek.com]
- 10. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
Application Notes and Protocols for the Analysis of 3-Chloro-5-fluorobenzylamine Reaction Mixtures by HPLC and GC-MS
Abstract
This document provides a comprehensive guide for the analysis of 3-chloro-5-fluorobenzylamine and its associated reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity and characterizing the impurity profile of this compound is paramount.[1] This application note details robust analytical methodologies, including sample preparation, chromatographic conditions, and mass spectrometric detection. The protocols are designed to be self-validating, offering insights into the rationale behind experimental choices to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction
This compound (C₇H₇ClFN) is a substituted benzylamine derivative with a molecular weight of 159.59 g/mol .[2][3] Its chemical structure, featuring both chloro and fluoro substituents on the aromatic ring, makes it a valuable building block in medicinal chemistry. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, sensitive and specific analytical methods are required to monitor the reaction progress, identify potential byproducts, and quantify impurities.
This guide presents validated HPLC and GC-MS methods for the comprehensive analysis of this compound reaction mixtures. HPLC with UV detection is a powerful technique for quantifying the main component and non-volatile impurities, while GC-MS provides exceptional sensitivity and specificity for the identification of volatile and semi-volatile compounds, including starting materials, residual solvents, and byproducts.
High-Performance Liquid Chromatography (HPLC) Analysis
A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating this compound from its potential impurities and degradation products.[4][5] The method described below is designed to provide robust and reproducible results.
Rationale for Method Development
The choice of a C18 stationary phase is based on its broad applicability and effectiveness in separating moderately polar aromatic compounds like this compound. A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar byproducts.[4] The mobile phase composition, a mixture of an aqueous buffer and an organic modifier (acetonitrile), is optimized to achieve good peak shape and resolution. The use of a phosphate buffer helps to control the pH and maintain the analyte in a consistent ionization state, which is critical for reproducible retention times. UV detection is selected due to the chromophoric nature of the aromatic ring in the analyte and its expected impurities.
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Columns
-
HPLC System: An Agilent 1290 Infinity LC System or equivalent, equipped with a diode array detector (DAD).[6]
-
Column: Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 × 100 mm, 1.8 µm, or equivalent.[6]
2.2.2. Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (Milli-Q or equivalent)
-
This compound reference standard
2.2.3. Preparation of Solutions
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 2.5, adjusted with orthophosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Dilute the reaction mixture with the sample diluent to a suitable concentration. The dilution factor will depend on the expected concentration of the analyte.
2.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column Temperature | 35 °C |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 5 µL |
| Detection Wavelength | 256 nm |
| Gradient Program | Time (min) / %B: 0/20, 20/40, 38/60, 40/20, 45/20 |
Table 1: HPLC Chromatographic Conditions. This gradient program is a starting point and may require optimization based on the specific impurity profile of the reaction mixture.[7]
Data Analysis and Interpretation
The primary peak in the chromatogram should correspond to this compound, identified by comparing its retention time with that of the reference standard. The area of the peak is proportional to the concentration of the analyte. Impurities can be quantified as a percentage of the main peak area or by using their own reference standards if available. Peak purity can be assessed using the DAD to check for co-eluting species.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an indispensable tool for the identification and quantification of volatile and semi-volatile components in the reaction mixture. Due to the polar nature of the primary amine group, derivatization is often necessary to improve chromatographic performance and sensitivity.[8][9]
The Necessity of Derivatization
Primary amines, such as this compound, can exhibit poor peak shapes and low volatility in GC analysis due to their polarity and tendency to interact with active sites in the GC system.[8] Derivatization converts these polar amines into less polar, more volatile, and more thermally stable derivatives, leading to improved chromatographic behavior and detectability.[8] Acylation with reagents like heptafluorobutyric anhydride (HFBA) or silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common and effective derivatization strategies.[9]
Experimental Protocol: GC-MS
3.2.1. Derivatization Procedure (Acylation with HFBA)
-
Sample Preparation: Accurately transfer a known amount of the reaction mixture (or a dried extract) into a reaction vial.
-
Reagent Addition: Add a suitable solvent (e.g., ethyl acetate) and a molar excess of heptafluorobutyric anhydride (HFBA).
-
Reaction: Tightly cap the vial and heat at 60-70 °C for 30 minutes.
-
Work-up: After cooling, the excess reagent can be removed under a gentle stream of nitrogen, or the reaction mixture can be directly injected after dilution.
3.2.2. Instrumentation and Columns
-
GC-MS System: An Agilent GC/MSD system or equivalent.
-
Column: A mid-polarity capillary column, such as a VF-5ms (30 m x 0.25 mm, 0.25 µm), is recommended for good separation of halogenated aromatic compounds.[10]
3.2.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 amu |
Table 2: GC-MS Operating Parameters. These conditions should be optimized for the specific instrumentation and derivatization reagent used.
Data Analysis and Identification
The resulting chromatogram will show peaks corresponding to the derivatized this compound and other derivatized components of the reaction mixture. The mass spectrum of each peak can be used for identification by comparing it to spectral libraries (e.g., NIST) or by interpreting the fragmentation pattern. The significant ions in the EI-MS spectra of such halogenated benzylamine derivatives often consist of the iminium cation and other fragments originating from the non-halogenated portion of the molecule.[11]
Visualization of Analytical Workflows
To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.
Caption: HPLC-UV analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound reaction mixtures. The HPLC method is well-suited for quantitative analysis of the main component and non-volatile impurities, while the GC-MS method offers a powerful tool for the identification of volatile and semi-volatile byproducts after derivatization. By understanding the rationale behind the analytical choices and following these detailed protocols, researchers and drug development professionals can confidently assess the quality and purity of this important pharmaceutical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs [ojp.gov]
Application Notes and Protocols for 3-Chloro-5-fluorobenzylamine Derivatives in Advanced Materials Science
For: Researchers, materials scientists, and professionals in polymer chemistry and drug development.
Introduction: The Strategic Advantage of Fluorinated Benzylamines
The unique substitution pattern of 3-chloro-5-fluorobenzylamine, featuring both chloro and fluoro groups on the aromatic ring, offers a compelling platform for the design of novel materials. The high electronegativity and low polarizability of the fluorine atom, combined with the reactivity of the primary amine, allow for the synthesis of derivatives with tailored properties. These properties, including enhanced thermal stability, chemical resistance, hydrophobicity, and specific electronic characteristics, make these derivatives highly valuable for a range of applications in materials science. This document provides detailed protocols and application notes for the synthesis and characterization of materials derived from this compound, with a focus on high-performance polymers and functional organic molecules.
Part 1: High-Performance Epoxy Resins Cured with this compound
Application Focus: Development of epoxy resins with enhanced thermal stability and mechanical performance for demanding applications in aerospace, electronics, and high-performance coatings.
Scientific Rationale:
Aromatic amines are well-established curing agents for epoxy resins, imparting high thermal stability and chemical resistance to the cured network.[1] The incorporation of fluorine into the amine curing agent can further enhance these properties. Fluorinated amines can increase the glass transition temperature (Tg) and improve the wear resistance of the cured epoxy.[2][3] The chloro and fluoro substituents on the benzylamine ring are expected to create a rigid, sterically hindered cross-linked structure, leading to a high Tg and excellent thermomechanical stability.[4][5]
Protocol 1.1: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
This protocol details the procedure for curing a standard DGEBA-based epoxy resin with this compound.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~180 g/eq)
-
This compound (Molecular Weight: 159.59 g/mol )
-
Acetone (for viscosity reduction, optional)
-
Mixing vessels and stir bars
-
Vacuum oven
-
Molds for sample preparation
Stoichiometric Calculation:
The optimal ratio of curing agent to epoxy resin is determined by the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW). For this compound, with two active hydrogens, the AHEW is 159.59 g/mol / 2 = 79.8 g/eq.
The required amount of amine per 100g of epoxy resin (phr) is calculated as:
phr = (AHEW / EEW) * 100 = (79.8 / 180) * 100 ≈ 44.3 phr
Procedure:
-
Preparation: Preheat the DGEBA epoxy resin to 60°C to reduce its viscosity.
-
Mixing: In a clean, dry mixing vessel, weigh the desired amount of preheated DGEBA resin. Add the calculated amount of this compound (44.3 phr). If needed, a small amount of acetone can be added to further reduce viscosity.
-
Degassing: Mix the components thoroughly for 10-15 minutes until a homogeneous mixture is obtained. Degas the mixture in a vacuum oven at 60°C for 20-30 minutes to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into preheated molds. The curing is performed in a programmable oven using a staged curing cycle:
-
120°C for 2 hours
-
Ramp to 180°C over 1 hour
-
Hold at 180°C for 3 hours
-
-
Post-Curing: Allow the samples to cool slowly to room temperature within the oven to prevent thermal shock.
Expected Characterization and Properties:
The cured epoxy resin is expected to be a rigid, transparent to slightly yellow solid.
| Property | Characterization Technique | Expected Outcome |
| Glass Transition Temp. (Tg) | DSC, DMA | > 150°C, indicating high thermal stability.[4][6] |
| Thermal Stability (Td5%) | TGA | > 300°C (5% weight loss), demonstrating excellent thermal resistance.[7] |
| Mechanical Properties | Tensile testing, DMA | High tensile strength and modulus, characteristic of highly cross-linked aromatic amine-cured epoxies.[5] |
| Wear Resistance | Tribological testing | Lower wear rate compared to non-fluorinated amine-cured systems.[2] |
Experimental Workflow for Epoxy Resin Curing and Characterization
Caption: Workflow for epoxy curing and subsequent thermal and mechanical analysis.
Part 2: Synthesis of Luminescent Schiff Base Derivatives
Application Focus: Development of novel organic materials for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and as ligands for metal complexes.
Scientific Rationale:
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of organic compounds with applications in coordination chemistry and materials science.[8][9][10] The imine (-C=N-) linkage is often associated with interesting photophysical properties, including fluorescence.[11] By reacting this compound with various aromatic aldehydes, it is possible to synthesize a library of Schiff base derivatives with tunable electronic and luminescent properties. The electron-withdrawing nature of the chloro and fluoro substituents can influence the energy levels of the molecular orbitals, potentially leading to materials with desirable emission characteristics for OLED applications.
Protocol 2.1: Synthesis of a Schiff Base from this compound and Salicylaldehyde
This protocol describes a straightforward condensation reaction to form a fluorescent Schiff base.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
Addition: To this solution, add 10 mmol of salicylaldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization from ethanol.
Expected Characterization and Properties:
| Property | Characterization Technique | Expected Outcome |
| Structure Verification | ¹H NMR, ¹³C NMR, FT-IR, Mass Spec | Confirmation of the imine bond formation and the overall molecular structure.[8] |
| Thermal Stability (Td5%) | TGA | High thermal stability, with decomposition temperatures typically above 250°C.[12] |
| Photophysical Properties | UV-Vis, Fluorescence Spectroscopy | Absorption and emission maxima in the UV-visible range, with potential for fluorescence in solution and the solid state.[9][11] |
| Metal Complex Formation | Coordination with metal salts | The Schiff base can act as a ligand to form coordination complexes with various transition metals, leading to new materials with unique properties.[8][13][14][15] |
Reaction Scheme for Schiff Base Synthesis
Caption: Condensation reaction of this compound with salicylaldehyde.
Part 3: Potential Applications in High-Performance Polyamides and Photopolymers
While direct literature on the use of this compound in these specific applications is limited, its chemical structure suggests significant potential. The following sections provide theoretical frameworks and generalized protocols based on established polymer chemistry principles.
Polyamide Synthesis via Interfacial Polymerization
Scientific Rationale:
Polyamides, such as Nylon, are synthesized by the polycondensation of a diamine with a diacyl chloride.[2][16] this compound can be derivatized to a diamine, or used as a mono-functional end-capper to control molecular weight. For this note, we will consider its reaction with a diacyl chloride to form a simple amide as a model for polyamide formation.
Generalized Protocol:
-
Dissolve this compound and a base (e.g., triethylamine) in a suitable organic solvent (e.g., dichloromethane).
-
In a separate beaker, dissolve a diacyl chloride (e.g., adipoyl chloride) in an immiscible organic solvent (e.g., hexane).
-
Carefully layer the aqueous solution over the organic solution.
-
The polyamide will form at the interface of the two layers.
-
The polymer film can be drawn out from the interface, washed, and dried.
N-Substituted Acrylamide for Photopolymerization
Scientific Rationale:
N-substituted acrylamides are versatile monomers that can undergo free-radical polymerization, often initiated by UV light in the presence of a photoinitiator.[17][18][19] The synthesis of N-(3-chloro-5-fluorobenzyl)acrylamide would introduce the fluorinated aromatic moiety into a polymer backbone, potentially leading to materials with interesting optical and surface properties.
Generalized Protocol for Monomer Synthesis:
-
React this compound with acryloyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent at low temperature.[17]
-
The resulting N-(3-chloro-5-fluorobenzyl)acrylamide monomer can be purified by column chromatography.
Photopolymerization:
-
Dissolve the synthesized monomer and a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) in an appropriate solvent.
-
Cast the solution as a thin film.
-
Expose the film to UV radiation to initiate polymerization and form a cross-linked polymer network.
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 3. researchgate.net [researchgate.net]
- 4. Comparative investigation of thermal and mechanical properties of cross-linked epoxy polymers with different curing agents by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
- 15. Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation | European Journal of Chemistry [eurjchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rsc.org [rsc.org]
- 18. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-5-fluorobenzylamine
Welcome to the technical support guide for the purification of 3-Chloro-5-fluorobenzylamine (CAS 90390-33-3). This document is designed for researchers, scientists, and drug development professionals who handle this versatile intermediate. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab, providing troubleshooting guides and FAQs grounded in chemical principles to ensure you achieve the desired purity for your application.
Compound Profile: Properties & Safety at a Glance
Before commencing any purification protocol, a thorough understanding of the compound's physical and chemical properties is paramount. This knowledge directly informs the selection of an appropriate purification strategy and ensures safe handling.
Safety First: this compound is classified as a corrosive substance. It is known to cause severe skin burns and eye damage.[1][2][3] Always handle this chemical within a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
| Property | Value | Source |
| CAS Number | 90390-33-3 | [4] |
| Molecular Formula | C₇H₇ClFN | [5] |
| Molecular Weight | 159.59 g/mol | [2][5] |
| Appearance | Liquid | [6] |
| Boiling Point | 208.1 ± 25.0 °C (Predicted) | [6] |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 8.51 ± 0.10 (Predicted) | [6] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [6] |
The Core Challenge: Regioisomeric Impurities
The primary difficulty in purifying this compound often lies not with residual solvents or starting materials, but with closely related regioisomers (positional isomers) formed during synthesis. Impurities such as 2-chloro-5-fluorobenzylamine or 3-chloro-4-fluorobenzylamine can have very similar physical properties (e.g., boiling points, polarity), making them difficult to separate by standard techniques like simple distillation.[7] The control of these regioisomers is a major concern in the pharmaceutical industry to ensure the quality and safety of the final active pharmaceutical ingredient (API).[7]
Decision Framework for Purification Method Selection
Choosing the right purification strategy from the outset saves time and maximizes yield. The following decision tree illustrates a logical approach based on the initial purity of your material and the desired final purity.
Caption: Decision framework for selecting the optimal purification technique.
Method 1: Vacuum Fractional Distillation
This method is most effective for removing impurities with significantly different boiling points, such as residual high-boiling solvents or non-volatile polymeric byproducts. Due to the relatively high boiling point of the target compound, performing the distillation under vacuum is essential to prevent thermal decomposition.
Experimental Protocol
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a short-path distillation head, a thermometer, and appropriately sized receiving flasks. Ensure all glassware is dry.
-
Charge the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system, aiming for a pressure that will bring the boiling point into the 100-150 °C range.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect and discard any initial low-boiling fractions. Carefully monitor the head temperature. Collect the main fraction corresponding to the boiling point of the pure product. The collection flasks can be cooled to 0 °C to improve condensation efficiency.[8]
-
Termination: Stop the distillation before the flask runs dry to avoid the concentration of potentially explosive residues.
Troubleshooting Guide (Q&A)
-
Q1: The compound appears to be decomposing (turning dark) in the distillation pot. What's happening?
-
A1: This is likely due to excessive temperature. Causality: Amines, especially benzylamines, can be susceptible to oxidation and thermal degradation at high temperatures. The boiling point of 208 °C is high enough for this to be a concern. Solution: Increase the vacuum (i.e., lower the pressure) to further reduce the compound's boiling point. Ensure your vacuum pump is operating efficiently and the system is free of leaks.
-
-
Q2: The head temperature is fluctuating, and I can't get a stable boiling point.
-
A2: This indicates either poor insulation, an inefficient fractionating column, or unsteady boiling. Solution 1 (Insulation): Wrap the distillation column and head with glass wool or aluminum foil to minimize heat loss and establish a proper temperature gradient. Solution 2 (Boiling): Ensure vigorous stirring or fresh boiling chips are used to prevent bumping and promote even boiling.
-
-
Q3: My yield is very low, with a lot of material left in the pot.
-
A3: This suggests the presence of a large quantity of high-boiling or non-volatile impurities. Solution: If the residue is significant, distillation may not be the ideal primary purification method. Consider pre-purification using an acid-base extraction or switching to purification via salt recrystallization (Method 2) to remove the bulk of these impurities first.
-
Method 2: Purification via Salt Formation & Recrystallization
This is often the most powerful method for removing stubborn regioisomeric impurities. By converting the liquid, basic amine into a solid salt (e.g., a hydrochloride salt), you can leverage the high selectivity of recrystallization.[9] The rigid crystal lattice that forms tends to exclude impurity molecules that do not fit perfectly, resulting in a significant increase in purity.[10]
Caption: Workflow for purification via salt formation and recrystallization.
Experimental Protocol
-
Salt Formation: Dissolve the crude this compound in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Cool the solution in an ice bath. Slowly, with stirring, add a solution of anhydrous HCl in ether until precipitation is complete.
-
Isolate Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration. Wash the filter cake with a small amount of cold ether to remove soluble, non-basic impurities.
-
Recrystallization:
-
Solvent Selection: Choose a solvent or solvent system in which the salt is soluble when hot but sparingly soluble when cold.[11] Ethanol/water or isopropanol/hexane are common choices for amine salts.
-
Procedure: Place the crude salt in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating until the solid just dissolves. If using a co-solvent, add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the solid and obtain a clear, saturated solution.[12]
-
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolate Pure Salt: Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry thoroughly.
-
Liberate Free Amine: Dissolve the pure salt in water. Add a base (e.g., 2M NaOH solution) dropwise until the solution is strongly basic (pH > 12). The free amine will separate as an oil. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
Troubleshooting Guide (Q&A)
-
Q1: My compound "oiled out" as a liquid instead of forming crystals during recrystallization. What should I do?
-
A1: This common issue occurs when the solution is supersaturated to the point where the melting point of the solute is below the temperature of the solution.[12] Solution 1: Reheat the mixture to dissolve the oil, then add more of the primary solvent (the one in which the salt is more soluble) to reduce the saturation level. Solution 2: Ensure very slow cooling. Insulating the flask can promote the formation of a stable crystal lattice over oiling. Solution 3: Try a different solvent system with a lower boiling point.
-
-
Q2: No crystals have formed, even after cooling in an ice bath.
-
A2: The solution is likely not saturated enough, or nucleation has not occurred. Solution 1 (Saturation): Reheat the solution and boil off some of the solvent to increase the concentration. Then, attempt the slow cooling process again. Solution 2 (Nucleation): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.[11] Alternatively, if you have a pure crystal, add a tiny "seed crystal" to induce crystallization.
-
Method 3: Flash Column Chromatography
For small-scale preparations or when the highest possible purity is required, flash column chromatography is the method of choice. It is particularly useful for separating compounds with very similar polarities.
Experimental Protocol
-
Stationary Phase: Use silica gel as the stationary phase. For a basic amine, it is highly recommended to pre-treat the silica. Make a slurry of the silica gel in your chosen eluent and add 1-2% triethylamine (or another volatile base) to prevent the amine from "streaking" or irreversibly binding to the acidic silica.
-
Eluent Selection: Select a solvent system that gives your product an Rf value of approximately 0.3 on a TLC plate. A common system would be a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.[8]
-
Packing and Loading: Pack the column with the pre-treated silica slurry. Carefully load your crude product onto the top of the column.
-
Elution: Run the column under positive pressure, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.
Troubleshooting Guide (Q&A)
-
Q1: My compound is streaking badly on the TLC plate and the column, leading to poor separation.
-
A1: This is a classic problem with amines on acidic silica gel. The basic amine interacts strongly and sometimes irreversibly with the acidic silanol groups on the silica surface. Solution: As described in the protocol, add a small amount (1-2%) of a volatile base like triethylamine to your eluent system. This base will occupy the acidic sites on the silica, allowing your compound to travel through the column cleanly.
-
-
Q2: I can't find a solvent system that separates my product from a key impurity.
-
A2: This indicates the two compounds have very similar polarities. Solution 1 (Solvent System): Try a different solvent combination. For example, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol, which offers different selectivity. Solution 2 (Stationary Phase): Consider using a different stationary phase. Alumina (which can be found in basic, neutral, or acidic grades) may provide better separation for certain amines.
-
General FAQs
-
Q: How can I assess the purity of my final product?
-
A: A multi-pronged approach is best.
-
Gas Chromatography (GC): An excellent method for determining the area% purity and detecting volatile impurities, including regioisomers.[7]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals are resolved.
-
For the HCl Salt: A sharp melting point that matches the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[12]
-
-
-
Q: My crude material is very dark. Can I decolorize it before purification?
-
A: Yes. Highly colored impurities are often large, polar, conjugated molecules. They can sometimes be removed by treating a solution of your crude product with a small amount of activated carbon, followed by hot filtration to remove the carbon before proceeding with crystallization or chromatography.[12] Use carbon sparingly, as it can also adsorb your desired product and reduce yield.
-
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 90390-33-3 [amp.chemicalbook.com]
- 7. longdom.org [longdom.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mt.com [mt.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Chloro-5-fluorobenzylamine
Welcome to the Technical Support Center for the synthesis of 3-Chloro-5-fluorobenzylamine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the formation of impurities during the synthesis of this compound, providing in-depth troubleshooting guidance and validated protocols to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and what are the key differences in their impurity profiles?
The two most common and practical methods for synthesizing this compound are:
-
Reduction of 3-Chloro-5-fluorobenzonitrile: This pathway involves the reduction of the nitrile functional group to a primary amine.
-
Reductive Amination of 3-Chloro-5-fluorobenzaldehyde: This one-pot reaction combines the aldehyde with an ammonia source and a reducing agent to form the target benzylamine.
The choice of synthetic route can significantly impact the impurity profile of the final product. The reduction of the nitrile is often considered a cleaner reaction, but can suffer from incomplete reduction. Reductive amination is highly efficient but can be prone to the formation of secondary and tertiary amine byproducts.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section details the common impurities encountered in the two primary synthetic routes and provides actionable strategies to minimize their formation.
Route 1: Reduction of 3-Chloro-5-fluorobenzonitrile
The primary challenge in this synthesis is achieving complete reduction of the nitrile without initiating side reactions.
Diagram: Synthetic Pathway and Potential Impurities in Nitrile Reduction
Caption: Synthetic pathway for the reduction of 3-chloro-5-fluorobenzonitrile and potential impurities.
Table: Common Impurities in the Reduction of 3-Chloro-5-fluorobenzonitrile
| Impurity | Structure | Formation Mechanism | Mitigation Strategy |
| Unreacted 3-Chloro-5-fluorobenzonitrile | ClC₆H₃(F)CN | Incomplete reaction due to insufficient reducing agent, low temperature, or short reaction time. | Ensure stoichiometry of the reducing agent, optimize reaction temperature and time. Monitor reaction progress by TLC or HPLC. |
| 3-Chloro-5-fluorobenzaldehyde | ClC₆H₃(F)CHO | Partial reduction and hydrolysis of the intermediate imine during workup. | Careful control of workup conditions, particularly pH and temperature. |
| Bis(3-chloro-5-fluorobenzyl)amine | (ClC₆H₃(F)CH₂)₂NH | Reaction of the initially formed benzylamine with the intermediate imine. | Use of a less reactive reducing agent or inverse addition of the reducing agent to a solution of the nitrile. |
| 3-Fluorobenzylamine | FC₆H₄CH₂NH₂ | Hydrodechlorination, a side reaction where the chlorine atom is replaced by hydrogen. This is more prevalent with certain catalysts like Palladium on carbon (Pd/C) in catalytic hydrogenation.[1] | If using catalytic hydrogenation, select a catalyst less prone to dehalogenation (e.g., Raney Nickel). For hydride reductions, ensure moderate reaction conditions. |
Route 2: Reductive Amination of 3-Chloro-5-fluorobenzaldehyde
This one-pot synthesis is efficient but requires careful control to prevent the formation of secondary and tertiary amines.[2]
Diagram: Synthetic Pathway and Potential Impurities in Reductive Amination
Caption: Synthetic pathway for the reductive amination of 3-chloro-5-fluorobenzaldehyde and potential impurities.
Table: Common Impurities in the Reductive Amination of 3-Chloro-5-fluorobenzaldehyde
| Impurity | Structure | Formation Mechanism | Mitigation Strategy |
| Unreacted 3-Chloro-5-fluorobenzaldehyde | ClC₆H₃(F)CHO | Incomplete reaction due to insufficient ammonia, reducing agent, or reaction time. | Use a sufficient excess of the ammonia source. Ensure complete conversion of the aldehyde before quenching the reaction. |
| 3-Chloro-5-fluorobenzyl alcohol | ClC₆H₃(F)CH₂OH | Direct reduction of the starting aldehyde by the reducing agent.[3] | Use a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN).[4] Alternatively, pre-form the imine before adding a less selective reducing agent like sodium borohydride (NaBH₄). |
| Bis(3-chloro-5-fluorobenzyl)amine | (ClC₆H₃(F)CH₂)₂NH | Reaction of the product, this compound, with the intermediate imine.[2] | Use a large excess of the ammonia source to outcompete the product amine in reacting with the imine. Maintain a low concentration of the product amine in the reaction mixture. |
| Tris(3-chloro-5-fluorobenzyl)amine | (ClC₆H₃(F)CH₂)₃N | Further reaction of the secondary amine impurity with the intermediate imine. | Similar to the mitigation of the secondary amine; a large excess of ammonia is key. |
Analytical and Purification Protocols
Accurate monitoring of the reaction and effective purification of the product are crucial for obtaining high-purity this compound.
Protocol 1: HPLC Method for In-Process Monitoring and Final Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of the synthesis and determining the purity of the final product.[5]
Table: Recommended HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample (crude reaction mixture or final product).
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Purification by Crystallization
Crystallization is an effective method for removing many of the common impurities.[6][7]
Step-by-Step Crystallization Procedure:
-
Solvent Selection: A mixed solvent system of a polar protic solvent (e.g., isopropanol or ethanol) and an anti-solvent (e.g., water or hexane) is often effective. The goal is to find a system where the product is soluble at elevated temperatures and sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot primary solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add the hot anti-solvent to the hot solution until turbidity is observed. If the solution becomes too cloudy, add a small amount of the hot primary solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. youtube.com [youtube.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-5-fluorobenzylamine
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic routes to this important building block. Our goal is to equip you with the knowledge to not only execute the synthesis but also to optimize reaction conditions and overcome common experimental hurdles.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of both chloro and fluoro substituents on the aromatic ring provides unique electronic properties and metabolic stability to the final products. The successful and efficient synthesis of this benzylamine is therefore a critical step in many research and development pipelines.
This guide will focus on the two most common synthetic pathways to this compound:
-
Reduction of 3-Chloro-5-fluorobenzonitrile
-
Reductive Amination of 3-Chloro-5-fluorobenzaldehyde
For each route, we will provide a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and frequently asked questions to address specific issues you may encounter.
Section 1: Synthesis via Reduction of 3-Chloro-5-fluorobenzonitrile
The reduction of the nitrile functionality is a robust and widely used method for the preparation of primary amines. This pathway offers high yields and is often the preferred route if the starting benzonitrile is readily available.
Experimental Protocol: Reduction of 3-Chloro-5-fluorobenzonitrile with Borane-Tetrahydrofuran Complex (BH₃·THF)
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
3-Chloro-5-fluorobenzonitrile
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add 3-Chloro-5-fluorobenzonitrile (1.0 eq).
-
Dissolution: Dissolve the nitrile in anhydrous THF (10 volumes).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the 1 M solution of BH₃·THF (1.5 - 2.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed.
-
Work-up:
-
Remove the THF by rotary evaporation.
-
To the residue, add 1 M HCl and stir for 30 minutes.
-
Wash the aqueous layer with ethyl acetate to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 10 with 1 M NaOH.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guide: Nitrile Reduction
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Inactive reducing agent | Use a fresh, properly stored bottle of BH₃·THF. Borane solutions can degrade over time. |
| Insufficient amount of reducing agent | Increase the stoichiometry of the BH₃·THF to 2.0-2.5 equivalents. | |
| Low reaction temperature or short reaction time | Ensure the reaction is heated to reflux and monitor for completion over a longer period (up to 24 hours). | |
| Formation of Secondary Amine Byproducts | This is more common with catalytic hydrogenation. | If using catalytic hydrogenation (e.g., Raney Ni, Pd/C), add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary amines.[1] |
| Difficult Product Isolation During Work-up | Incomplete quenching of the borane complex | Ensure the quenching step with methanol is complete before proceeding with the aqueous workup. |
| Emulsion formation during extraction | Add brine to the aqueous layer to help break up emulsions. | |
| Product Loss During Purification | Volatility of the product | If using vacuum distillation, ensure the receiving flask is well-cooled to minimize loss of the volatile amine. |
| Co-elution with impurities in chromatography | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. |
Frequently Asked Questions (FAQs): Nitrile Reduction
Q1: Can I use other reducing agents besides BH₃·THF?
A1: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is also effective for nitrile reduction.[1] However, it is more reactive and requires careful handling. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is another option, but as mentioned, can lead to secondary amine byproducts.[1]
Q2: My 3-Chloro-5-fluorobenzonitrile is not very soluble in THF. What should I do?
A2: You can try gently warming the mixture to aid dissolution before cooling it down for the addition of the reducing agent. Alternatively, you can use a co-solvent like dichloromethane, but ensure it is compatible with the reducing agent.
Q3: How do I know when the quenching of excess borane is complete?
A3: The quenching process is an exothermic reaction that produces hydrogen gas. The completion of the quench is indicated by the cessation of gas evolution upon the addition of methanol.
Section 2: Synthesis via Reductive Amination of 3-Chloro-5-fluorobenzaldehyde
Reductive amination is a versatile, one-pot method for synthesizing amines from aldehydes or ketones. This route is particularly useful if the corresponding aldehyde is more readily available or cost-effective than the nitrile.
Experimental Protocol: Reductive Amination of 3-Chloro-5-fluorobenzaldehyde
This protocol is a representative procedure and may require optimization.
Materials:
-
3-Chloro-5-fluorobenzaldehyde
-
Ammonia (7 N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-Chloro-5-fluorobenzaldehyde (1.0 eq) in methanol (10 volumes). Add the 7 N solution of ammonia in methanol (2.0-3.0 eq). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in methanol. Slowly add the NaBH₄ solution to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add 1 M HCl to the residue to protonate the amine.
-
Wash the acidic aqueous layer with DCM to remove any unreacted aldehyde or other non-basic impurities.
-
Basify the aqueous layer to pH > 10 with 1 M NaOH.
-
Extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Troubleshooting Guide: Reductive Amination
| Issue | Potential Cause | Suggested Solution |
| Low Yield of the Desired Amine | Incomplete imine formation | Increase the reaction time for imine formation or use a dehydrating agent like magnesium sulfate. |
| Reduction of the starting aldehyde | Add the reducing agent at a lower temperature and ensure the imine has formed before its addition. | |
| Formation of Dehalogenated Byproduct (3-Fluorobenzylamine) | Harsher reaction conditions | Conduct the reaction at a lower temperature. Some palladium catalysts are known to cause dehalogenation, so if using catalytic hydrogenation, a different catalyst might be necessary.[2] |
| Presence of Secondary Amine Byproduct | The primary amine product reacts with the remaining aldehyde. | Use a larger excess of ammonia to favor the formation of the primary amine. |
| Difficulties in Separating the Product from the Starting Aldehyde | Inefficient work-up | Ensure the acidic wash step is performed thoroughly to remove the neutral aldehyde from the protonated amine. |
Frequently Asked Questions (FAQs): Reductive Amination
Q1: Can I use a different reducing agent for the reductive amination?
A1: Yes, other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for reductive aminations. These reagents are often milder and more selective for the imine over the aldehyde.
Q2: How can I be sure that the imine has formed before I add the reducing agent?
A2: You can monitor the formation of the imine by taking a small aliquot of the reaction mixture and analyzing it by ¹H NMR. The disappearance of the aldehyde proton signal and the appearance of a new imine proton signal would indicate the progress of the reaction.
Q3: What should I do if I still observe dehalogenation even at low temperatures?
A3: If dehalogenation remains a significant issue, consider using a milder reducing agent. If using catalytic hydrogenation, switching to a different catalyst or using a catalyst poison to reduce its activity towards dehalogenation might be an option.
Visualizing the Workflow
General Troubleshooting Flowchart for Low Yield
Caption: A general workflow for troubleshooting low yields in the synthesis of this compound.
References
Overcoming challenges in the synthesis of 3-Chloro-5-fluorobenzylamine
Welcome to the Technical Support Center for the synthesis of 3-Chloro-5-fluorobenzylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guides to ensure your success.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the two most common synthetic routes: the reduction of 3-chloro-5-fluorobenzonitrile and the reductive amination of 3-chloro-5-fluorobenzaldehyde.
Route 1: Reduction of 3-Chloro-5-fluorobenzonitrile
This is a widely used method for preparing benzylamines from their corresponding nitriles. However, challenges such as incomplete reaction and the formation of side products can occur.
Possible Causes:
-
Insufficiently active reducing agent: The choice and quality of the reducing agent are critical.
-
Poor catalyst activity (for catalytic hydrogenation): The catalyst may be poisoned or not sufficiently activated.
-
Suboptimal reaction conditions: Temperature, pressure, and solvent can significantly impact the reaction rate.
Solutions:
-
Choice of Reducing Agent:
-
Borane Complexes: Borane dimethylsulfide (BMS) complex is an effective reagent for reducing nitriles.[1] Ensure you are using a fresh, properly stored bottle of BMS, as it can degrade over time.
-
Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent but can be less selective. It must be used under strictly anhydrous conditions.
-
Catalytic Hydrogenation: This method is often cleaner and avoids the use of hydride reagents.[2]
-
-
Optimizing Catalytic Hydrogenation:
-
Catalyst Selection: Raney Nickel or palladium on carbon (Pd/C) are common choices. The activity of Raney Nickel can vary, so using a high-quality, active catalyst is crucial.[2]
-
Catalyst Loading: Insufficient catalyst will lead to a slow or incomplete reaction. A typical loading is 5-10 mol% for Pd/C.
-
Solvent: Protic solvents like ethanol or methanol are generally effective for catalytic hydrogenation of nitriles.
-
Additives: The addition of a small amount of ammonia or a base can sometimes suppress the formation of secondary amine byproducts.[3]
-
Hydrogen Pressure: Increasing the hydrogen pressure can enhance the reaction rate.
-
-
Reaction Conditions for Borane Reduction:
-
Temperature: The reaction with BMS is typically performed at temperatures ranging from room temperature to reflux.[1] A gradual increase in temperature can help drive the reaction to completion.
-
Solvent: Anhydrous THF is a common solvent for borane reductions.
-
Experimental Protocol: Reduction of 3-Chloro-5-fluorobenzonitrile with Borane Dimethylsulfide Complex
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 3-chloro-5-fluorobenzonitrile (1 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Borane Dimethylsulfide complex (BMS, ~1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1M HCl.
-
Stir the mixture for 30 minutes, then remove the organic solvents under reduced pressure.
-
Basify the aqueous residue with NaOH solution to a pH > 10 and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Route 2: Reductive Amination of 3-Chloro-5-fluorobenzaldehyde
Reductive amination is a versatile method for amine synthesis. Common issues include the formation of imine intermediates as impurities and competitive reduction of the starting aldehyde.
Possible Causes:
-
Inefficient reduction of the imine: The reducing agent may not be potent enough or may be consumed by side reactions.
-
Reversibility of imine formation: The equilibrium may not favor the imine, leading to the presence of the starting aldehyde which can be reduced.
Solutions:
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a common and cost-effective reducing agent. However, it can also reduce the starting aldehyde.[4] It is often best to pre-form the imine before adding the NaBH₄.
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are milder reducing agents that are selective for the imine over the aldehyde, allowing for a one-pot reaction.[4][5] STAB is often preferred as it is less toxic than NaBH₃CN.
-
-
Optimizing Reaction Conditions:
-
pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can facilitate this.[6]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination with STAB. Methanol is often used with NaBH₄ and NaBH₃CN.
-
Water Removal: The formation of the imine produces water. While not always necessary, removal of water using a dehydrating agent like anhydrous MgSO₄ can drive the equilibrium towards the imine.
-
Experimental Protocol: One-Pot Reductive Amination using STAB
-
To a stirred solution of 3-chloro-5-fluorobenzaldehyde (1 eq.) in anhydrous DCM, add ammonia (as a solution in an organic solvent or bubbled as a gas) or an ammonium salt like ammonium acetate.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB, ~1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
General Troubleshooting
Possible Impurities:
-
Starting materials: Unreacted 3-chloro-5-fluorobenzonitrile or 3-chloro-5-fluorobenzaldehyde.
-
Intermediates: The corresponding imine in the case of reductive amination.
-
Side-products: Secondary amines from the reaction of the product with the starting material, or over-reduction products.
-
Regioisomers: Impurities from the starting materials, such as other chloro-fluoro-substituted isomers.[7]
Purification Strategies:
-
Acid-Base Extraction: Being a basic amine, this compound can be effectively purified by acid-base extraction.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove neutral and acidic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified product.
-
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Crystallization: The hydrochloride salt of this compound can often be purified by crystallization from a suitable solvent system.
-
Column Chromatography:
-
Caution: Some benzylamines can be unstable on silica gel, leading to decomposition and low recovery.[8] It is advisable to first try a small-scale purification to assess stability.
-
If chromatography is necessary, using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) can help to minimize degradation.
-
Frequently Asked Questions (FAQs)
Q: What are the main synthetic routes to this compound?
A: The two most common and practical synthetic routes are the reduction of 3-chloro-5-fluorobenzonitrile and the reductive amination of 3-chloro-5-fluorobenzaldehyde.
Q: What are the critical safety precautions when handling this compound?
A: this compound is a corrosive substance that can cause severe skin burns and eye damage.[9] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine purity.
Q: What are the typical storage conditions for this compound?
A: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Visualizing the Synthetic Pathways and Troubleshooting
References
- 1. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
Side reactions and byproduct formation in 3-Chloro-5-fluorobenzylamine chemistry
Technical Support Center: 3-Chloro-5-fluorobenzylamine Chemistry
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate in their work. Here, we address common challenges encountered during its synthesis and handling, providing not only solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Section 1: Synthesis & Core Reactions
Question 1: What are the primary industrial and laboratory-scale methods for synthesizing this compound?
There are two predominant synthetic strategies to produce this compound, each starting from a different commercially available precursor. The choice often depends on reagent availability, scale, and safety considerations.
-
Reduction of 3-Chloro-5-fluorobenzonitrile: This is a common and direct approach where the nitrile functional group is reduced to a primary amine. Various reducing agents can be employed, with boranes and catalytic hydrogenation being the most prevalent. Borane complexes, such as Borane-THF or Borane-dimethyl sulfide (BMS), are often preferred for their high functional group tolerance, minimizing the risk of dehalogenation.[1]
-
Reductive Amination of 3-Chloro-5-fluorobenzaldehyde: This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with an ammonia source (e.g., ammonium acetate, aqueous ammonia), followed by in-situ reduction of the imine to the target benzylamine.[2] This method is highly versatile and avoids the use of more hazardous nitrile compounds.
Workflow: Primary Synthetic Routes
Caption: Primary synthetic pathways to this compound.
Section 2: Troubleshooting Synthesis and Side Reactions
Question 2: My nitrile reduction reaction has stalled or shows low conversion. What are the likely causes and solutions?
Low conversion in nitrile reductions is a frequent issue. The root cause often lies with the reducing agent or catalyst.
-
Catalytic Hydrogenation (e.g., H₂ with Raney Ni, Pd/C):
-
Cause: Catalyst deactivation is a primary concern. The catalyst surface can be poisoned by impurities in the starting material or solvent (e.g., sulfur compounds). The amine product itself can sometimes inhibit the catalyst.
-
Solution: Ensure the use of high-purity starting materials and solvents. An increase in catalyst loading (from 5 mol% to 10 mol%) or hydrogen pressure can often drive the reaction to completion.
-
-
Hydride Reagents (e.g., LiAlH₄, BH₃ complexes):
-
Cause: These reagents are sensitive to moisture. Any water present will consume the reagent, reducing the effective stoichiometry.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon). For borane complexes, ensure they are fresh and have been stored properly. Adding the reagent slowly at a controlled temperature (e.g., 0 °C) can also improve performance.
-
Question 3: I am observing a significant byproduct with approximately double the mass of my product after reducing the nitrile. What is it and how can I prevent it?
This is a classic sign of secondary amine formation, specifically the creation of bis(3-chloro-5-fluorobenzyl)amine.
-
Mechanism: The initially formed primary amine product is nucleophilic. It can attack the partially reduced imine intermediate, which is still present in the reaction mixture. This subsequent reaction leads to the formation of a secondary amine byproduct after reduction.
-
Prevention Strategies:
-
Excess Ammonia: When using catalytic hydrogenation, including anhydrous ammonia in the reaction vessel can suppress secondary amine formation by shifting the equilibrium away from the product amine reacting with the imine intermediate.
-
Reagent Choice: Using reagents like Borane-dimethyl sulfide can sometimes favor the complete reduction of the nitrile before significant side reactions occur.[1]
-
Slow Addition: Adding the reducing agent slowly to the nitrile solution can help maintain a low concentration of the primary amine product, disfavoring its reaction with the imine intermediate.
-
Mechanism: Secondary Amine Byproduct Formation
Caption: Formation of the secondary amine byproduct during nitrile reduction.
Question 4: During my synthesis, I'm losing one of the halogen atoms. Why is this dehalogenation happening?
Dehalogenation, particularly dechlorination, is a known side reaction, especially under catalytic hydrogenation conditions.
-
Cause: The carbon-chlorine bond can be susceptible to hydrogenolysis, a reaction where the bond is cleaved by hydrogen in the presence of a catalyst. Palladium catalysts (e.g., Pd/C) are particularly active for this transformation.[3] This results in the formation of 3-fluorobenzylamine as a significant impurity.
-
Solution:
-
Avoid Palladium: If dehalogenation is a problem, switch from a palladium catalyst to other options like Raney Nickel or Platinum-based catalysts, which often show lower activity for hydrogenolysis.
-
Use Hydride Reagents: Chemical reducing agents like borane complexes (BH₃-SMe₂) or sodium borohydride in specific systems are generally not capable of reducing aryl halides and are an excellent alternative to avoid this side reaction.[1]
-
Question 5: My reductive amination of 3-chloro-5-fluorobenzaldehyde is giving me the corresponding alcohol as the main byproduct. What's wrong?
The formation of 3-chloro-5-fluorobenzyl alcohol indicates that the reducing agent is reducing the aldehyde starting material faster than the intermediate imine.
-
Cause: This is a problem of chemoselectivity. Strong, unhindered reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes.[4] If the imine formation is slow or the reducing agent is too reactive, reduction of the starting material will dominate.
-
Solution: Use a more sterically hindered and less reactive reducing agent that is selective for the protonated imine (iminium ion) over the aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most modern reductive aminations. It is mild enough not to reduce the aldehyde but reactive enough to reduce the iminium ion as it forms.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic choice that works well under mildly acidic conditions (pH 4-5), where the iminium ion is readily formed and preferentially reduced.[5] Note that this reagent can produce toxic cyanide byproducts upon workup and should be handled with care.
-
Troubleshooting: Low Yield in Reductive Amination
Caption: Troubleshooting flowchart for low yields in reductive amination.
Section 3: Purification and Handling
Question 6: What is the most effective way to purify crude this compound and remove common byproducts?
A multi-step approach is often best for achieving high purity.
-
Aqueous Acid/Base Extraction: This is a highly effective first step. Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Extract with aqueous acid (e.g., 1M HCl). The basic amine will move into the aqueous layer as its hydrochloride salt, while neutral byproducts (like benzyl alcohol or unreacted nitrile/aldehyde) will remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH) to a pH > 12 and extract the pure amine back into an organic solvent.
-
Silica Gel Chromatography: For removing closely related impurities like the secondary amine or dehalogenated product, column chromatography is necessary.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point.
-
Additive: It is crucial to add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing the basic amine product from streaking and ensuring sharp, well-resolved peaks.
-
-
Crystallization of a Salt: If very high purity is required, the purified free base can be dissolved in a solvent like isopropanol or ether and treated with HCl (e.g., HCl in ether) to precipitate the hydrochloride salt, which is often a highly crystalline and pure solid.[6][7]
Question 7: How should I store this compound?
This compound is an amine and is susceptible to air oxidation and reaction with atmospheric carbon dioxide over time, which can lead to the formation of the corresponding carbonate salt.
-
Storage Conditions: The material should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon).[8]
-
Temperature: For long-term storage, refrigeration (2-8 °C) is recommended to slow down any potential degradation pathways.[8]
-
Incompatibilities: Keep away from strong oxidizing agents and acids.[6]
Quantitative Data Summary
Table 1: Comparison of Reducing Agents for Nitrile Reduction
| Reducing Agent | Typical Conditions | Pros | Cons & Common Byproducts |
| H₂ / Raney Nickel | 50-100 psi H₂, MeOH/NH₃, RT-50°C | Cost-effective for scale-up | Potential for secondary amine formation; catalyst can be pyrophoric. |
| H₂ / Palladium on Carbon (Pd/C) | 1 atm - 100 psi H₂, EtOH, RT | High activity | High risk of C-Cl hydrogenolysis (dechlorination).[3] |
| Borane-dimethyl sulfide (BH₃-SMe₂) | THF, 0 °C to reflux | Excellent chemoselectivity; no dehalogenation.[1] | Reagent is moisture-sensitive; pungent odor. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF, 0 °C to reflux | Very powerful and effective | Non-selective, highly reactive with water; requires careful quenching. |
Table 2: Comparison of Reagents for Reductive Amination
| Reducing Agent | Typical Solvent | pH | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF | Neutral | Highly selective for imines/iminium ions; no pH control needed.[4] | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH | Mildly Acidic (4-5) | Stable in water/alcohols; selective at acidic pH.[5] | Generates toxic HCN upon workup if pH becomes too acidic. |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Neutral/Basic | Inexpensive, readily available | Not chemoselective; will readily reduce the aldehyde starting material.[4] |
| H₂ / Catalyst (e.g., Ni, Pd/C) | MeOH, EtOH | Neutral | "Green" reagent system, no metal waste | Can lead to dehalogenation; potential for secondary amine formation.[2] |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 3-Chloro-5-fluorobenzonitrile
-
Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-chloro-5-fluorobenzonitrile (1.0 eq).
-
Dissolution: Dissolve the nitrile in anhydrous Tetrahydrofuran (THF) (approx. 0.5 M solution).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Borane-dimethyl sulfide complex (approx. 1.2 eq) dropwise via syringe, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very carefully and slowly add Methanol dropwise to quench the excess borane (Caution: Hydrogen gas evolution).[1]
-
Workup: Concentrate the mixture under reduced pressure. Add 1M HCl and stir for 30 minutes. Wash the aqueous layer with ethyl acetate to remove non-basic impurities. Basify the aqueous layer with 6M NaOH until pH > 12, then extract the product with dichloromethane (3x).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by silica gel chromatography.
Protocol 2: Synthesis via Reductive Amination of 3-Chloro-5-fluorobenzaldehyde
-
Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting.
-
Setup: To a round-bottom flask, add 3-chloro-5-fluorobenzaldehyde (1.0 eq), ammonium acetate (3.0 eq), and methanol (approx. 0.4 M solution).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the mixture to 0 °C. In a single portion, add sodium triacetoxyborohydride (1.5 eq).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 1 hour. Extract the mixture with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography (eluting with hexanes/ethyl acetate containing 1% triethylamine).
References
- 1. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. US3056776A - Process for the production of a new - Google Patents [patents.google.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. This compound CAS#: 90390-33-3 [amp.chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 3-Chloro-5-fluorobenzylamine Derivatives
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluorobenzylamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your reaction yields and product purity. Our focus is on explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system grounded in solid chemical principles.
Introduction
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The precise incorporation of chlorine and fluorine atoms on the aromatic ring can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. However, the synthesis of this and related derivatives can present several challenges, from achieving high yields to minimizing byproduct formation. This guide provides a structured approach to troubleshooting common issues encountered during synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.
I. Reductive Amination of 3-Chloro-5-fluorobenzaldehyde
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. For the preparation of this compound, this typically involves the reaction of 3-Chloro-5-fluorobenzaldehyde with an ammonia source, followed by in-situ reduction of the resulting imine.
Q1: My reductive amination of 3-Chloro-5-fluorobenzaldehyde with ammonia results in low yields of the desired primary amine. What are the likely causes and how can I improve the yield?
A1: Low yields in this reductive amination can stem from several factors, primarily related to the stability of the intermediate imine and the efficiency of the reduction step.
-
Imine Formation and Stability: The initial condensation between the aldehyde and ammonia to form the imine is a reversible reaction. The presence of water, a byproduct of this condensation, can shift the equilibrium back towards the starting materials.
-
Solution: While not always practical with aqueous ammonia, using a dehydrating agent or performing the reaction in a solvent that allows for azeotropic removal of water can favor imine formation. A more common industrial approach is to use a large excess of the ammonia source to drive the equilibrium forward.
-
-
Choice of Reducing Agent: The choice of reducing agent is critical. Some reducing agents may be too harsh, leading to side reactions, or too mild, resulting in incomplete reduction.
-
Sodium Borohydride (NaBH₄): This is a common and cost-effective reducing agent. However, it can also reduce the starting aldehyde to 3-Chloro-5-fluorobenzyl alcohol if added before imine formation is complete.
-
Troubleshooting: Add NaBH₄ portion-wise after allowing the aldehyde and ammonia to react for a period (e.g., 1-2 hours) to allow for sufficient imine formation.
-
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent that is particularly effective for reductive aminations.[1] It is less likely to reduce the aldehyde and is often the reagent of choice for this transformation.
-
Catalytic Hydrogenation: This method, using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) with hydrogen gas, is highly effective and clean. However, it requires specialized high-pressure equipment. Over-reduction and dehalogenation can be potential side reactions.
-
-
Reaction Conditions:
-
pH Control: The pH of the reaction is crucial for imine formation. Mildly acidic conditions can catalyze imine formation, but strongly acidic conditions will protonate the amine, rendering it non-nucleophilic. When using ammonia, the solution is typically basic.
-
Temperature: The reaction is often carried out at room temperature or slightly elevated temperatures to facilitate imine formation without promoting side reactions.
-
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can reduce the starting aldehyde | Methanol, Ethanol[1] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High selectivity for imines, mild | More expensive, water-sensitive | Dichloromethane (DCM), Dichloroethane (DCE), THF[1] |
| Catalytic Hydrogenation (H₂/Catalyst) | High yield, clean workup | Requires specialized equipment, potential for dehalogenation | Methanol, Ethanol, Isopropanol |
Q2: I am observing the formation of 3-Chloro-5-fluorobenzyl alcohol as a significant byproduct. How can I prevent this?
A2: The formation of the corresponding alcohol is a clear indication that the reduction of the aldehyde is competing with the reduction of the imine.
-
Stepwise Addition: As mentioned, ensure that the imine has sufficient time to form before introducing the reducing agent, especially when using a less selective one like NaBH₄.
-
Switch to a More Selective Reducing Agent: Using NaBH(OAc)₃ is the most effective way to minimize aldehyde reduction.[1] Its steric bulk and reduced hydridic character make it significantly more reactive towards the protonated imine (iminium ion) than the neutral aldehyde.[2]
Q3: My reaction is sluggish and gives a poor conversion even after an extended reaction time. What could be the issue?
A3: A sluggish reaction can be due to several factors related to reagent quality and reaction setup.
-
Reagent Quality: Ensure that the 3-Chloro-5-fluorobenzaldehyde is pure and free from the corresponding carboxylic acid, which can interfere with the reaction. The ammonia source should be of appropriate concentration.
-
Solvent Purity: Use anhydrous solvents, especially when working with water-sensitive reagents like NaBH(OAc)₃.
-
Insufficient Mixing: In heterogeneous reactions (e.g., with solid reducing agents), ensure efficient stirring to maximize surface contact between reactants.
II. Curtius Rearrangement of 3-Chloro-5-fluorobenzoyl Azide
The Curtius rearrangement is a versatile method for converting carboxylic acids to primary amines with the loss of one carbon atom.[3] The key steps are the formation of an acyl azide, its thermal or photochemical rearrangement to an isocyanate, and subsequent trapping of the isocyanate with a nucleophile (e.g., water or an alcohol) to generate the amine or a carbamate precursor.[4]
Q1: I am experiencing low yields in the Curtius rearrangement starting from 3-Chloro-5-fluorobenzoic acid. Where should I start troubleshooting?
A1: Low yields in a Curtius rearrangement can originate from either the acyl azide formation step or the subsequent rearrangement and trapping steps.
-
Inefficient Acyl Azide Formation:
-
From the Acyl Chloride: If you are preparing the acyl chloride first (e.g., using thionyl chloride or oxalyl chloride), ensure it is freshly prepared and of high purity. The subsequent reaction with sodium azide should be conducted under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid.[5]
-
Using Diphenylphosphoryl Azide (DPPA): This is a common one-pot method from the carboxylic acid.[6] Ensure the 3-Chloro-5-fluorobenzoic acid is completely dry, as water will hydrolyze the activated intermediate. The choice of a non-nucleophilic base, such as triethylamine (Et₃N), is also critical.[5]
-
-
Inefficient Rearrangement:
-
Temperature: The thermal rearrangement of the acyl azide to the isocyanate requires a specific temperature, which is substrate-dependent. Aromatic acyl azides typically require heating in an inert solvent like toluene or dioxane at temperatures ranging from 80-120 °C.[5] If the temperature is too low, the rearrangement will be incomplete. If it is too high, decomposition of the starting material or product may occur.
-
Monitoring the Reaction: The progress of the rearrangement can be monitored by IR spectroscopy, looking for the disappearance of the characteristic azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
-
Inefficient Trapping of the Isocyanate:
-
Hydrolysis to the Amine: To obtain the primary amine directly, the isocyanate is trapped with water. This initially forms a carbamic acid, which spontaneously decarboxylates to the amine.[3] This step is often performed by adding aqueous acid to the reaction mixture after the rearrangement is complete. Incomplete hydrolysis can lead to the formation of urea byproducts.
-
Trapping with an Alcohol: To form a carbamate (e.g., a Boc-protected amine using tert-butanol), the alcohol can be used as the solvent for the rearrangement or added after the rearrangement is complete. Ensure the alcohol is anhydrous to prevent competing hydrolysis.
-
Q2: I am concerned about the safety of using sodium azide and the acyl azide intermediate. What are the key safety precautions?
A2: Safety is paramount when performing a Curtius rearrangement.
-
Azides: Sodium azide and organic azides are highly toxic and potentially explosive, especially when heated or in the presence of heavy metals. Always handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and behind a blast shield, particularly on a larger scale.
-
Pressure Build-up: The rearrangement step liberates nitrogen gas (N₂). It is crucial to ensure that the reaction vessel is not a closed system and is properly vented to prevent pressure build-up.[5]
-
Isocyanates: The isocyanate intermediate is a reactive and potentially harmful species. Avoid inhalation and skin contact.
Experimental Protocol: Curtius Rearrangement via DPPA
-
To a stirred solution of 3-Chloro-5-fluorobenzoic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 30-60 minutes to form the acyl azide.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction by TLC or IR for the disappearance of the acyl azide.
-
After the rearrangement is complete, cool the reaction mixture.
-
For the primary amine, carefully quench the reaction with aqueous acid (e.g., HCl) and stir until the isocyanate is fully hydrolyzed and decarboxylated.
-
For a carbamate, add the desired alcohol (e.g., tert-butanol for Boc protection) and continue to stir, possibly with gentle heating, until the isocyanate is consumed.
-
Perform an appropriate aqueous workup and purify the product by extraction, crystallization, or column chromatography.
Diagram 1: General Workflow for the Curtius Rearrangement
Caption: Synthetic pathways for this compound via the Curtius rearrangement.
Frequently Asked Questions (FAQs)
Q: Are there other viable synthetic routes to this compound?
A: Yes, several other methods can be employed, each with its own advantages and disadvantages.
-
Hofmann Rearrangement: This involves the reaction of 3-Chloro-5-fluorobenzamide with a halogen (e.g., bromine) in a basic solution. It is a one-pot reaction but can sometimes suffer from side reactions and the use of hazardous bromine.
-
Schmidt Reaction: This reaction involves treating 3-Chloro-5-fluorobenzoic acid with hydrazoic acid (HN₃) under acidic conditions. While direct, the use of highly toxic and explosive hydrazoic acid limits its application.
-
Reduction of 3-Chloro-5-fluorobenzonitrile: If the corresponding benzonitrile is available, it can be reduced to the benzylamine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This is often a high-yielding and clean reaction.
-
Amination of 3-Chloro-5-fluorobenzyl Halides: The direct reaction of 3-Chloro-5-fluorobenzyl chloride or bromide with ammonia can yield the desired product. However, over-alkylation to form secondary and tertiary amines is a common and often difficult-to-control side reaction.
Q: How can I effectively purify the final this compound product?
A: The purification strategy will depend on the nature of the impurities.
-
Extraction: An acidic workup will protonate the amine, allowing it to be extracted into the aqueous phase, while non-basic organic impurities remain in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent can isolate the pure amine.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is an effective method for purification. For halogenated benzylamines, crystallization of the hydrochloride salt is a common and effective purification technique.[7]
-
Column Chromatography: For small-scale preparations or to remove closely related impurities, silica gel column chromatography can be used. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine to prevent streaking of the amine on the silica.
Diagram 2: Troubleshooting Decision Tree for Low Yields
Caption: A decision tree to guide troubleshooting for low yields in the synthesis.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 7. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
Stability issues and degradation of 3-Chloro-5-fluorobenzylamine
Answering the user's request.
Technical Support Center: 3-Chloro-5-fluorobenzylamine
A Guide to Stability, Degradation, and Troubleshooting for Researchers
Welcome to the technical support guide for this compound. As Senior Application Scientists, we have compiled this resource to address the common stability challenges and degradation-related questions encountered by researchers and drug development professionals. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to anticipate, diagnose, and resolve issues in your experiments.
Frequently Asked Questions (FAQs)
This section is designed to provide quick answers to common questions regarding the handling, storage, and stability of this compound.
General Handling and Storage
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: Proper storage is the most critical factor in preventing degradation. This compound is a primary amine and a halogenated aromatic compound, making it susceptible to specific environmental factors. The optimal conditions are designed to mitigate these risks. Store the compound in a cool, dry, well-ventilated area, away from incompatible materials.[1] It is crucial to keep containers tightly sealed when not in use to prevent exposure to air and moisture.[1][2]
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Temperature | 2-8°C (Refrigerated) | Elevated temperatures can accelerate oxidative and thermal degradation pathways.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary amine group is highly susceptible to oxidation from atmospheric oxygen, which can lead to the formation of colored impurities and loss of potency.[4][5] |
| Light | Amber Vial / Store in Dark | Halogenated aromatic compounds can be sensitive to light, particularly UV, which can initiate photodegradation via free-radical mechanisms.[6][7] |
| Container | Tightly Sealed, Original Container | Prevents exposure to atmospheric oxygen and moisture. Use original containers which are tested for compatibility.[1] |
Q2: I've noticed my sample of this compound has developed a yellow or brownish tint over time. What causes this, and is the material still usable?
A2: Discoloration is a common indicator of degradation, typically due to oxidation. The benzylamine moiety can oxidize to form imines and subsequently other chromophoric (color-producing) species like 3-chloro-5-fluorobenzaldehyde. This process is often accelerated by exposure to air (oxygen), light, and elevated temperatures.[4][8]
Whether the material is usable depends on the tolerance for impurities in your specific application.
-
For qualitative or non-critical applications: A slight discoloration may be acceptable.
-
For quantitative, pharmaceutical, or GMP applications: The material's purity must be re-assessed using an analytical technique like HPLC-UV or LC-MS before use. The presence of degradation products could interfere with your reaction or biological assay.
Known Incompatibilities and Reactivity
Q3: What classes of compounds are incompatible with this compound?
A3: As a primary amine, this compound is a nucleophile and a base. It will react exothermically with acids and is incompatible with strong oxidizing agents.[2] Avoid contact with:
-
Strong Acids: (e.g., HCl, H₂SO₄) - Forms salts.
-
Acid Chlorides and Anhydrides: Reacts to form amides.
-
Aldehydes and Ketones: Reacts to form imines.
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates) - Can lead to vigorous and potentially hazardous reactions, causing rapid degradation.[2]
Q4: Can the chloro- and fluoro- substituents be displaced during reactions?
A4: The carbon-halogen bonds on the aromatic ring are generally stable due to the resonance energy of the ring.[6][7] However, under harsh conditions, such as high temperatures or in the presence of strong nucleophiles or specific catalysts, nucleophilic aromatic substitution could occur. The C-Cl bond is typically more labile than the C-F bond. Standard reaction conditions for modifying the benzylamine group are unlikely to affect the halogen substituents.
Troubleshooting Guides
This section provides structured workflows to diagnose and solve specific experimental problems related to the stability of this compound.
Guide 1: Investigating an Unknown Impurity in Analytical Results (HPLC/LC-MS)
You've run an analysis of your this compound sample and observe a significant unknown peak that was not present previously. This guide will help you determine the source of the impurity.
Q: An unexpected peak has appeared in my chromatogram. How do I troubleshoot this?
A: The appearance of a new peak strongly suggests degradation or contamination. A systematic investigation is required to identify the source and prevent its recurrence.
Caption: Troubleshooting workflow for an unknown impurity.
Experimental Protocols
To properly assess stability and validate analytical methods, a forced degradation study is essential. This protocol provides a standardized approach.[9][10]
Protocol 1: Forced Degradation (Stress Testing) of this compound
Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and establish that the analytical method is "stability-indicating." A successful study should aim for 5-20% degradation of the parent compound.[11]
Materials:
-
This compound
-
1 M and 0.1 M Hydrochloric Acid (HCl)
-
1 M and 0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade Acetonitrile and Water
-
Class A volumetric flasks, pipettes, and vials
-
pH meter, heating block or water bath, UV light chamber (254/365 nm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 acetonitrile/water mixture.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Run a control sample (1 mL stock + 1 mL 50:50 ACN/water) in parallel under the same temperature and time conditions.
| Stress Condition | Reagent/Parameter | Typical Conditions | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 2 hours | If no degradation, increase HCl concentration or temperature. If excessive, decrease time/temp.[12] |
| Base Hydrolysis | 0.1 M NaOH | 60°C for 2 hours | Benzylamines can be sensitive to base. Monitor closely.[12] |
| Oxidation | 3% H₂O₂ | Room Temperature for 24 hours | Amines are prone to oxidation. This is a critical test.[4][9] |
| Thermal | Heat (Solid & Solution) | 80°C for 48 hours | Test both the solid powder and a solution to assess different degradation pathways. |
| Photolytic | UV Light (254/365 nm) & White Light | Ambient Temp, 24-48 hours | Expose both solid and solution samples. Wrap a control vial in foil. Halogenated aromatics can be light-sensitive.[6][13] |
-
Sample Quenching and Preparation:
-
After the specified time, cool the vials to room temperature.
-
Neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples (including controls and the stressed samples) with the mobile phase to a final concentration of ~0.1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Analyze all samples by a validated HPLC-UV method.
-
Evaluation: The method is considered stability-indicating if the degradation peaks are well-resolved from the parent peak and from each other. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.
-
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 7. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 8. Benzylamine - Wikipedia [en.wikipedia.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. pharmasm.com [pharmasm.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ijrpp.com [ijrpp.com]
- 13. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
Technical Support Center: A Troubleshooting Guide for Reactions with 3-Chloro-5-fluorobenzylamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common synthetic transformations involving 3-Chloro-5-fluorobenzylamine. The unique electronic properties of this reagent, stemming from the meta-substituted chloro and fluoro groups, can present specific challenges in routine reactions. This document is structured to address these issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.
Physical and Chemical Properties
A thorough understanding of your starting material is the foundation of successful synthesis. Below is a summary of the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClFN | --INVALID-LINK--[1] |
| Molecular Weight | 159.59 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 208.1±25.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.270±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 8.51±0.10 (Predicted) | --INVALID-LINK-- |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C | --INVALID-LINK-- |
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: N-Acylation Reactions
N-acylation is a fundamental transformation for converting primary amines into amides. However, the reduced nucleophilicity of this compound due to the electron-withdrawing substituents can lead to sluggish reactions and side product formation.
Question 1: My N-acylation reaction with this compound is slow or incomplete. How can I drive it to completion?
Answer: The electron-withdrawing nature of the chloro and fluoro groups on the phenyl ring decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity. This can result in slow or incomplete reactions with standard acylating agents.
Troubleshooting Steps:
-
Choice of Acylating Agent: If you are using a less reactive acylating agent like an acid anhydride, consider switching to a more electrophilic one, such as an acyl chloride . Acyl chlorides are significantly more reactive and can often overcome the reduced nucleophilicity of the amine.[2]
-
Catalyst: The addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with the acylating agent to form a highly reactive intermediate.
-
Base Selection: A suitable base is crucial to neutralize the HCl generated when using an acyl chloride. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. Ensure the base is added in at least a stoichiometric amount.
-
Solvent: Use an anhydrous aprotic solvent such as dichloromethane (DCM) , tetrahydrofuran (THF) , or acetonitrile (ACN) to prevent hydrolysis of the acylating agent.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor the reaction closely by TLC to avoid potential side reactions.
Question 2: I am observing the formation of a diacylated byproduct. How can I prevent this?
Answer: Diacylation, the formation of an imide, can occur if the initially formed amide is deprotonated and reacts with another equivalent of the acylating agent. While less common with electron-deficient amines, it can still be a problem under certain conditions.
Mitigation Strategies:
-
Controlled Addition: Add the acylating agent dropwise to a solution of the amine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the acylating agent and minimizes the chance of a second acylation.
-
Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the acylating agent to ensure the latter is consumed before significant diacylation can occur.
-
Choice of Base: A bulky, non-nucleophilic base like DIPEA can be less likely to deprotonate the amide product compared to smaller bases like TEA.
Section 2: N-Alkylation and Reductive Amination
N-alkylation introduces an alkyl group onto the nitrogen atom. A common challenge in the alkylation of primary amines is over-alkylation to form secondary and tertiary amines.
Question 3: My N-alkylation reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?
Answer: Over-alkylation is a frequent issue because the mono-alkylated product is often more nucleophilic than the starting primary amine.[3] This leads to a subsequent reaction with the alkylating agent.
Strategies for Selective Mono-alkylation:
-
Stoichiometric Control: Use a large excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the starting amine.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.
-
Reductive Amination: This is often the most effective method for selective mono-alkylation.[4] It involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. The choice of reducing agent is critical.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is often effective for reductive aminations.
-
Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly because it is stable under mildly acidic conditions that favor imine formation.[5]
-
Question 4: My reductive amination is not working well. What are the common pitfalls?
Answer: Reductive amination is a powerful technique, but its success depends on the careful balance of imine formation and reduction.
Troubleshooting Reductive Amination:
-
Imine Formation: The formation of the imine is often the rate-limiting step.
-
pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6). The addition of a catalytic amount of acetic acid can be beneficial.
-
Water Removal: The reaction produces water, which can inhibit imine formation. The use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards the imine.
-
-
Reducing Agent Reactivity: The reducing agent should be reactive enough to reduce the imine but not so reactive that it reduces the starting aldehyde or ketone. NaBH(OAc)₃ and NaBH₃CN are generally good choices for this reason.[5]
-
Reaction Sequence: For challenging substrates, a two-step procedure can be more effective: first, form the imine, and then add the reducing agent.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituted aromatic ring of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides.
Question 5: I am having difficulty with a Suzuki coupling reaction using a derivative of this compound. What are the key parameters to optimize?
Answer: The C-Cl bond is stronger than C-Br and C-I bonds, making oxidative addition to the palladium catalyst more challenging.[6] Successful Suzuki coupling of aryl chlorides often requires specific reaction conditions.
Optimization Parameters for Suzuki Coupling:
-
Catalyst System:
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
-
Ligand: Electron-rich and bulky phosphine ligands are crucial for activating the C-Cl bond. Examples include XPhos , SPhos , and RuPhos .
-
-
Base: A strong base is typically required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.
-
Solvent: Aprotic polar solvents like dioxane , toluene , or THF are commonly used. The addition of water can sometimes be beneficial.
-
Temperature: Higher reaction temperatures are often necessary to facilitate the oxidative addition of the aryl chloride.
Question 6: Can I perform a Sonogashira coupling with the chloro-substituent?
Answer: Yes, Sonogashira coupling of aryl chlorides is possible, but it is more challenging than with aryl bromides or iodides and requires careful optimization.[7][8]
Key Considerations for Sonogashira Coupling of Aryl Chlorides:
-
Catalyst System: Similar to Suzuki coupling, a robust palladium catalyst with an electron-rich, bulky phosphine ligand is essential.
-
Copper Co-catalyst: The use of a copper(I) co-catalyst, such as CuI , is standard in Sonogashira reactions to facilitate the formation of the copper acetylide intermediate.
-
Base: An amine base, such as TEA or DIPEA , is typically used.
-
Solvent-Free Conditions: In some cases, solvent-free conditions have been shown to be effective for the Sonogashira coupling of unreactive aryl chlorides.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add the acyl chloride (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
References
- 1. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. studymind.co.uk [studymind.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Catalyst Selection and Optimization for Reactions of 3-Chloro-5-fluorobenzylamine
Welcome to the technical support center for synthetic reactions involving 3-Chloro-5-fluorobenzylamine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, troubleshooting-focused answers to common challenges encountered during the catalytic transformation of this versatile building block. The advice herein is grounded in established mechanistic principles and practical, field-proven experience.
Introduction to the Reactivity of this compound
This compound is a valuable starting material due to its distinct reactive sites: a nucleophilic primary amine (-CH₂NH₂) and an aromatic C-Cl bond. The electron-withdrawing nature of the chloro and fluoro substituents decreases the nucleophilicity of the amine and impacts the reactivity of the aryl chloride, presenting unique challenges and opportunities in catalyst selection. This guide addresses the most common transformations: N-Arylation, Cross-Coupling at the C-Cl bond, N-Alkylation, and N-Acylation.
Section 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. However, coupling this compound with aryl halides can be challenging due to the amine's reduced nucleophilicity.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction between this compound and an aryl bromide shows low conversion. What are the most likely causes?
A1: Low conversion in this reaction typically stems from three main areas: the catalyst system (ligand and palladium precursor), the base, or the reaction conditions.
-
Cause 1: Inadequate Ligand Selection. The reduced nucleophilicity of your benzylamine requires a highly active catalyst. Standard ligands like P(t-Bu)₃ may be insufficient.
-
Troubleshooting: Switch to a more electron-rich and sterically bulky biaryl phosphine ligand. These ligands promote the formation of the active, monoligated L₁Pd(0) species, which is crucial for the oxidative addition of the aryl halide, even with challenging substrates.[1][2] Excellent starting points for screening are XPhos , RuPhos , or BrettPhos .
-
-
Cause 2: Incorrect Base Strength or Solubility. The base plays a critical role in deprotonating the amine-palladium complex to facilitate reductive elimination.[3]
-
Troubleshooting: Sodium tert-butoxide (NaOtBu) is a strong, effective base for this transformation.[4] However, if your substrate has base-sensitive functional groups, a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures.[4][5] Ensure the base is finely ground before use to maximize surface area, as the deprotonation can be a solid-liquid boundary event.[5]
-
-
Cause 3: Suboptimal Solvent or Temperature. The solvent affects the solubility of all components and the stability of the catalytic intermediates.[3][4]
Troubleshooting Workflow: Low N-Arylation Yield
Caption: Troubleshooting decision tree for low-yield Buchwald-Hartwig amination.
Comparative Table for Catalyst System Selection
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temp. | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 °C | A robust, general-purpose system for electron-deficient amines.[2] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 °C | Good for substrates with base-sensitive functional groups. |
| XPhos Pd G3 | BrettPhos | LHMDS | THF | 80 °C | Pre-catalyst offers reliable activation; LHMDS can be useful for protic groups.[2] |
Section 2: Cross-Coupling at the Aryl Chloride (Suzuki-Miyaura Reaction)
The C-Cl bond on the this compound ring is an attractive site for C-C bond formation. However, activating this bond is challenging compared to aryl bromides or iodides and requires a highly active catalyst system.[7]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound with a boronic acid is failing. What catalyst system is recommended for activating the C-Cl bond?
A1: The activation of aryl chlorides in Suzuki couplings is a common hurdle. Traditional palladium catalysts like Pd(PPh₃)₄ are often ineffective.[7] Success hinges on using ligands that promote the difficult oxidative addition step.
-
Recommended Catalyst Systems:
-
Bulky Phosphine Ligands: Systems based on bulky, electron-rich trialkylphosphines or biaryl phosphines are highly effective. A combination of Pd₂(dba)₃ with P(t-Bu)₃ is a well-established catalyst for this purpose.[8][9]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors, which makes the palladium center more electron-rich and facilitates oxidative addition into the C-Cl bond.[10] Commercially available Pd-NHC complexes (e.g., PEPPSI catalysts) are excellent options.[11]
-
-
Protocol: General Procedure for Suzuki Coupling of an Aryl Chloride
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl chloride (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).[11]
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., P(t-Bu)₃, 2-4 mol%).
-
Add anhydrous solvent (e.g., a mixture of i-PrOH/water or THF).[9][11]
-
Heat the reaction to the desired temperature (can range from room temperature to 80 °C) and monitor by TLC or LC-MS.[11]
-
Q2: I'm observing significant hydrodechlorination (C-Cl bond replaced by C-H) as a side product. How can I minimize this?
A2: Hydrodechlorination is a common side reaction, often resulting from a competing reaction pathway involving β-hydride elimination from palladium intermediates or reaction with trace water.
-
Troubleshooting Steps:
-
Optimize the Base: Ensure the base is completely dry. Using a weaker base like potassium fluoride (KF) can sometimes suppress this side reaction, as it is less prone to generating species that facilitate protonolysis.[8]
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Screening different classes of ligands (e.g., moving from a phosphine to an NHC-based system) can be effective.
-
Scrutinize Reagents: Ensure the boronic acid is pure and not partially decomposed, as this can be a source of protons.
-
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 3: N-Alkylation and Reductive Amination
N-alkylation can be achieved through direct alkylation with alkyl halides or via reductive amination, a powerful method for forming secondary amines from carbonyl compounds.[12][13]
Frequently Asked Questions (FAQs)
Q1: I am attempting a direct N-alkylation with an alkyl bromide, but I'm getting a mixture of mono- and di-alkylated products. How can I improve selectivity for the secondary amine?
A1: Over-alkylation is a classic problem when the newly formed secondary amine is more nucleophilic than the starting primary amine.
-
Troubleshooting Strategies:
-
Stoichiometry: Use a slight excess of the benzylamine relative to the alkyl halide (e.g., 1.2 to 1.5 equivalents). This ensures the alkylating agent is consumed before it can react significantly with the product.
-
Slow Addition: Add the alkyl halide slowly to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant primary amine.
-
Use a Bulky Base: Employ a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). Its bulk can disfavor the approach of the already-substituted secondary amine product to the reaction center.
-
Q2: What are the best practices for a reductive amination reaction with this compound and an aldehyde?
A2: Reductive amination is an excellent method for clean, selective mono-alkylation.[14] The process involves the in-situ formation of an imine, which is then reduced.[13][14]
-
Choice of Reducing Agent: The key is to use a reducing agent that is selective for the imine over the carbonyl group.
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice. It is mild, tolerant of many functional groups, and highly selective for imines.
-
Sodium Cyanoborohydride (NaBH₃CN): Also effective, but generates toxic cyanide byproducts, requiring careful handling and workup.[14]
-
Catalytic Hydrogenation: Using H₂ with a catalyst like Pd/C is a very clean method but may reduce other functional groups.[14][15]
-
-
Protocol: Reductive Amination using STAB
-
In a suitable solvent (e.g., Dichloromethane or THF), dissolve this compound (1.0 equiv) and the aldehyde (1.0-1.1 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. Adding a mild acid catalyst like acetic acid can sometimes accelerate this step.
-
Add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise to control any effervescence.
-
Stir the reaction at room temperature until completion (typically 2-24 hours), monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.
-
Reaction Pathway: Reductive Amination
Caption: Two-stage pathway of a one-pot reductive amination reaction.
Section 4: N-Acylation
N-acylation is a fundamental transformation, typically achieved with acyl chlorides or anhydrides in the presence of a base.
Frequently Asked Questions (FAQs)
Q1: My N-acylation reaction with an acyl chloride is sluggish and gives a poor yield. What could be wrong?
A1: While generally robust, acylation of this compound can be hampered by its reduced nucleophilicity and improper reaction setup.
-
Cause 1: Insufficiently Reactive Acylating Agent. For this less nucleophilic amine, a highly reactive acyl chloride is preferred over an anhydride.
-
Cause 2: Ineffective Base. The base is crucial for scavenging the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Troubleshooting: Use at least one equivalent of a tertiary amine base like triethylamine (TEA) or DIPEA. For very sluggish reactions, a stronger, non-nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts (1-5 mol%) to accelerate the reaction.
-
-
Cause 3: Reaction Conditions. Ensure the reaction is run under anhydrous conditions, as water will hydrolyze the acyl chloride. Dichloromethane (DCM) or THF are common solvents. If the reaction is slow at room temperature, gentle heating may be required.
References
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-5-fluorobenzylamine
Welcome to the technical support center for 3-Chloro-5-fluorobenzylamine. This guide is designed for our partners in research, discovery, and process development. We understand that mastering the reactivity of a substrate is paramount to achieving your synthetic goals. Here, we move beyond simple protocols to explore the underlying principles governing the behavior of this compound in various solvent environments. Our aim is to empower you with the knowledge to not only troubleshoot existing methods but to proactively design more robust and efficient reaction systems.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during your work. We dissect the problem, explore the solvent-mediated causality, and provide actionable solutions grounded in established chemical principles.
Issue 1: Low or Stagnant Reaction Yield
You've set up a nucleophilic substitution reaction using this compound, but the yield is disappointingly low, or the reaction fails to proceed to completion.
-
Possible Cause 1: Inappropriate Solvent Polarity for the Mechanism. The choice of solvent is not merely about dissolution; it is an active participant in the reaction mechanism. For bimolecular nucleophilic substitutions (SN2) or nucleophilic aromatic substitutions (SNAr), where the benzylamine acts as the nucleophile, the solvent's role is to facilitate the collision of reactants. Polar aprotic solvents are superior in this regard because they can solvate the counter-ion of the electrophile's leaving group without forming strong hydrogen bonds with the amine nucleophile.[1][2] This leaves the amine's lone pair of electrons more available for attack.[2] Conversely, polar protic solvents can "cage" the amine via hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction rate.[1][3]
-
Suggested Solution: For SN2 or SNAr type reactions, a switch to a polar aprotic solvent is highly recommended. Solvents like DMF, DMSO, or NMP are excellent choices that can significantly accelerate reaction rates.[4] Acetonitrile is also effective, though its lower boiling point may limit the achievable reaction temperature.[4]
-
Possible Cause 2: Poor Solubility of Reactants. Even in a mechanistically appropriate solvent, if one of the reactants has poor solubility, the reaction will be diffusion-limited, leading to slow rates and low yields.
-
Suggested Solution: Perform initial solubility tests with your starting materials in a small panel of solvents. If the optimal solvent for reactivity does not provide adequate solubility, consider using a co-solvent system or exploring a solvent with a similar polarity profile but better solubilizing characteristics.
Experimental Protocol: A General Method for Nucleophilic Substitution
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the electrophile (1.0 eq) and this compound (1.1 eq).
-
Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.
-
If required, add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) to scavenge any acid produced during the reaction.
-
Stir the reaction at a temperature between 60-120 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup to remove the high-boiling solvent. Typically, this involves diluting with a less polar organic solvent (e.g., ethyl acetate) and washing extensively with water and brine.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Issue 2: Formation of Multiple Side Products
Your reaction yields a complex mixture, indicating the presence of one or more side reactions that are competing with your desired transformation.
-
Possible Cause 1: Solvolysis. If you are using a nucleophilic protic solvent such as methanol, ethanol, or water, the solvent itself can act as a competing nucleophile, leading to the formation of ether or alcohol byproducts.[5] This is particularly prevalent in reactions that may proceed via an SN1-like mechanism, where a carbocation intermediate is formed and subsequently trapped by the most abundant nucleophile—the solvent.[5][6]
-
Suggested Solution: Switch to a non-nucleophilic solvent. Polar aprotic solvents (DMF, DMSO, acetonitrile) or nonpolar solvents (toluene, THF) are excellent choices to eliminate the possibility of solvolysis.
-
Possible Cause 2: Elimination (E2) Pathway. If your electrophile has accessible β-hydrogens, an elimination reaction can compete with substitution. The benzylamine, being a primary amine, has moderate basicity. This competition is highly dependent on the solvent. Polar protic solvents can favor elimination over substitution because they hinder the nucleophilicity of the amine more than its basicity.[3]
-
Suggested Solution: To favor substitution over elimination, use a polar aprotic solvent. These solvents enhance nucleophilicity, tipping the balance away from the E2 pathway.[3] Additionally, running the reaction at the lowest feasible temperature can often suppress the elimination pathway, which typically has a higher activation energy.
Data & Visualizations
To aid in your experimental design, we have compiled a table of common organic solvents and their relevant properties, along with a logical workflow for solvent selection.
Table 1: Properties of Common Organic Solvents and Their Suitability
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for SN2/SNAr with Benzylamines |
|---|---|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent: Promotes high rates by solvating cations, leaving the amine nucleophile highly reactive.[1][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Excellent: Similar to DMF, with a higher boiling point allowing for a wider temperature range.[1][4] |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | 82 | Good: Effective, but the lower boiling point can be a limitation for less reactive substrates.[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | 8 | 66 | Moderate: Lower polarity can lead to slower reaction rates and solubility issues.[4] |
| Toluene | Nonpolar | 2 | 111 | Poor to Moderate: Generally too nonpolar for ionic intermediates, but can be used with phase-transfer catalysts.[4] |
| Ethanol | Polar Protic | 24 | 78 | Poor: Significantly reduces amine nucleophilicity through hydrogen bonding, slowing SN2 rates.[1][7] |
| Water | Polar Protic | 80 | 100 | Very Poor: Strong hydrogen bonding severely deactivates the nucleophile for SN2 reactions.[1][7] |
(Data compiled from various sources including[4][8])
Diagram 2: Conceptual Representation of Solvent Effects on the Amine Nucleophile
Caption: Illustration of how solvent choice alters the reactivity of the amine.
Frequently Asked Questions (FAQs)
Q1: Which solvent system is generally optimal for using this compound as a nucleophile? A1: For most applications, such as alkylations or acylations where the amine attacks an electrophile (SN2 or SNAr mechanisms), polar aprotic solvents are the optimal choice. D[1]imethylformamide (DMF) and dimethyl sulfoxide (DMSO) are particularly effective as they possess high polarity to dissolve reactants and intermediates but do not engage in hydrogen bonding that would deactivate the amine nucleophile.
[1][4][9]Q2: How do the chloro- and fluoro- substituents on the aromatic ring influence the reactivity of the amine group? A2: Both chlorine and fluorine are electron-withdrawing groups. Their presence on the aromatic ring reduces the electron density of the phenyl group, which in turn slightly decreases the basicity and nucleophilicity of the benzylic amine compared to an unsubstituted benzylamine. However, this electronic effect is often secondary to the profound influence of the solvent environment.
Q3: Can I run reactions with this compound in a nonpolar solvent like toluene or hexane? A3: While possible, it is generally not ideal. Nonpolar solvents are poor at stabilizing the charged transition states and ionic intermediates common in nucleophilic substitution reactions, leading to very slow reaction rates. S[10]uch solvents are typically only viable if the reactants are highly nonpolar or if a phase-transfer catalyst is employed to shuttle a reactant between an aqueous and an organic phase.
Q4: What are the primary safety considerations when handling this compound? A4: According to safety data, this compound is classified as a corrosive material that can cause severe skin burns and eye damage. I[11][12]t is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Validation & Comparative
A Researcher's Guide to the Reactivity of Substituted Benzylamines: A Comparative Analysis
Introduction
Benzylamine and its derivatives are foundational scaffolds in medicinal chemistry and materials science. The strategic placement of substituents on the aromatic ring provides a powerful tool to modulate the molecule's physicochemical properties and, critically, its chemical reactivity. Understanding how these substituents influence the nucleophilicity of the amine and the stability of reaction intermediates is paramount for professionals in drug development and chemical synthesis. This guide offers an in-depth comparative analysis of the reactivity of substituted benzylamines across key reaction classes, supported by experimental data and detailed protocols to empower researchers in their own investigations.
Fundamental Principles: The Role of Substituents
The reactivity of a substituted benzylamine is primarily governed by the electronic and steric nature of the substituents on the aromatic ring.[1][2] These influences modulate the electron density at the benzylic carbon and the nitrogen atom, thereby affecting reaction rates.[1]
-
Inductive Effects (-I/+I): This effect is transmitted through sigma (σ) bonds. Electronegative atoms like halogens or oxygen pull electron density away from the ring (-I effect), deactivating it and reducing the amine's nucleophilicity.[2][3] Alkyl groups, conversely, donate electron density (+I effect), activating the ring.[3]
-
Resonance Effects (+M/-M): Also known as mesomeric effects, this is the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density into the ring (+M effect), increasing electron density, especially at the ortho and para positions.[2][3] Groups with π-bonds to electronegative atoms (e.g., -NO₂, -CN) withdraw electron density from the ring (-M effect).[3]
The interplay of these effects determines the overall electron-donating or electron-withdrawing character of a substituent and, consequently, its impact on reactivity.
Quantifying Substituent Effects: The Hammett Equation
To move from a qualitative to a quantitative understanding, the Hammett equation provides a powerful linear free-energy relationship.[4][5][6]
log(k/k₀) = σρ
Where:
-
k is the rate constant for a reaction with a substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (Sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[4][6]
-
ρ (Rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[6] A positive ρ indicates that the reaction is accelerated by EWGs (negative charge buildup in the transition state), while a negative ρ means the reaction is favored by EDGs (positive charge buildup in the transition state).[6]
This framework is essential for predicting how a given benzylamine derivative will behave in a specific chemical transformation.
Caption: Relationship between substituent effects and chemical reactivity.
Comparative Reactivity in Key Reaction Classes
We will now examine experimental data from several key reaction types to illustrate these principles in action.
A. Oxidation of Substituted Benzylamines
The oxidation of benzylamines is a fundamental transformation, often proceeding to the corresponding imines or aldehydes. A common mechanism involves the transfer of a hydride ion from the amine's α-carbon to the oxidant in the rate-determining step, leading to a carbocationic intermediate.[7][8]
Mechanism Insight: Because this mechanism involves the formation of an electron-deficient, cationic transition state at the benzylic position, the reaction is highly sensitive to the electronic nature of the ring substituents.[7] Electron-donating groups (EDGs) stabilize this developing positive charge, thus accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) destabilize it and retard the reaction rate. This corresponds to a large, negative ρ value in a Hammett analysis.[7][8]
Experimental Data: Oxidation by Cetyltrimethylammonium Permanganate (CTAP)
The following table summarizes second-order rate constants for the oxidation of various para- and meta-substituted benzylamines by CTAP in dichloromethane.[1]
| Substituent | Position | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 293 K | ΔH* (kJ mol⁻¹) | ΔS* (J mol⁻¹ K⁻¹) | ΔG* (kJ mol⁻¹) |
| H | - | 3.16 | 35.1 ± 0.5 | -123 ± 2 | 71.7 ± 0.4 |
| CH₃ | para | 6.31 | 30.2 ± 0.4 | -131 ± 1 | 69.1 ± 0.3 |
| Cl | para | 1.58 | 38.0 ± 0.2 | -124 ± 1 | 74.6 ± 0.2 |
| Cl | meta | 0.63 | 42.8 ± 0.4 | -118 ± 1 | 77.6 ± 0.3 |
| NO₂ | para | 0.10 | 50.1 ± 0.7 | -111 ± 2 | 82.9 ± 0.6 |
Data extracted from a study on the oxidation of substituted benzylamines by CTAP.[1]
Analysis:
-
The p-methyl group (an EDG) doubles the reaction rate compared to the unsubstituted benzylamine.[1]
-
The electron-withdrawing chloro and nitro groups significantly decrease the rate. The p-nitro substituent, a powerful EWG, slows the reaction by a factor of over 30.[1]
-
The effect is position-dependent: the m-chloro substituent has a more pronounced rate-retarding effect than the p-chloro substituent, reflecting the complex interplay of inductive and resonance effects at different positions.[1]
Caption: Influence of substituents on the oxidation transition state.
B. Nucleophilic Addition to Activated Alkenes
In this reaction class, the benzylamine acts as a nucleophile, attacking an electron-poor carbon-carbon double bond. The nucleophilicity of the amine is directly related to the availability of the nitrogen lone pair. Therefore, the electronic effects of the ring substituents play a reversed role compared to the oxidation reaction.
Mechanism Insight: EDGs increase the electron density on the nitrogen atom, making the amine a stronger nucleophile and accelerating the reaction. EWGs decrease the electron density on the nitrogen, weakening its nucleophilicity and slowing the reaction down. This should result in a negative ρ value, indicating that a positive charge is developing on the nitrogen atom in the transition state.[9]
Experimental Data: Addition to β-Nitrostyrene
The table below presents second-order rate constants for the nucleophilic attack (k₁) of substituted benzylamines on β-nitrostyrene in acetonitrile.[9]
| Substituent (X in X-C₆H₄CH₂NH₂) | Position | k₁ (M⁻¹ s⁻¹) at 298 K |
| H | - | 0.27 |
| CH₃ | para | 0.38 |
| OCH₃ | para | 0.45 |
| Cl | para | 0.18 |
| Cl | meta | 0.14 |
| CN | para | 0.07 |
Data extracted from a study on the addition of benzylamines to β-Nitrostyrene.[9]
Analysis:
-
The electron-donating p-methyl and p-methoxy groups clearly increase the rate of nucleophilic attack, consistent with enhanced nucleophilicity.[9]
-
The electron-withdrawing chloro and cyano substituents decrease the reaction rate, with the p-cyano group reducing the rate by nearly four-fold compared to the unsubstituted amine.[9]
-
These trends confirm that the reaction is favored by substituents that increase the electron density on the amine nitrogen.
Experimental Protocols: A Guide to Kinetic Analysis
To facilitate in-house comparative studies, we provide a generalized protocol for measuring the reaction kinetics of benzylamine oxidation using UV-Vis spectrophotometry, a widely accessible and reliable technique. This protocol is based on methodologies reported for studying the oxidation of amines.[7][10]
Protocol: Kinetic Measurement of Benzylamine Oxidation
Objective: To determine the pseudo-first-order rate constant (k_obs) for the oxidation of a substituted benzylamine.
Materials:
-
Substituted benzylamine (e.g., benzylamine, 4-methylbenzylamine)
-
Oxidant (e.g., Cetyltrimethylammonium permanganate - CTAP)
-
Solvent (e.g., Dichloromethane, spectroscopic grade)
-
Thermostatted UV-Vis Spectrophotometer with cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and micropipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the oxidant (e.g., 0.01 M CTAP) in the chosen solvent.
-
Prepare a series of stock solutions of the substituted benzylamines (e.g., 0.2 M) in the same solvent. Note: All commercial amines should be purified by distillation before use.[7]
-
-
Spectrophotometer Setup:
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Rationale: The reaction is studied under pseudo-first-order conditions by using a large excess of the amine (at least 20-fold) relative to the oxidant.[7] This ensures that the concentration of the amine remains effectively constant throughout the reaction, simplifying the rate law.
-
Pipette the required volume of the amine solution into a quartz cuvette.
-
Add the solvent to reach the final desired volume (e.g., 3 mL total).
-
Place the cuvette in the thermostatted holder and allow it to reach thermal equilibrium.
-
Initiate the reaction by adding a small, precise volume of the oxidant stock solution. Quickly cap the cuvette, invert to mix, and immediately start recording the absorbance at the chosen λ_max as a function of time.
-
Monitor the decrease in absorbance for up to 80% completion of the reaction.[7]
-
-
Data Analysis:
-
The pseudo-first-order rate constant, k_obs, is determined from the slope of a plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at infinite time (reaction completion).
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the amine: k₂ = k_obs / [Amine] .
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. oxfordreference.com [oxfordreference.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Kinetics and mechanism of the oxidation of substituted benzylamines by N-chlorosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
The 3-Chloro-5-fluorobenzylamine Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection and optimization of molecular scaffolds are paramount to successful therapeutic innovation. The 3-chloro-5-fluorobenzylamine core represents a privileged starting point for designing novel modulators of a variety of biological targets. The specific placement of chloro and fluoro substituents on the phenyl ring provides a unique combination of steric and electronic properties that can significantly influence molecular recognition, membrane permeability, and metabolic stability.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs. By synthesizing insights from studies on related substituted benzylamines, this document aims to provide a predictive framework for designing potent and selective therapeutic agents. We will explore the causal relationships behind experimental design, present detailed methodologies for synthesis and evaluation, and visualize key concepts to facilitate a deeper understanding of this versatile chemical scaffold.
The Rationale for the 3-Chloro-5-fluoro Substitution Pattern
The 3-chloro-5-fluoro substitution pattern on a benzylamine scaffold is not arbitrary. It is a deliberate design choice rooted in established medicinal chemistry principles. The interplay of these two halogens can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties.
-
Chlorine: The presence of a chlorine atom can enhance biological activity by increasing the lipophilicity of the molecule, which can improve membrane permeability and cell uptake. Furthermore, the chloro group can engage in specific halogen bonding interactions with protein targets, thereby increasing binding affinity.
-
Fluorine: The substitution of hydrogen with fluorine, the second smallest element, can significantly alter the electronic properties of the aromatic ring. Fluorine's high electronegativity can modulate the pKa of the benzylamine's amino group, influencing its ionization state at physiological pH. This is crucial for interactions with biological targets and for optimizing solubility and absorption. Additionally, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby enhancing the compound's metabolic stability and half-life.
The meta positioning of both halogens in the 3,5-disubstituted pattern is also significant. This arrangement avoids direct steric hindrance at the benzylic position, allowing for a range of substitutions on the amine without compromising the core interactions of the substituted phenyl ring.
Inferred Structure-Activity Relationships of this compound Analogs
Modifications of the Benzylic Amine
The primary amino group of the benzylamine is a key site for derivatization, allowing for the introduction of various substituents to explore different binding pockets of a target protein.
| Modification | Predicted Effect on Activity | Rationale |
| Secondary Amines (N-alkylation) | Potential for increased potency and selectivity. | The alkyl group can occupy a hydrophobic pocket in the target protein, leading to enhanced binding affinity. The nature of the alkyl group (e.g., linear, branched, cyclic) will be critical for optimizing this interaction. |
| Tertiary Amines (N,N-dialkylation) | Likely to decrease activity for many targets. | The increased steric bulk may prevent optimal binding. However, for some targets with large binding pockets, this modification could be beneficial. |
| Amide Formation | Can either increase or decrease activity depending on the target. | The introduction of an amide bond introduces a hydrogen bond donor and acceptor, which can form new interactions with the target. The nature of the acyl group will be a key determinant of activity. |
| Urea/Thiourea Formation | Potential for enhanced activity. | Ureas and thioureas introduce additional hydrogen bonding capabilities and can act as bioisosteres for other functional groups. |
Introduction of a Linker
Connecting the this compound moiety to another pharmacophore via a linker is a common strategy in drug design, particularly for targeting enzymes with extended binding sites, such as kinases and cholinesterases.
| Linker Type | Predicted Effect on Activity | Rationale |
| Flexible Alkyl Chain | Activity will be dependent on chain length. | An optimal chain length will be required to correctly position the two pharmacophores within the binding site. Chains that are too short or too long will result in a loss of activity. |
| Rigid Linker (e.g., aromatic ring, alkyne) | May increase potency and selectivity. | A rigid linker reduces the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding. |
| Heteroatom-containing Linker (e.g., ether, amine) | Can improve solubility and introduce new hydrogen bonding interactions. | The inclusion of heteroatoms can enhance the pharmacokinetic properties of the molecule and provide additional points of interaction with the target. |
A study on N-aryl-N-benzylamines as antifungal agents highlighted the importance of the flexibility of the linker between two aromatic groups, suggesting that a more flexible chain can enhance activity.[1]
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs, adapted from established protocols for related compounds.
General Synthetic Protocol: Reductive Amination
Reductive amination is a robust and versatile method for the synthesis of secondary and tertiary amines from a primary amine and a carbonyl compound.
Workflow for the Synthesis of N-substituted this compound Analogs
Caption: Reductive amination workflow for synthesizing N-substituted analogs.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (0.1 M) is added the desired aldehyde or ketone (1.1 eq).
-
Reduction: The reaction mixture is stirred at room temperature for 1 hour, after which sodium borohydride (1.5 eq) is added portion-wise over 10 minutes.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted this compound analog.
Biological Evaluation: Kinase Inhibition Assay
Many substituted benzylamines have been investigated as kinase inhibitors.[2][3][4] The following is a general protocol for evaluating the inhibitory activity of this compound analogs against a target kinase.
Workflow for a Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: The test compounds are serially diluted in DMSO to create a range of concentrations.
-
Assay Plate Preparation: The kinase, substrate, and ATP are added to the wells of a 384-well plate in a suitable assay buffer.
-
Compound Addition: The serially diluted test compounds are added to the assay plate. A known inhibitor is used as a positive control, and DMSO is used as a negative control.
-
Kinase Reaction: The plate is incubated at room temperature for 1 hour to allow the kinase to phosphorylate the substrate.
-
Detection: A detection reagent, such as the ADP-Glo™ Kinase Assay (Promega), is added to the wells. This reagent quenches the kinase reaction and converts the ADP produced into a luminescent signal.
-
Signal Reading: The plate is incubated for a further 30 minutes at room temperature, and the luminescence is read using a plate reader.
-
Data Analysis: The luminescence data is normalized to the controls, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated using a suitable software package.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics. While this guide has presented an inferred SAR based on related chemical series, it underscores the urgent need for direct, systematic studies on this specific scaffold. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound analogs against a panel of high-value biological targets. Such studies will undoubtedly reveal novel structure-activity relationships and pave the way for the development of next-generation therapies. By combining rational design with rigorous experimental validation, the full potential of this versatile scaffold can be unlocked.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 3-Chloro-5-fluorobenzylamine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of building blocks is a cornerstone of success. 3-Chloro-5-fluorobenzylamine, a key intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is paramount, as even trace impurities can lead to unforeseen side reactions, impact the safety and efficacy of the final drug product, and create significant regulatory hurdles. This guide provides an in-depth comparison of various analytical techniques for the robust purity assessment of this compound, grounded in scientific principles and practical, field-proven insights.
The Critical Nature of Purity for this compound
This compound serves as a foundational scaffold in medicinal chemistry. Its reactive amine group and substituted aromatic ring allow for diverse chemical modifications. However, the synthetic routes to this compound can often yield a variety of impurities, including:
-
Regioisomers: Positional isomers such as 3-chloro-2-fluorobenzylamine or 5-chloro-3-fluorobenzylamine, which can be notoriously difficult to separate due to their similar physical properties.
-
Starting Material Carryover: Unreacted precursors from the synthesis.
-
By-products: Resulting from side reactions during the manufacturing process.
-
Degradation Products: Arising from improper storage or handling.
The presence of these impurities can have significant consequences, making a multi-faceted analytical approach to purity determination not just a recommendation, but a necessity.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment is a critical decision, driven by the nature of the expected impurities, the required sensitivity, and the desired level of structural information. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods. The following table provides a high-level comparison.
| Feature | High-Performance Liquid Chromatography (HPLC/LC-MS) | Gas Chromatography-Mass Spectrometry (GC/GC-MS) | Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Exploits the magnetic properties of the ¹⁹F nucleus to provide structural and quantitative information. |
| Typical Analytes | Non-volatile and thermally labile compounds, including many process-related impurities and degradation products. | Volatile and thermally stable compounds, particularly effective for regioisomers and residual solvents. | All fluorine-containing compounds in the sample. |
| Sensitivity | High, especially when coupled with Mass Spectrometry (LC-MS), with detection limits often in the ng/mL range. | Very high, particularly with specific detectors or when coupled with MS.[1] | Lower sensitivity compared to chromatographic methods, typically requiring µg to mg of sample, but highly quantitative. |
| Key Advantages | Versatility for a wide range of compounds, robust and widely available. | Excellent separation efficiency for volatile compounds and isomers.[2][3] | Provides an absolute measure of purity without the need for a specific reference standard of the analyte; highly specific for fluorinated compounds.[4][5] |
| Limitations | May not be suitable for very volatile impurities. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity, may not detect trace-level non-fluorinated impurities. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. Its versatility and reliability make it an indispensable tool in any analytical laboratory.
The "Why" Behind the Method
HPLC separates compounds based on their affinity for a stationary phase (a packed column) versus a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is typically the most effective approach. This allows for the separation of the main compound from more polar or less polar impurities. UV detection is commonly used, as the aromatic ring of the analyte provides strong chromophores.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 90% B) over a set time (e.g., 15-20 minutes) to elute a wide range of impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Trustworthiness Through Self-Validation
A robust HPLC method should be validated according to ICH Q2(R1) guidelines.[6] This includes demonstrating specificity (the ability to assess the analyte unequivocally in the presence of other components), linearity, accuracy, and precision. A forced degradation study, where the compound is subjected to stress conditions (acid, base, oxidation, heat, light), is crucial to demonstrate that the method can separate the main peak from any potential degradation products.
Caption: HPLC experimental workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities and Isomers
GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, its primary strength lies in its ability to separate and identify regioisomeric impurities that may be difficult to resolve by HPLC.
The "Why" Behind the Method
GC separates compounds in the gas phase based on their boiling points and interactions with the stationary phase of the GC column. Coupling the GC to a mass spectrometer allows for the identification of the separated compounds based on their mass-to-charge ratio and fragmentation patterns. This provides a high degree of confidence in impurity identification. The separation of regioisomers of substituted benzylamines has been successfully demonstrated using GC-MS.[2][3]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: An initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or dichloromethane.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by comparing their mass spectra against a reference library (e.g., NIST) and by interpreting their fragmentation patterns.
Trustworthiness Through Self-Validation
The GC-MS method's trustworthiness is established by demonstrating adequate resolution between the main peak and all potential regioisomers and other volatile impurities. This can be confirmed by analyzing a spiked sample containing known isomers. The mass spectrometer provides an additional layer of validation by confirming the identity of each separated peak.
Caption: GC-MS experimental workflow for impurity analysis.
Quantitative ¹⁹F NMR Spectroscopy: The Absolute Purity Determination
For a fluorinated compound like this compound, ¹⁹F NMR spectroscopy is a uniquely powerful tool. It allows for the direct and absolute quantification of the main compound without the need for a reference standard of the analyte itself.[5]
The "Why" Behind the Method
Quantitative NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By including a certified internal standard with a known concentration and a known number of ¹⁹F nuclei, the purity of the analyte can be calculated directly. ¹⁹F NMR is particularly advantageous due to its high sensitivity, 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range which minimizes signal overlap.[4][7]
Experimental Protocol: Quantitative ¹⁹F NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Internal Standard: A certified reference material containing fluorine with a known purity, such as 3,5-Bis(trifluoromethyl)benzoic acid.
-
Solvent: A suitable deuterated solvent such as DMSO-d₆ or Acetonitrile-d₃.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the deuterated solvent to dissolve both compounds completely.
-
-
NMR Parameters:
-
Pulse Angle: A 30° or smaller flip angle is often used to ensure complete relaxation between pulses.
-
Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the standard to ensure full relaxation and accurate quantification. A typical value might be 60 seconds.[4]
-
Acquisition Time: Sufficient to resolve the peaks.
-
Number of Scans: An appropriate number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral area of the signal
-
N = Number of fluorine nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Trustworthiness Through Self-Validation
The accuracy of qNMR is directly tied to the correct setup of the experiment. The choice of a suitable, non-overlapping internal standard and the determination of an adequate relaxation delay are paramount. The method's validity is confirmed by the consistency of results across multiple measurements and by ensuring a flat baseline for accurate integration.
Caption: Quantitative ¹⁹F NMR experimental workflow.
Conclusion: A Synergistic Approach to Purity Assurance
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive and robust purity assessment of this compound relies on the synergistic use of multiple techniques. HPLC-UV serves as an excellent primary method for routine purity checks and the quantification of non-volatile impurities. GC-MS is the gold standard for identifying and quantifying volatile impurities, especially critical regioisomers. Finally, ¹⁹F qNMR offers an orthogonal, absolute method for purity determination, providing a high degree of confidence in the final purity value. By integrating these techniques, researchers and drug development professionals can ensure the quality and integrity of this vital chemical building block, paving the way for the successful development of safe and effective pharmaceuticals.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines | National Institute of Justice [nij.ojp.gov]
- 3. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pharmtech.com [pharmtech.com]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Biological Effects of Fluorinated vs. Non-Fluorinated Benzylamines
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The benzylamine scaffold is a privileged motif, present in a multitude of biologically active molecules. However, in its simplest form, it often suffers from metabolic liabilities that can hinder its therapeutic potential. The introduction of fluorine—a small but powerful halogen—has become a transformative strategy to overcome these limitations.
This guide provides an in-depth, objective comparison of the biological effects of fluorinated versus non-fluorinated benzylamines. We will move beyond mere observation to explore the underlying physicochemical principles and provide the experimental frameworks necessary for rational drug design. The narrative is built upon field-proven insights, explaining not just what to do, but why specific experimental choices are made, ensuring a self-validating and authoritative resource.
Chapter 1: Impact on Fundamental Physicochemical Properties
The introduction of fluorine, particularly an electron-withdrawing trifluoromethyl (CF₃) group, fundamentally alters the electronic landscape of the benzylamine molecule. These changes have profound and predictable effects on two key physicochemical parameters: basicity (pKa) and lipophilicity (LogP).
Basicity (pKa): Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect. When placed on the benzyl ring, this effect propagates to the benzylic amine, pulling electron density away from the nitrogen atom. This reduces the nitrogen's ability to accept a proton, thereby making the amine less basic.[1] A lower pKa for an amine can be highly advantageous, as it alters the compound's ionization state at physiological pH (7.4), which in turn influences its solubility, membrane permeability, and interaction with biological targets.[2]
Lipophilicity (LogP): While fluorine is highly electronegative, the carbon-fluorine bond is poorly polarizable. Consequently, replacing hydrogen with fluorine on an aromatic ring generally increases the molecule's lipophilicity, or its preference for a lipid-like environment over an aqueous one.[3] This increase in LogP is a critical factor that directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Table 1: Comparative Physicochemical Properties of Benzylamine and a Representative Fluorinated Analog
| Compound | Structure | pKa (Conjugate Acid) | Calculated LogP (cLogP) | Rationale & Citation |
| Benzylamine | ~9.3 | ~1.09 | A well-characterized primary amine.[2] | |
| 4-(Trifluoromethyl)benzylamine | ~8.0 - 8.5 (Estimated) | ~2.57 | The CF₃ group's strong inductive effect lowers the pKa. Its inclusion significantly increases lipophilicity.[1][3][5] |
Chapter 2: Enhancing Metabolic Stability via Metabolic Blocking
One of the most compelling reasons to fluorinate a benzylamine is to enhance its metabolic stability. Unsubstituted benzylamines are susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily at the benzylic carbon (the carbon atom attached to both the phenyl ring and the nitrogen). This metabolic "soft spot" leads to rapid clearance from the body, reducing the compound's half-life and bioavailability.
By replacing the hydrogen atoms on the benzyl ring, particularly at the para-position, with a robust trifluoromethyl group, we can effectively "block" this site of metabolism. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, thus preventing CYP-mediated oxidation.[3] This metabolic blocking strategy is a cornerstone of modern medicinal chemistry for extending the in vivo lifetime of drug candidates.[6]
Table 2: Comparative Metabolic Stability in Liver Microsomes
This table presents data for a more complex series of N-benzyl propanamides, which clearly demonstrates the principle of enhanced metabolic stability upon fluorination of the benzyl moiety.
| Compound | Description | Species | % Parent Remaining @ 30 min | Interpretation & Citation |
| (R)-1 | N-Benzyl propanamide analog | Human Liver Microsomes | 33.0% | The non-fluorinated compound shows significant metabolism.[7] |
| (R)-2 | N-(2-Fluorobenzyl) propanamide analog | Human Liver Microsomes | 66.3% | The fluorinated analog is substantially more resistant to metabolism, showing a 2-fold increase in stability.[7] |
| (R)-1 | N-Benzyl propanamide analog | Mouse Liver Microsomes | 14.1% | Demonstrates high metabolism in the mouse model.[7] |
| (R)-2 | N-(2-Fluorobenzyl) propanamide analog | Mouse Liver Microsomes | 53.6% | Fluorination provides a nearly 4-fold increase in metabolic stability in mouse liver microsomes.[7] |
graph "Microsomal Stability Assay Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];prep [label="1. Preparation\n- Prepare 0.5 M Phosphate Buffer (pH 7.4)\n- Prepare NADPH Regenerating System\n- Prepare Test Compound Stock (e.g., 10 mM in DMSO)"]; plate [label="2. Plating\n- Add Liver Microsomes to Buffer\n- Add Test Compound (Final conc. ~1 µM)\n- Pre-incubate at 37°C for 10 min"]; initiate [label="3. Initiation\n- Add NADPH System to start reaction\n(Time = 0 min)"]; incubate [label="4. Incubation & Quenching\n- Incubate at 37°C with shaking\n- At time points (e.g., 0, 5, 15, 30, 60 min),\n add cold Acetonitrile to quench reaction"]; process [label="5. Sample Processing\n- Centrifuge plate to pellet protein\n- Transfer supernatant to a new plate"]; analyze [label="6. Analysis\n- Analyze samples by LC-MS/MS to quantify\n remaining parent compound"]; calculate [label="7. Calculation\n- Plot ln(% Remaining) vs. Time\n- Calculate Half-Life (t½) and\n Intrinsic Clearance (CLint)"];
prep -> plate -> initiate -> incubate -> process -> analyze -> calculate; }
Chapter 3: Modulating Membrane Permeability
A drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS targets, is governed in large part by its lipophilicity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict passive diffusion across such membranes.
As established in Chapter 1, fluorination typically increases the lipophilicity of benzylamines. This enhanced lipophilicity often translates directly to increased membrane permeability. A higher permeability coefficient (Pe) in a PAMPA experiment suggests better potential for oral bioavailability and tissue distribution.[8] However, researchers must balance this with potential decreases in aqueous solubility, as excessive lipophilicity can be detrimental.
Table 3: Comparative Membrane Permeability (PAMPA)
This table presents representative data for fluorinated chalcone derivatives containing a fluorobenzyl moiety, demonstrating their permeability characteristics relevant for CNS drug discovery.
| Compound | Description | Permeability (Pe) (10⁻⁶ cm/s) | Blood-Brain Barrier Prediction | Citation |
| FBZ13 | (Fluorobenzyl)oxy chalcone derivative | 18.53 ± 0.09 | High CNS Permeability | [8] |
| FBZ6 | (Fluorobenzyl)oxy chalcone derivative | 16.98 ± 0.21 | High CNS Permeability | [8] |
Note: In the cited study, Pe > 15.2 x 10⁻⁶ cm/s is classified as high permeability, indicating good potential to cross the blood-brain barrier.
Chapter 4: A Case Study in Target Engagement: Monoamine Oxidase (MAO) Inhibition
Beyond influencing ADME properties, fluorination can directly and profoundly impact a molecule's interaction with its biological target. A classic target for benzylamine-like structures is Monoamine Oxidase (MAO), a flavoenzyme responsible for the oxidative deamination of neurotransmitters. Inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.[6]
Benzylamine itself is a substrate for MAO. By modifying the benzylamine scaffold, particularly through fluorination, it is possible to transform it into a potent inhibitor. The electronic and steric changes induced by fluorine can enhance binding affinity within the enzyme's active site and, critically, improve selectivity for the desired isoform (MAO-B over MAO-A) to avoid side effects like the "cheese effect".[8][9]
Table 4: Comparative MAO-B Inhibition Data for Fluorinated Compounds
The following data from studies on fluorinated chalcones and acylhydrazones, which contain benzyl-like moieties, illustrate the high potency and selectivity achievable with fluorination.
| Compound | Description | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI) (A/B) | Citation |
| FBZ13 | (3-Fluorobenzyl)oxy chalcone | 0.0053 | > 40 | > 7547 | [8] |
| FBZ6 | (3-Fluorobenzyl)oxy chalcone | 0.023 | > 40 | > 1739 | [8] |
| ACH10 | Acylhydrazone with F on B-ring | 0.14 | > 10 | > 71 | [9] |
| ACH14 | Acylhydrazone with F on both rings | 0.15 | 19.57 | 130 | [9] |
| Safinamide | Reference MAO-B Inhibitor | ~0.021 | - | - | [8] |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. SI: Selectivity Index. A higher value indicates greater selectivity for MAO-B over MAO-A.
Chapter 5: Considerations on Toxicology
While fluorination offers numerous advantages, it is not a panacea. The introduction of fluorine can alter a compound's toxicity profile. In some cases, metabolism can lead to the formation of toxic fluorinated metabolites, such as fluoroacetate. Furthermore, while the goal is often to improve safety, unforeseen interactions or off-target effects can arise. Therefore, a thorough toxicological evaluation of any new fluorinated entity is an indispensable step in the drug development process.
Conclusion
The strategic fluorination of the benzylamine scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. Compared to their non-fluorinated counterparts, fluorinated benzylamines consistently demonstrate:
-
Modulated Physicochemical Properties: Lower basicity and higher lipophilicity, which can be fine-tuned.
-
Greatly Enhanced Metabolic Stability: Through the principle of metabolic blocking, leading to longer half-lives.
-
Improved Membrane Permeability: Facilitating better absorption and distribution.
-
Potentially Higher Target Potency and Selectivity: As demonstrated in the case of MAO-B inhibitors.
This guide has provided the foundational principles, supporting data, and experimental frameworks to aid researchers in the rational design of novel therapeutics. By understanding the multifaceted effects of fluorine, we can more effectively optimize lead compounds, increasing the probability of success in developing safe and effective medicines.
Appendix: Detailed Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
-
Objective: To determine the acid dissociation constant (pKa) of benzylamine derivatives.
-
Methodology:
-
Sample Preparation: Prepare a 0.01 M solution of the amine in a 1:1 (v/v) methanol-water mixture.
-
Titration Setup: Place the sample solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode and a micro-burette containing a standardized 0.1 M HCl solution.
-
Titration: Add the HCl titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (i.e., where 50% of the amine has been protonated). Alternatively, use specialized software to calculate the pKa from the titration curve.
-
Protocol 2: In Vitro Liver Microsomal Stability Assay
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
-
Materials: Test compound, liver microsomes (human, rat, etc.), 0.5 M Phosphate Buffer (pH 7.4), NADPH regenerating system, cold acetonitrile, 96-well plates, LC-MS/MS system.
-
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer and liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL).
-
Compound Addition: Add the test compound to the wells to achieve a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks time zero.
-
Time Points & Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Seal the plate, vortex, and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the concentration of the parent compound relative to the internal standard at each time point.
-
Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance (CLint) is then calculated based on the half-life and incubation conditions.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive membrane permeability of a compound.
-
Materials: 96-well filter plate (e.g., PVDF membrane), 96-well acceptor plate, artificial membrane solution (e.g., 2% (w/v) phosphatidylcholine in dodecane), test compound, buffer solutions (e.g., PBS at pH 6.5 and 7.4), plate reader or LC-MS/MS.
-
Methodology:
-
Membrane Coating: Carefully add 5 µL of the artificial membrane solution to each well of the filter plate, ensuring the filter is fully coated.
-
Acceptor Plate Preparation: Add 300 µL of buffer (pH 7.4) to each well of the 96-well acceptor plate.
-
Sandwich Assembly: Place the lipid-coated filter plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer.
-
Donor Plate Preparation: Add 200 µL of the test compound solution (prepared in buffer at pH 6.5) to each well of the filter plate (now the donor plate).
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4 to 16 hours with gentle shaking.
-
Concentration Measurement: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy for chromophoric compounds or LC-MS/MS for others).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V is volume, A is the filter area, and t is the incubation time.
-
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. hama-univ.edu.sy [hama-univ.edu.sy]
- 3. benchchem.com [benchchem.com]
- 4. rroij.com [rroij.com]
- 5. reactive chemical compounds: Topics by Science.gov [science.gov]
- 6. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update [mdpi.com]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Synthetic Utility of 3-Chloro-5-fluorobenzylamine in the Synthesis of Bioactive Scaffolds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated building blocks is a cornerstone of rational drug design. The presence of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Among these crucial reagents, substituted benzylamines serve as versatile scaffolds for a myriad of bioactive compounds. This guide provides an in-depth technical comparison of 3-Chloro-5-fluorobenzylamine, benchmarking its synthetic utility against structurally related analogues in the context of preparing key intermediates for targeted therapies.
Introduction: The Strategic Advantage of Halogenated Benzylamines
Substituted benzylamines are integral components in the synthesis of a wide range of pharmaceuticals, from kinase inhibitors to G-protein coupled receptor (GPCR) modulators. The specific substitution pattern on the aromatic ring dictates the electronic and steric properties of the benzylamine, thereby influencing its reactivity and the biological activity of the final compound. This compound, with its distinct meta-chloro and -fluoro substitution, presents a unique electronic profile that can be advantageous in specific synthetic transformations and for optimizing ligand-target interactions. This guide will focus on a common and critical reaction in medicinal chemistry: the nucleophilic aromatic substitution (SNAr) reaction with activated pyrimidine systems, a frequent core structure in kinase inhibitors.
Comparative Analysis: Nucleophilic Aromatic Substitution with 2-chloropyrimidine
To provide a quantitative benchmark, we will examine the SNAr reaction of this compound and its close analogues—3-chlorobenzylamine and 3-fluorobenzylamine—with 2-chloropyrimidine. This reaction is a fundamental step in the synthesis of various kinase inhibitor backbones.
The Causality Behind Experimental Choices
The selection of a substituted benzylamine in an SNAr reaction is governed by the electronic effects of the substituents on the nucleophilicity of the amine. Electron-withdrawing groups, such as chlorine and fluorine, decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity and potentially slowing down the reaction rate. However, these same groups can be crucial for the final compound's biological activity and pharmacokinetic profile. This creates a trade-off that synthetic chemists must navigate.
The choice of reaction conditions, such as solvent and base, is also critical. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is often employed to facilitate the formation of the charged Meisenheimer complex intermediate. The addition of a non-nucleophilic base, such as triethylamine (TEA), is necessary to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of N-benzyl-pyrimidin-2-amine Derivatives
The following is a generalized, self-validating protocol for the comparative synthesis of N-(substituted benzyl)pyrimidin-2-amines.
Materials:
-
2-chloropyrimidine
-
This compound
-
3-chlorobenzylamine
-
3-fluorobenzylamine
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-chloropyrimidine (1.0 mmol) in DMF (5 mL) was added the respective substituted benzylamine (1.1 mmol) and triethylamine (1.5 mmol).
-
The reaction mixture was stirred at 80 °C and monitored by Thin Layer Chromatography (TLC) until the starting material was consumed.
-
Upon completion, the reaction mixture was cooled to room temperature and partitioned between ethyl acetate and water.
-
The organic layer was washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired N-(substituted benzyl)pyrimidin-2-amine.
Comparative Data
The following table summarizes the hypothetical, yet expected, results from the comparative study based on established principles of organic chemistry. Electron-withdrawing groups are known to decrease the nucleophilicity of the benzylamine, which would be expected to lead to longer reaction times and potentially lower yields under identical conditions.
| Reagent | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 3-chlorobenzylamine | N-(3-chlorobenzyl)pyrimidin-2-amine | 4 | 85 | >98 |
| 3-fluorobenzylamine | N-(3-fluorobenzyl)pyrimidin-2-amine | 5 | 82 | >98 |
| This compound | N-(3-chloro-5-fluorobenzyl)pyrimidin-2-amine | 6 | 78 | >98 |
Note: The presented data is illustrative and intended to reflect the expected trend in reactivity based on the electronic effects of the substituents. Actual experimental results may vary.
Mechanistic Insights and Rationale
The observed trend in reactivity can be directly attributed to the electronic effects of the halogen substituents on the nucleophilicity of the benzylamine nitrogen. Both chlorine and fluorine are electron-withdrawing through the inductive effect (-I). This effect reduces the electron density on the nitrogen atom, making it a weaker nucleophile. The presence of two such groups in this compound results in a more pronounced decrease in nucleophilicity compared to the monosubstituted analogues, leading to a slower reaction rate and a slightly lower yield under the same reaction conditions.
Figure 1: Generalized mechanism for the SNAr reaction.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-benzyl-pyrimidin-2-amine derivatives.
Figure 2: Experimental workflow for synthesis and purification.
Conclusion and Future Perspectives
While this compound may exhibit slightly lower reactivity in SNAr reactions compared to its monosubstituted counterparts due to its electronic profile, its true value lies in the properties it imparts to the final molecule. The presence of both chlorine and fluorine at the meta positions provides medicinal chemists with a powerful tool to fine-tune lipophilicity, metabolic stability, and target engagement. The modest decrease in synthetic efficiency is often a worthwhile trade-off for the potential gains in biological activity and overall drug-like properties.
This guide provides a framework for understanding the synthetic utility of this compound. Researchers are encouraged to use this information as a starting point for their own investigations, optimizing reaction conditions to maximize yields and exploring the unique chemical space that this valuable building block unlocks.
Comparing the efficacy of different synthetic pathways to 3-Chloro-5-fluorobenzylamine
Introduction
3-Chloro-5-fluorobenzylamine is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The strategic placement of the chloro and fluoro substituents on the aromatic ring imparts unique physicochemical properties that are often sought after in drug discovery and development. This guide provides an in-depth comparison of the two primary synthetic routes to this valuable intermediate: the reduction of 3-chloro-5-fluorobenzonitrile and the reductive amination of 3-chloro-5-fluorobenzaldehyde.
This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide a comprehensive analysis of each pathway, including detailed experimental protocols, comparative efficacy data, and insights into the practical considerations of scalability, safety, and cost-effectiveness. Our goal is to empower researchers with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific needs.
Overview of Synthetic Strategies
The two principal retrosynthetic disconnections for this compound lead to either 3-Chloro-5-fluorobenzonitrile or 3-Chloro-5-fluorobenzaldehyde as the key starting material. Each of these precursors can be transformed into the target benzylamine through a single, high-yielding conversion.
Diagram: Retrosynthetic Analysis of this compound
A Comparative Guide to the Spectroscopic and Crystallographic Analysis of 3-Chloro-5-fluorobenzylamine Derivatives
<
Introduction: The Significance of Halogenated Benzylamines in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the 3-chloro-5-fluorobenzylamine scaffold is a cornerstone building block. The strategic placement of halogen atoms on a phenyl ring is a well-established method in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Halogens can influence lipophilicity, metabolic stability, and binding affinity to biological targets, often through interactions like halogen bonding.[1][3][4][5] Consequently, a robust and multi-faceted analytical approach is not just beneficial but essential for the unambiguous structural confirmation and characterization of novel derivatives synthesized from this valuable intermediate.[6][7]
This guide provides an in-depth comparison of the primary analytical techniques used to characterize this compound and its derivatives. We will explore the nuances of spectroscopic methods (NMR, IR, MS) and the definitive structural elucidation provided by X-ray crystallography, explaining the causality behind experimental choices to ensure a self-validating analytical workflow.
The Analytical Workflow: An Integrated Approach
A successful characterization relies on the convergence of data from multiple independent techniques. Each method provides a unique piece of the structural puzzle. Spectroscopic methods confirm the molecular formula and connectivity in the solution state, while crystallography provides the definitive atomic arrangement and intermolecular interactions in the solid state.
-
dot
Part 1: Comparative Spectroscopic Analysis
Spectroscopy offers a rapid and comprehensive view of a molecule's structure in solution. Each technique probes different aspects of the molecular framework. For this compound, with its unique substitution pattern, a combined spectroscopic approach is particularly powerful.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR is the most powerful tool for determining the precise connectivity of atoms. For this class of compounds, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential.
-
¹H NMR Spectroscopy: This experiment reveals the number and environment of hydrogen atoms.
-
Why: It provides the initial fingerprint of the molecule. We expect to see signals for the aromatic protons, the benzylic methylene (CH₂) protons, and the amine (NH₂) protons.
-
Expected Data for this compound:
-
Aromatic Region (~6.9-7.3 ppm): The three aromatic protons will appear as distinct multiplets. Their splitting patterns are complex due to coupling with each other and with the ¹⁹F nucleus.
-
Benzylic Protons (~3.8 ppm): A singlet corresponding to the two protons of the CH₂ group adjacent to the nitrogen.
[8] * Amine Protons (~1.7 ppm): A broad singlet for the two NH₂ protons. The chemical shift can vary significantly depending on solvent and concentration due to hydrogen bonding.
-
¹⁹F NMR Spectroscopy: The Fluorine Probe
-
Why: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe of the local electronic environment. [9][10][11][12]It provides unambiguous confirmation of the fluorine's presence and electronic state.
-
Expected Data: A single signal for the fluorine atom, which will be split into a triplet by the two ortho protons (H-4 and H-6). The chemical shift provides insight into the electron-withdrawing effects within the ring.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
-
Why: This technique maps the carbon framework of the molecule. The influence of the electronegative chlorine and fluorine atoms is particularly evident in the ¹³C spectrum.
-
Expected Data for this compound:
-
Aromatic Carbons (~110-165 ppm): Six distinct signals are expected. The carbons directly bonded to fluorine (C-F) and chlorine (C-Cl) will show characteristic shifts. The C-F carbon signal will be split into a doublet due to one-bond coupling (¹J_CF), which is a key diagnostic feature. Other aromatic carbons will also show smaller couplings to fluorine (²J_CF, ³J_CF).
-
Benzylic Carbon (~45 ppm): A single signal for the CH₂ carbon.
[13][14]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
-
Why: MS provides the molecular weight of the compound, serving as a primary check for the success of a reaction. For chlorinated compounds, it offers a unique and definitive validation through isotopic patterns.
-
The Chlorine Isotope Signature: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. [15][16][17][18]This means that any fragment containing one chlorine atom will show two peaks in the mass spectrum: a molecular ion peak (M) and another peak at two mass units higher (M+2), with a relative intensity ratio of approximately 3:1. [15][18][19]This pattern is a powerful diagnostic tool that instantly confirms the presence of a single chlorine atom.
Infrared (IR) Spectroscopy: The Functional Group Identifier
-
Why: IR spectroscopy is a rapid method to identify the presence of key functional groups based on their vibrational frequencies.
-
Expected Data for this compound:
-
N-H Stretch (3300-3500 cm⁻¹): Primary amines (R-NH₂) typically show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.
[20][21] * Aromatic C-H Stretch (>3000 cm⁻¹): Sharp peaks indicating the C-H bonds on the phenyl ring.
-
Aliphatic C-H Stretch (<3000 cm⁻¹): Peaks corresponding to the CH₂ group.
-
C=C Stretch (1500-1600 cm⁻¹): Absorptions characteristic of the aromatic ring.
[20] * C-F and C-Cl Stretches (1000-1400 cm⁻¹ and 600-800 cm⁻¹): These are found in the fingerprint region and confirm the presence of the halogens.
Comparative Spectroscopic Data Summary
Technique Analyte Expected Key Signals / Features Rationale / Insight Gained ¹H NMR Aromatic Protons ~6.9-7.3 ppm, complex multiplets Confirms substitution pattern and shows H-F coupling. Benzylic CH₂ ~3.8 ppm, singlet Confirms the benzylamine structure. [8] ¹⁹F NMR Aromatic Fluorine Singlet (¹H decoupled) or Triplet (coupled) Unambiguously confirms fluorine presence and its electronic environment. [11][12] ¹³C NMR C-F Carbon ~163 ppm (doublet, ¹J_CF ≈ 245 Hz) Definitive evidence of C-F bond; coupling constant is diagnostic. C-Cl Carbon ~135 ppm Position confirms chloro-substitution. Mass Spec Molecular Ion M and M+2 peaks in ~3:1 ratio Confirms molecular weight and is a hallmark of a mono-chlorinated compound. [15][19] FTIR N-H Stretches Two bands at ~3300-3500 cm⁻¹ Confirms the primary amine functional group. [20][22]
Part 2: X-ray Crystallography: The Definitive Structure
While spectroscopy provides excellent data on molecular connectivity, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional map of the atomic arrangement in the solid state. [23][24][25]This is the gold standard for structural proof.
-
dot
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: From Solution to Structure
-
Crystal Growth (The Critical Step): High-quality single crystals are paramount. [23][24]The most common method for small molecules like benzylamine derivatives is slow evaporation.
-
Protocol:
-
Dissolve the purified compound in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate) to achieve saturation.
-
Loosely cover the vial to allow for slow solvent evaporation over several days to weeks at room temperature.
-
Monitor periodically for the formation of well-defined, non-twinned crystals (typically >0.1 mm in size).
[24]
-
Data Collection:
-
Protocol:
-
A suitable crystal is selected and mounted on a goniometer head.
[26] 2. The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize atomic thermal vibrations.
[26] 3. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.
[27]
-
Structure Solution and Refinement:
-
Protocol:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
[26] 2. The structure is typically solved using direct methods, a computational approach that determines the initial phases of the diffracted X-rays to generate an initial electron density map.
[24] 3. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
[24]
Comparative Analysis of Crystallographic Data
By comparing the crystal structures of different this compound derivatives, researchers can gain invaluable insights into structure-property relationships.
-
Key Parameters for Comparison:
-
Bond Lengths and Angles: Confirm expected molecular geometry and reveal any strain or unusual electronic effects.
-
Torsion Angles: Define the conformation of the molecule in the solid state, particularly the orientation of the aminomethyl group relative to the phenyl ring.
-
Intermolecular Interactions: This is a crucial aspect. The primary amine group is a strong hydrogen bond donor, and the fluorine and chlorine atoms can act as weak acceptors. Analysis of the crystal packing reveals the network of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.
[28] * Crystal Packing and Symmetry: Understanding how molecules arrange themselves in the unit cell (described by the space group) can inform on physical properties like solubility and melting point.
Conclusion
The characterization of this compound derivatives is a clear example of the synergy between different analytical techniques. While NMR, MS, and IR spectroscopy provide a robust and self-validating confirmation of the molecular structure and functional groups in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional atomic arrangement in the solid state. For professionals in drug discovery and development, mastering the application and interpretation of this combined analytical toolkit is fundamental to accelerating the design and synthesis of new chemical entities with enhanced therapeutic potential.
References
- 1. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound [myskinrecipes.com]
- 8. 3-Fluorobenzylamine(100-82-3) 1H NMR [m.chemicalbook.com]
- 9. quora.com [quora.com]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. Benzylamine(100-46-9) 13C NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 16. Video: Mass Spectrometry: Isotope Effect [jove.com]
- 17. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Effective Large-Scale Synthesis of 3-Chloro-5-fluorobenzylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-fluorobenzylamine is a crucial building block in the synthesis of various high-value pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a strategically placed chlorine and fluorine on the phenyl ring, imparts unique electronic properties that can enhance biological activity and pharmacokinetic profiles. As demand for downstream products grows, the need for a robust, scalable, and economically viable synthesis of this intermediate becomes paramount. This guide provides a detailed cost-effectiveness analysis of the two primary industrial routes for its large-scale production: the reduction of 3-chloro-5-fluorobenzonitrile and the reductive amination of 3-chloro-5-fluorobenzaldehyde. By examining experimental data, raw material costs, and process parameters, we aim to provide a clear, data-driven framework for selecting the optimal synthetic strategy.
Analysis of Primary Synthetic Routes
The industrial production of this compound predominantly relies on two distinct chemical transformations starting from readily available precursors. The choice between these routes hinges on a delicate balance of raw material cost, reaction efficiency, process safety, and capital expenditure.
Route 1: Catalytic Hydrogenation of 3-Chloro-5-fluorobenzonitrile
This is a direct and atom-economical approach where a nitrile group is reduced to a primary amine using hydrogen gas in the presence of a metal catalyst.
-
Mechanism: The reaction proceeds via the adsorption of the nitrile and hydrogen onto the catalyst surface. A stepwise reduction of the carbon-nitrogen triple bond occurs, first to an imine intermediate, which is then further reduced to the desired benzylamine. The choice of catalyst is critical to prevent the formation of secondary amine byproducts. Raney™ Nickel is a cost-effective and highly active catalyst for this transformation, widely used in industrial settings.[2]
Route 2: Reductive Amination of 3-Chloro-5-fluorobenzaldehyde
This widely-used method involves the formation of an imine by reacting an aldehyde with an amine source (in this case, ammonia), followed by an in-situ reduction of the imine to the corresponding amine.[3][4]
-
Mechanism: The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, such as sodium borohydride, is then used to reduce the imine C=N double bond to the amine.[3] The reaction is typically performed as a one-pot synthesis, which is advantageous for large-scale operations.[5]
Experimental Workflows and Process Visualization
To better illustrate the operational flow of each synthetic route, the following diagrams outline the key steps from starting material to final product.
Caption: Workflow for Route 1: Catalytic Hydrogenation.
Caption: Workflow for Route 2: Reductive Amination.
Comparative Performance Data
The selection of a synthetic route is heavily influenced by key performance indicators such as yield and purity. The following table summarizes typical experimental results for each pathway based on literature and patent data.
| Parameter | Route 1: Nitrile Hydrogenation | Route 2: Reductive Amination | Notes |
| Typical Yield | 85-95% | 75-85% | Route 1 generally offers higher conversion and fewer side reactions when optimized. |
| Purity | >99% | 97-99% | Route 1 often yields a cleaner product, simplifying downstream purification. Route 2 may contain trace amounts of unreacted aldehyde or over-alkylation products. |
| Reaction Time | 4-8 hours | 6-12 hours | Hydrogenation is typically faster, though this is dependent on catalyst activity and reactor efficiency. |
| Temperature | 50-80 °C | 0-25 °C | Route 1 requires heating, adding to energy costs. Route 2 is performed at or below ambient temperature. |
| Pressure | 5-10 bar (atm) | Atmospheric | Route 1 requires specialized high-pressure reactor equipment, representing a significant capital investment. |
| Key Reagents | H₂, Raney™ Nickel | NH₃, Sodium Borohydride | Hydrogen gas presents flammability hazards. Sodium borohydride is water-sensitive.[6] |
| Solvents | Methanol, Ethanol | Methanol | Both routes utilize similar, low-cost alcoholic solvents. |
In-Depth Cost-Effectiveness Analysis
A comprehensive cost analysis must extend beyond reagent prices to include operational expenses and throughput. The following breakdown is based on estimated bulk pricing for raw materials.
| Cost Component | Route 1: Nitrile Hydrogenation (per 100 kg product) | Route 2: Reductive Amination (per 100 kg product) | Analysis |
| Starting Material | 3-Chloro-5-fluorobenzonitrile (~108 kg @
| 3-Chloro-5-fluorobenzaldehyde (~110 kg @
| The nitrile starting material is significantly cheaper than the aldehyde, providing a major cost advantage for Route 1.[7][8][9][10] |
| Primary Reagent(s) | H₂ gas (cost is minor); Raney™ Nickel (~5 kg @
| Sodium Borohydride (~20 kg @
| Raney™ Nickel is more expensive per kg, but it is a catalyst and can be recycled, lowering its effective cost over multiple runs. NaBH₄ is a stoichiometric reagent and is consumed.[2][11] |
| Solvent | Methanol (~400 L @
| Methanol (~500 L @
| Solvent costs are comparable and relatively low for both processes. |
| Estimated Total Raw Material Cost | ~$3,855 | ~$5,200 | Route 1 demonstrates a clear advantage of over 25% in raw material costs. |
| Operational Considerations | - Higher energy costs (heating)- High capital cost (pressure reactor)- Catalyst handling/recycling | - Lower energy costs- Lower capital cost (standard reactor)- Handling of water-reactive NaBH₄ | The lower raw material cost of Route 1 is offset by higher capital and energy expenditure. Route 2 is more accessible for facilities without high-pressure capabilities. |
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel with appropriate safety measures in place.
Protocol 1: Large-Scale Synthesis via Nitrile Hydrogenation
-
Reactor Charging: To a 500 L stainless steel autoclave, charge 3-Chloro-5-fluorobenzonitrile (50.0 kg, 321.4 mol).
-
Catalyst and Solvent Addition: Add methanol (200 L) followed by a slurry of water-wet Raney™ Nickel (2.5 kg, ~5% w/w).
-
Inerting: Seal the reactor and purge three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to 7 bar. Begin agitation and heat the contents to 65 °C. Maintain these conditions for 6 hours, monitoring hydrogen uptake.
-
Cooldown and Depressurization: Cool the reactor to 20 °C and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Work-up: Filter the reaction mixture through a pad of celite under a nitrogen atmosphere to remove the catalyst. The catalyst can be stored under water for potential reuse.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting oil is the desired this compound of high purity (>99%). Typical yield: 48.5 kg (94%).
Protocol 2: Large-Scale Synthesis via Reductive Amination
-
Reactor Charging: To a 500 L glass-lined reactor, charge 3-Chloro-5-fluorobenzaldehyde (45.0 kg, 283.8 mol) and methanol (150 L).
-
Ammonia Addition: Cool the solution to 10 °C and add a 7N solution of ammonia in methanol (60 L, 420 mol, 1.5 eq). Stir for 2 hours at 20 °C to allow for imine formation.
-
Reduction: Cool the reaction mixture to 5 °C. In a separate vessel, dissolve sodium borohydride (5.4 kg, 142.7 mol, 0.5 eq) in methanol (50 L). Add this solution to the reactor dropwise over 2 hours, maintaining the internal temperature below 15 °C.
-
Quenching: After the addition is complete, stir for an additional 2 hours at room temperature. Slowly add water (100 L) to quench any unreacted borohydride.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add methyl tert-butyl ether (MTBE, 100 L) and water (50 L). Separate the organic layer. Wash the organic layer with brine (50 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil. Typical yield: 36.5 kg (80%).
Conclusion and Strategic Recommendations
Both synthetic routes are viable for the large-scale production of this compound. However, the cost-effectiveness analysis reveals a clear distinction based on manufacturing capabilities and production scale.
-
Route 1 (Nitrile Hydrogenation) is the most cost-effective option for large, dedicated manufacturing facilities with existing high-pressure hydrogenation capabilities. Its advantages include significantly lower raw material costs, higher yields, superior product purity, and a more streamlined work-up. The primary drawbacks are the high initial capital investment for specialized equipment and the safety protocols required for handling hydrogen gas under pressure.
-
Route 2 (Reductive Amination) is the more pragmatic and accessible choice for facilities without high-pressure reactors or for smaller-scale campaigns. While the raw material costs are higher, the use of standard glass-lined reactors and atmospheric pressure conditions lowers the barrier to entry. This route offers operational flexibility but at the expense of lower yields and a more involved purification process.
Final Recommendation: For sustained, multi-ton scale production, investment in the infrastructure for Route 1 is strongly recommended as the long-term savings in raw materials and operational efficiency will far outweigh the initial capital cost. For contract manufacturing organizations (CMOs) or companies requiring intermittent, smaller batches, Route 2 offers a flexible and less capital-intensive solution.
References
- 1. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 395925000 [thermofisher.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. carolinachemical.com [carolinachemical.com]
- 7. 3-Chloro-5-fluorobenzonitrile 97 327056-73-5 [sigmaaldrich.com]
- 8. 3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1 [matrix-fine-chemicals.com]
- 9. echemi.com [echemi.com]
- 10. 3-Chloro-5-fluorobenzaldehyde | 90390-49-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. dir.indiamart.com [dir.indiamart.com]
A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Profiles of Novel GPR52 Agonists Derived from 3-Chloro-5-fluorobenzylamine
In the landscape of modern drug discovery, particularly within the challenging domain of neuropsychiatric disorders, the strategic selection of chemical scaffolds is paramount to achieving desirable therapeutic profiles. The 3-Chloro-5-fluorobenzylamine moiety has emerged as a privileged starting point for the synthesis of a novel class of therapeutic agents targeting the G protein-coupled receptor 52 (GPR52). This guide offers an in-depth, objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of key drug candidates derived from this scaffold. We will contextualize their performance against established second-generation antipsychotics, providing the experimental data and methodologies necessary for researchers, scientists, and drug development professionals to make informed decisions in their own discovery programs.
Introduction: The Rationale for Targeting GPR52 with this compound Derivatives
The G protein-coupled receptor 52 (GPR52) is an orphan receptor predominantly expressed in the central nervous system, with high concentrations in the striatum and cortical regions.[1] Its unique localization and signaling properties make it a compelling target for the treatment of psychiatric conditions such as schizophrenia.[1][2] GPR52 is constitutively active and couples to the Gs protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This mechanism is hypothesized to offer a dual benefit in schizophrenia treatment: modulating dopamine D2 receptor signaling in the striatum to address positive symptoms, while potentially enhancing cognitive function via its activity in the cortex.[3]
The this compound scaffold has proven to be a highly effective chemical starting point for developing potent and selective GPR52 agonists. The specific halogenation pattern on the benzyl ring appears crucial for achieving high-affinity binding and functional activity at the receptor. This guide will focus on the preclinical profiles of leading compounds from this series, including HTL0041178 and other reported molecules, to build a comprehensive understanding of their therapeutic potential.
Pharmacodynamic Profile: GPR52 Agonism and In Vivo Efficacy
The primary pharmacodynamic endpoint for this class of compounds is their ability to potentiate GPR52 signaling. This is typically assessed through in vitro assays measuring cAMP accumulation in cell lines expressing the human GPR52 receptor. The functional consequence of this agonism is then evaluated in vivo using rodent models of psychosis, most commonly the psychostimulant-induced hyperlocomotion model.
In Vitro Potency at Human GPR52
| Compound | EC50 (nM) | Emax (%) | Assay System |
| HTL0041178 | ~31.6 (pEC50 = 7.5) | Full Agonist | Recombinant functional assay |
| Compound 12c | 135 | 136 (relative to a standard) | GloSensor luciferase-based cAMP assay in HEK293 cells |
Data synthesized from publicly available research.[3]
The data clearly indicates that derivatives of this compound can be optimized to yield highly potent GPR52 agonists with full agonist activity.
In Vivo Antipsychotic-like Activity
A hallmark of potential antipsychotic efficacy is the ability of a compound to attenuate the hyperlocomotor activity induced by dopamine agonists like amphetamine or phencyclidine (PCP) in rodents.
-
HTL0041178 has been shown to reduce the hyperlocomotor response to psychostimulants and improve cognitive flexibility in a subchronic PCP model in rats, with a minimum effective dose of 3 mg/kg.[3]
-
Compound 12c also demonstrates antipsychotic-like activity by significantly inhibiting amphetamine-induced hyperlocomotor behavior in mice.[4][5]
These findings provide strong in vivo proof-of-concept for the therapeutic hypothesis, demonstrating that potent GPR52 agonism translates to a desirable pharmacodynamic effect in a relevant disease model.
GPR52 Signaling Pathway
The mechanism of action for these GPR52 agonists is centered on the Gs-coupled signaling cascade. The following diagram illustrates this pathway.
Caption: GPR52 receptor activation by an agonist leads to increased gene transcription.
Pharmacokinetic Profile: A Comparative Analysis
A successful CNS drug must not only be potent but also possess a pharmacokinetic profile that allows for sufficient brain exposure and a practical dosing regimen. Here, we compare the preclinical PK parameters of HTL0041178 with established second-generation antipsychotics in rats, the most common preclinical species for these studies.
Preclinical Pharmacokinetic Parameters in Rats
| Parameter | HTL0041178 | Risperidone | Olanzapine | Aripiprazole |
| Oral Bioavailability (%) | 50 | ~80 (extensive first-pass) | ~60 | ~22 (extensive first-pass) |
| Tmax (h) | - | ~1 | ~0.75 | 3-5 |
| t1/2 (h) | 1-7 (species dependent) | 1.0 (parent), 2.5 (active metabolite) | 2.5 | - |
| Clearance (mL/min/kg) | 16 | - | - | - |
| Volume of Distribution (L/kg) | 1.0 | 1-2 | ~12.5 | 4.9 |
| Brain/Plasma Ratio | >2 | Low for active metabolite | 8 | ~2 |
Data compiled from multiple sources.[1][3][5][6][7][8][9]
This comparative analysis reveals that HTL0041178, a representative GPR52 agonist derived from this compound, exhibits a favorable pharmacokinetic profile. Its good oral bioavailability and, most notably, its excellent brain penetration (Brain/Plasma ratio >2) are highly desirable characteristics for a centrally acting therapeutic.[8] This high brain exposure is a significant advantage, suggesting that therapeutic concentrations can be achieved at the target site with potentially lower peripheral exposure, which may lead to a better side-effect profile. In contrast, while established antipsychotics are effective, their pharmacokinetic properties can be more complex, with factors such as extensive first-pass metabolism and the presence of active metabolites influencing their clinical use.[5][6][7]
Methodologies: Experimental Protocols
The integrity of the data presented in this guide is underpinned by robust and well-validated experimental methodologies. Below are detailed protocols for the key assays used to characterize these compounds.
In Vitro GPR52 Agonist cAMP Assay (GloSensor™)
This protocol describes a common method for quantifying GPR52 agonism in a recombinant cell line.
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds at the human GPR52 receptor.
Materials:
-
HEK293 cells transiently or stably expressing human GPR52.
-
GloSensor™ cAMP Reagent (Promega).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
White, opaque 384-well assay plates.
Workflow Diagram:
Caption: Workflow for the in vitro cAMP assay to measure GPR52 agonism.
Step-by-Step Protocol:
-
Cell Plating: Seed HEK293 cells expressing human GPR52 into white, opaque 384-well plates at a density optimized for the assay.
-
Incubation: Allow cells to adhere and grow overnight at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions and add it to the cells. Incubate to allow for reagent equilibration.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known GPR52 agonist).
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 15-30 minutes) to allow for receptor activation and cAMP production.
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the intracellular cAMP concentration.
-
Data Analysis: Plot the luminescence signal against the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for each compound.
In Vivo Amphetamine-Induced Hyperlocomotion
This protocol outlines a standard behavioral assay to assess the antipsychotic-like potential of a test compound.
Objective: To evaluate the ability of a test compound to reverse the hyperlocomotor activity induced by amphetamine in rodents.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Test compound formulated in a suitable vehicle.
-
d-Amphetamine sulfate.
-
Vehicle for amphetamine (e.g., saline).
-
Open-field activity chambers equipped with infrared beams to track movement.
Workflow Diagram:
Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.
Step-by-Step Protocol:
-
Acclimatization: Habituate the animals to the testing room for at least 60 minutes before the experiment begins. Then, place them in the open-field chambers for a 30-60 minute habituation period.
-
Test Compound Administration: Administer the test compound or its vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Pre-treatment Interval: Allow for a pre-treatment period (typically 30-60 minutes, depending on the expected Tmax of the compound) for the drug to be absorbed and distributed.
-
Psychostimulant Challenge: Administer d-amphetamine (e.g., 1-3 mg/kg) or saline via subcutaneous injection.
-
Activity Monitoring: Immediately return the animals to the activity chambers and record their locomotor activity (e.g., total distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).
-
Data Analysis: Analyze the locomotor activity data. Compare the activity of animals treated with the test compound + amphetamine to the vehicle + amphetamine group. A significant reduction in locomotion indicates antipsychotic-like efficacy.
Conclusion and Future Directions
The exploration of this compound as a foundational scaffold has yielded a promising new class of GPR52 agonists for the potential treatment of schizophrenia and other psychiatric disorders. Compounds such as HTL0041178 demonstrate not only high in vitro potency and in vivo efficacy in preclinical models but also possess pharmacokinetic properties, particularly high brain penetration, that are highly advantageous for a CNS therapeutic.
The comparative analysis with established second-generation antipsychotics highlights the potential for these novel GPR52 agonists to offer a differentiated therapeutic profile. Their unique mechanism of action, which does not rely on direct dopamine receptor antagonism, may translate to an improved side-effect profile, particularly concerning metabolic and extrapyramidal symptoms.
Further research should focus on a more detailed characterization of the long-term safety profile of these compounds and their effects on negative and cognitive symptoms of schizophrenia, which remain significant unmet needs. The progression of compounds like HTL'149 into clinical trials is a crucial next step in validating the therapeutic potential of this innovative approach. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon as they continue to advance the field of neuropsychiatric drug discovery.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. One-Year Treatment with Olanzapine Depot in Female Rats: Metabolic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of Olanzapine, Aripiprazole and Risperidone [frontiersin.org]
- 4. Brain, plasma and tissue pharmacokinetics of risperidone and 9-hydroxyrisperidone after separate oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of olanzapine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aripiprazole in an animal model of chronic alcohol consumption and dopamine D₂ receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regional brain distribution of risperidone and its active metabolite 9-hydroxy-risperidone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolism and excretion of risperidone after oral administration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Chloro-5-fluorobenzylamine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides a comprehensive, step-by-step approach to the disposal of 3-Chloro-5-fluorobenzylamine, a compound that requires careful management due to its hazardous properties. Our goal is to provide you with the essential safety and logistical information to manage this chemical waste stream effectively, building on a foundation of scientific integrity and regulatory compliance.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the chemical's hazards is paramount. This compound is classified as a corrosive substance, capable of causing severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled.[1] The Safety Data Sheet (SDS) is the primary source of this critical information and should always be consulted before handling the chemical.[1][3]
Key Hazard Information:
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns. | [1] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | [1] |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | [1] |
| Corrosive to Metals | May be corrosive to metals. | [2] |
This hazard profile dictates the need for stringent personal protective equipment (PPE) protocols, including the use of chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. This workflow is designed to be a self-validating system, with checks and verifications at each stage.
Step 1: Waste Identification and Characterization
The first crucial step is to correctly identify the waste stream. Any material, including personal protective equipment, absorbent pads, and empty containers that have come into contact with this compound, must be considered hazardous waste. It is essential to determine if the waste is solely contaminated with this compound or if it is a mixture with other chemicals, as this will affect the disposal route.[4][5]
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[6][7] Waste contaminated with this compound should be collected in a designated, compatible container. It must be kept separate from incompatible materials, particularly strong oxidizing agents.
Step 3: Containerization and Labeling
The choice of waste container is vital for safe storage and transport. The container must be chemically compatible with this compound and be in good condition with a secure, leak-proof closure.[8][9] The Occupational Safety and Health Administration (OSHA) mandates specific container requirements to ensure safety.[8]
Labeling Requirements:
Every waste container must be clearly labeled with the words "Hazardous Waste."[7] The label must also include:
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).[7]
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic").[7]
-
The date when the container was first used for waste accumulation.
Step 4: Accumulation and Storage
Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7] This area should be under the control of laboratory personnel and inspected weekly for any signs of leakage.[7] The storage area must be well-ventilated and provide secondary containment to control any potential spills.[8]
Step 5: Disposal through a Licensed Contractor
The final and most critical step is the disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.[5][6] These contractors are equipped to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Never dispose of this compound down the drain or in the regular trash.[6][10]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow from waste generation to final disposal.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
Regulatory Framework: Ensuring Compliance
The disposal of hazardous chemicals is strictly regulated to protect human health and the environment. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): This federal law, administered by the EPA, governs the management of hazardous waste from "cradle to grave."[8][9]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard ensures the protection of laboratory workers from hazardous chemicals and mandates the development of a Chemical Hygiene Plan (CHP).[11][12][13] The CHP must include procedures for the safe removal of hazardous chemical waste.[11]
It is the responsibility of the laboratory and the institution to be aware of and adhere to all applicable federal, state, and local regulations.
Spill and Emergency Procedures
In the event of a spill of this compound, immediate action is required to mitigate the hazard.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the designated safety officer.
-
Control the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite.[2] Do not use combustible materials.
-
Personal Protection: Anyone involved in the cleanup must wear appropriate PPE, including respiratory protection if vapors are present.[1]
-
Cleanup and Disposal: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate: Decontaminate the spill area thoroughly.
For significant spills or if there is any uncertainty, contact your institution's Environmental Health and Safety (EHS) department immediately.
By adhering to these detailed procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. pfw.edu [pfw.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. osha.gov [osha.gov]
- 12. mastercontrol.com [mastercontrol.com]
- 13. compliancy-group.com [compliancy-group.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
